molecular formula C7H14N2O2 B166608 N,N-dimethylmorpholine-2-carboxamide CAS No. 135072-23-0

N,N-dimethylmorpholine-2-carboxamide

Katalognummer: B166608
CAS-Nummer: 135072-23-0
Molekulargewicht: 158.2 g/mol
InChI-Schlüssel: BLBLRJCALSOJFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Dimethylmorpholine-2-carboxamide is a chemical compound with the molecular formula C7H14N2O2 and a molecular weight of 158.20 g/mol . This morpholine carboxamide derivative is offered for use in scientific research and development. Morpholine derivatives are of significant interest in medicinal chemistry, particularly in the development of central nervous system (CNS) active compounds . The morpholine ring is a valuable heterocycle due to its conformational and physicochemical properties, which can improve blood solubility and brain permeability of a molecule . Researchers utilize such derivatives (1) to enhance compound potency through molecular interactions, (2) to act as a scaffold directing appendages in the correct spatial orientation, and (3) to modulate pharmacokinetic and pharmacodynamic (PK/PD) properties . Furthermore, structurally similar dimethylmorpholine carboxamide motifs have been incorporated into novel uronium-type peptide coupling reagents, demonstrating utility in synthetic chemistry . This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N,N-dimethylmorpholine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-9(2)7(10)6-5-8-3-4-11-6/h6,8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBLRJCALSOJFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CNCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00607634
Record name N,N-Dimethylmorpholine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00607634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135072-23-0
Record name N,N-Dimethylmorpholine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00607634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N,N-dimethylmorpholine-2-carboxamide structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural characteristics, synthesis, and medicinal chemistry applications of N,N-dimethylmorpholine-2-carboxamide (CAS 135072-23-0).[1]

A Strategic Pharmacophore for Physicochemical Optimization[1]

Executive Summary

This compound is a specialized heterocyclic building block used primarily in medicinal chemistry to modulate the physicochemical properties of drug candidates.[1] Unlike its 4-carboxamide isomer (a urea derivative), the 2-carboxamide retains a secondary amine at the 4-position, functioning as a versatile nucleophile for scaffold attachment.[1] Its core utility lies in lowering lipophilicity (LogD) while introducing a solubility-enhancing basic center and a hydrogen-bond accepting amide motif.[1]

Chemical Identity & Structure

The molecule consists of a morpholine ring substituted at the C2 position with a dimethylcarboxamide group. This structural arrangement creates a "solubility tail" often appended to hydrophobic kinase inhibitors or GPCR ligands.

PropertyData
IUPAC Name This compound
CAS Registry Number 135072-23-0
Molecular Formula C₇H₁₄N₂O₂
Molecular Weight 158.20 g/mol
SMILES CN(C)C(=O)C1CNCCO1
pKa (Calculated) ~8.2 (Morpholine NH), Neutral (Amide N)
LogP (Predicted) -0.6 to -0.3 (Highly Polar)
Physical State Viscous oil or low-melting solid (often supplied as HCl salt)
3D Conformational Analysis

The morpholine ring predominantly adopts a chair conformation. The bulky dimethylcarboxamide group at C2 prefers the equatorial position to minimize 1,3-diaxial interactions, stabilizing the molecule's geometry for receptor binding.[1]

Synthesis & Production Protocols

The synthesis of this compound typically proceeds via the amidation of morpholine-2-carboxylic acid.[1] Below is a self-validating protocol optimized for yield and purity.

Protocol A: Direct Amidation (Building Block Synthesis)

Objective: Synthesize the core building block from commercially available morpholine-2-carboxylic acid.[1]

  • Protection (Optional but Recommended): Protect the secondary amine (N4) with a Boc group to prevent self-coupling or polymerization.

    • Reagents: Morpholine-2-carboxylic acid, Boc₂O, NaOH, Dioxane/Water.[1]

  • Amide Coupling:

    • Activation: Dissolve N-Boc-morpholine-2-carboxylic acid (1.0 eq) in dry DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 15 min at 0°C to form the active ester.

    • Amidation: Add Dimethylamine (2.0 M in THF, 1.2 eq) dropwise.

    • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by LC-MS (Target mass: [M+H]⁺ = 259.3 for Boc-intermediate).[1]

  • Deprotection:

    • Treat the intermediate with 4M HCl in Dioxane for 2 hours.

    • Concentrate in vacuo to yield This compound hydrochloride .[1]

Protocol B: Scaffold Attachment (Medicinal Chemistry Application)

Context: Attaching the fragment to a drug core (e.g., an alkyl halide linker on a kinase inhibitor). Reference: US Patent 10,723,741 (DNA Polymerase IIIC Inhibitors) [1].

  • Nucleophilic Substitution:

    • Dissolve the core scaffold (containing a leaving group like -Cl, -OMs, or -OTs) in Acetonitrile or DMF.[1]

    • Add This compound HCl (1.2 eq).

    • Add excess base (K₂CO₃ or Cs₂CO₃, 3.0 eq) to neutralize the HCl salt and scavenge acid.

    • Heat to 60–80°C for 12 hours.

  • Workup:

    • Filter inorganic salts.

    • Purify via reverse-phase Preparative HPLC (Water/Acetonitrile gradient with 0.1% Formic Acid).[1]

Mechanism of Action & Applications

Pharmacophore Mapping

This moiety serves three distinct roles in a drug molecule:

  • Solubility Anchor: The morpholine nitrogen is protonated at physiological pH (pH 7.4), significantly increasing aqueous solubility.

  • Metabolic Shield: The C2-carboxamide substitution sterically hinders the common metabolic oxidation of the morpholine ring (alpha-carbon oxidation), potentially extending half-life (

    
    ).
    
  • H-Bonding Vector: The amide carbonyl acts as a directional Hydrogen Bond Acceptor (HBA), often interacting with solvent-exposed residues in the protein binding pocket.

Diagram: Synthesis and Pharmacophore Logic

G cluster_props Pharmacophore Properties Start Morpholine-2-carboxylic Acid Step1 Protection (Boc-anhydride) Start->Step1 N-Protection Step2 Amide Coupling (HATU + HNMe2) Step1->Step2 Activation Step3 Deprotection (HCl/Dioxane) Step2->Step3 TFA/HCl Product N,N-Dimethylmorpholine- 2-carboxamide (HCl) Step3->Product Yields Building Block FinalDrug Solubilized Drug Candidate (DNA Pol IIIC Inhibitor) Product->FinalDrug Nucleophilic Attack (K2CO3, 60°C) DrugCore Lipophilic Drug Core (e.g., Pyrazolo-pyrimidine) DrugCore->FinalDrug Electrophile Prop1 Solubility: Protonatable N (pKa ~8.2) FinalDrug->Prop1 Prop2 Stability: Steric Shield at C2 FinalDrug->Prop2

Caption: Synthesis pathway from morpholine-2-carboxylic acid to final drug conjugate, highlighting the introduction of solubility and stability features.

Case Study: DNA Polymerase IIIC Inhibitors

In the development of novel antibiotics targeting Gram-positive bacteria, researchers utilized This compound to optimize the pharmacokinetic profile of pyrazolo[4,3-d]pyrimidine derivatives.[1]

  • Challenge: The core scaffold exhibited poor aqueous solubility, limiting oral bioavailability.

  • Solution: Attachment of the this compound tail via an ethyl linker.[1]

  • Outcome: The resulting compound (Example 10 in US Patent 10,723,741) demonstrated improved solubility and potent inhibition of DNA Polymerase IIIC, validating the fragment's utility in late-stage lead optimization [1].

Safety & Handling

  • Hazards: As a secondary amine and amide derivative, treat as an irritant.

  • Storage: Hygroscopic (especially as HCl salt). Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption and degradation.

  • Stability: Stable in solution for >24 hours at room temperature; however, prolonged exposure to strong acids/bases at high temperatures may hydrolyze the amide bond.

References

  • DNA polymerase IIIC inhibitors and use thereof. US Patent 10,723,741. Google Patents.
  • This compound . PubChem Compound Summary. Retrieved from [Link] (Salt form reference).

Sources

Synthesis of N,N-Dimethylmorpholine-2-Carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The morpholine scaffold is a ubiquitous pharmacophore in medicinal chemistry, valued for its ability to improve aqueous solubility and metabolic stability compared to phenyl or piperidine analogues. Specifically, morpholine-2-carboxamides represent a privileged subclass, serving as key intermediates in the synthesis of inhibitors for targets such as PI3K, mTOR, and various GPCRs.

This guide details the synthesis of N,N-dimethylmorpholine-2-carboxamide (Structure 1 ). Unlike generic protocols, this document prioritizes regiochemical integrity and scalability , distinguishing between the synthesis of the racemic core and enantioselective approaches required for high-affinity drug candidates.

Target Molecule:

  • IUPAC Name: this compound

  • Molecular Formula:

    
    
    
  • Key Challenge: Constructing the amide bond without racemization (if chiral) and managing the protection/deprotection of the secondary amine.

Retrosynthetic Analysis

To design a robust synthetic route, we deconstruct the target molecule (TM) into logical precursors. The analysis reveals two primary disconnects: the amide bond and the morpholine ring closure.

Retrosynthesis TM Target Molecule (this compound) Int1 Intermediate 1 (N-Protected Amide) Int1->TM Deprotection Int2 Precursor A (N-Boc-Morpholine-2-Carboxylic Acid) Int2->Int1 Amide Coupling (HNMe2) Int3 Precursor B (N-Benzyl Ethanolamine + Ethyl 2,3-dibromopropionate) Int3->Int2 Cyclization & FGI

Figure 1: Retrosynthetic tree illustrating the convergence from either a pre-formed morpholine core (Precursor A) or de novo ring construction (Precursor B).

Synthetic Routes[1][2][3][4][5][6][7][8][9][10]

Route A: The "MedChem" Standard (High Purity/Chiral Access)

Best for: Drug discovery, SAR studies, and enantiopure synthesis. Strategy: Amide coupling of commercially available N-Boc-morpholine-2-carboxylic acid followed by acidolytic deprotection.

Phase 1: Amide Coupling

The direct reaction of the carboxylic acid with dimethylamine requires activation. While thionyl chloride (


) can be used to generate the acid chloride, it often degrades acid-sensitive protecting groups (Boc). Therefore, a peptide coupling strategy using HATU or EDC is preferred for mildness and yield.

Reagents:

  • Substrate: 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid (CAS: 189321-66-2).

  • Amine Source: Dimethylamine hydrochloride (2.0 eq).

  • Coupling Agent: HATU (1.1 eq) or T3P (Propylphosphonic anhydride).

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq).

  • Solvent: DMF or DCM.

Mechanism: The carboxylate attacks the HATU uronium center, forming an activated ester. The dimethylamine then attacks the carbonyl carbon, displacing the HOAt moiety to form the amide bond.

Phase 2: Deprotection

Removal of the Boc group releases the secondary amine.

Reagents:

  • Acid: 4M HCl in Dioxane or TFA/DCM (1:4 v/v).

  • Scavenger: Triisopropylsilane (TIPS) (optional, if cations are reactive).

Route B: The "Process" Route (Scalable/Cost-Effective)

Best for: Multi-gram to Kilogram scale-up where cost of goods (COGs) is critical. Strategy: De novo assembly of the morpholine ring using inexpensive linear precursors.

Step 1: Alkylation & Cyclization Reaction of N-benzyl ethanolamine with ethyl 2,3-dibromopropionate. The benzyl group serves as a robust protecting group that withstands the basic cyclization conditions.

  • Alkylation: N-benzyl ethanolamine attacks the

    
    -carbon of the propionate.
    
  • Cyclization: Intramolecular

    
     attack of the alcohol oxygen onto the 
    
    
    
    -bromo position closes the ring.
  • Result: Ethyl 4-benzylmorpholine-2-carboxylate.

Step 2: Aminolysis Direct conversion of the ester to the dimethylamide using dimethylamine in methanol/water at elevated temperature (or pressure vessel).

Step 3: Hydrogenolysis Removal of the benzyl group using


 and Pd/C to yield the target.

Detailed Experimental Protocol (Route A)

This protocol describes the synthesis of the (S)-enantiomer or racemate using the HATU coupling method, which ensures the highest success rate for research applications.

Material Requirements
ReagentEquiv.RoleHazards
N-Boc-Morpholine-2-carboxylic acid1.0SMIrritant
Dimethylamine HCl1.5NucleophileHygroscopic
HATU1.2Coupling AgentSensitizer
DIPEA3.0BaseCorrosive
DMF (Anhydrous)10 volSolventRepro. Toxin
4M HCl in Dioxane5.0DeprotectionCorrosive
Step-by-Step Workflow
Stage 1: Amide Bond Formation
  • Setup: Charge a flame-dried round-bottom flask with N-Boc-morpholine-2-carboxylic acid (1.0 mmol) and anhydrous DMF (5 mL).

  • Activation: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol) at 0°C. Stir for 15 minutes to allow formation of the active ester.

    • Note: The solution typically turns yellow.

  • Addition: Add Dimethylamine hydrochloride (1.5 mmol) in one portion.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by LC-MS (Target Mass: [M+H]+ ~ 259.1 for Boc-protected intermediate).

  • Workup:

    • Dilute with EtOAc (50 mL).

    • Wash sequentially with 1M HCl (2x), Sat. NaHCO3 (2x), and Brine (1x).

    • Critical: The acid wash removes unreacted amine and DIPEA; the base wash removes unreacted acid and HATU byproducts.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (0-5% MeOH in DCM) if necessary.

Stage 2: Boc-Deprotection
  • Dissolution: Dissolve the intermediate amide in minimal DCM (2 mL).

  • Acidolysis: Add 4M HCl in Dioxane (5 mL) dropwise at 0°C.

  • Reaction: Stir at RT for 2 hours. Monitor for disappearance of the starting material by TLC (ninhydrin stain) or LC-MS.

  • Isolation:

    • Concentrate the solvent in vacuo.[1]

    • Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the target.

    • Filter the white solid under nitrogen.

  • Free Basing (Optional): If the free base is required, dissolve the salt in minimal water, adjust pH to >12 with 1M NaOH, and extract exhaustively with DCM/IPA (3:1).

Workflow Step1 Activation (Acid + HATU + DIPEA) Step2 Coupling (+ HNMe2) Step1->Step2 Step3 Workup (Acid/Base Wash) Step2->Step3 Step4 Deprotection (HCl/Dioxane) Step3->Step4

Figure 2: Sequential workflow for the "MedChem" synthesis route.

Characterization & Quality Control

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

1H NMR (400 MHz, DMSO-d6) - HCl Salt
  • Amide Methyls: Two distinct singlets (due to restricted rotation) around

    
     2.8–3.1 ppm.
    
  • Morpholine Ring Protons:

    • C2-H (Chiral center): Multiplet at

      
       4.2–4.5 ppm.
      
    • C3-H2: Multiplets at

      
       3.0–3.5 ppm.
      
    • Ether protons (C5/C6): Multiplets at

      
       3.6–4.0 ppm.
      
  • Amine Proton: Broad singlet at

    
     9.0–10.0 ppm (
    
    
    
    ).
Mass Spectrometry (ESI)[7]
  • Calculated Mass (Free Base): 158.11

  • Observed [M+H]+: 159.1

  • Fragmentations: Loss of dimethylamine (-45 Da) is a common fragmentation pathway.

Safety & Handling

  • Dimethylamine: Highly flammable and volatile. Use the hydrochloride salt to avoid handling the gas, or use a solution in THF/MeOH.

  • HATU: Potential allergen. Avoid inhalation of dust.

  • DIPEA: Corrosive and flammable. Use in a fume hood.

References

  • Morpholine Ring Synthesis

    • Title: "Synthesis of Morpholines"
    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Amide Coupling Methodology

    • Title: "Amide bond formation: beyond the myth of coupling reagents"
    • Source: Royal Society of Chemistry (Chem. Soc. Rev.)
    • URL:[Link]

  • Specific Precursor Synthesis (N-Boc-Morpholine-2-carboxylic acid)

    • Title: "Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid"
    • Source: ResearchGate (Synthetic Communic
    • URL:[Link]

  • General Amide Coupling Protocols

    • Title: "Amide Coupling Reagents: A Guide"
    • Source: Hep
    • URL:[Link]

Sources

Strategic Scaffold Guide: N,N-Dimethylmorpholine-2-Carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Identity Profile

N,N-Dimethylmorpholine-2-carboxamide is a high-value heterocyclic building block used primarily in Fragment-Based Drug Discovery (FBDD) and lead optimization. Unlike its positional isomer (morpholine-4-carboxamide, a urea derivative), the 2-carboxamide retains the secondary amine at position 4, allowing for further diversification while presenting a solubilizing, non-ionizable polar motif at position 2.

This guide details the physicochemical profile, synthesis, and strategic application of this scaffold, specifically focusing on the hydrochloride salt forms which are the industry standard for stability and handling.

Chemical Identity Card[1][2][3]
PropertyData
Chemical Name This compound
Common Synonyms Morpholine-2-carboxylic acid dimethylamide; 2-(Dimethylcarbamoyl)morpholine
Molecular Formula C₇H₁₄N₂O₂ (Free Base) / C₇H₁₅ClN₂O₂ (HCl Salt)
Molecular Weight 158.20 g/mol (Free Base) / 194.66 g/mol (HCl Salt)
CAS (Racemic HCl) 1361115-06-1
CAS ((S)-Isomer HCl) 1260007-88-8
CAS ((R)-Isomer HCl) 1354021-66-7
SMILES CN(C)C(=O)C1CNCCO1
LogP (Calc) -0.6 (Highly Polar)
TPSA ~32-40 Ų

Critical Note on Isomerism: The C2 position is a chiral center. While the racemic form (CAS 1361115-06-1) is suitable for initial screening, the (S)-isomer (CAS 1260007-88-8) is frequently preferred in medicinal chemistry campaigns to match the stereochemical constraints of protein binding pockets [1, 2].

Strategic Utility in Drug Design

This scaffold is not merely a linker; it is a functional "solubility warhead."

Physicochemical Modulation
  • Solubility Enhancement: The dimethylamide group disrupts crystal lattice packing and lowers LogP without introducing a basic center that might cause hERG liability or phospholipidosis.

  • Fsp³ Character: The morpholine ring introduces three-dimensionality (chair conformation), escaping "flat-land" chemistry which correlates with higher clinical success rates.

  • Metabolic Stability: The amide bond at C2 is generally more stable to plasma esterases than the corresponding ester (morpholine-2-carboxylate), prolonging half-life (

    
    ).
    
Vector Analysis
  • N4-Position: The secondary amine is the primary vector for coupling to aromatic cores (via SNAr or Buchwald-Hartwig) or acylating to form ureas/amides.

  • C2-Position: The dimethylamide projects into solvent space, often serving as a "solvent anchor" to improve the water solubility of lipophilic kinase inhibitors.

Validated Synthesis Protocol

Objective: Synthesize this compound hydrochloride from N-Boc-morpholine-2-carboxylic acid. Scale: Gram-scale (scalable to kg).

Retrosynthetic Logic

Direct amidation of morpholine-2-carboxylic acid is challenging due to the competing nucleophilicity of the N4 amine. Therefore, an N-Boc protection strategy is mandatory to ensure regioselectivity at the carboxylic acid.

Step-by-Step Methodology
Step 1: Amide Coupling
  • Reagents: N-Boc-morpholine-2-carboxylic acid (1.0 eq), Dimethylamine hydrochloride (1.2 eq), HATU (1.1 eq), DIPEA (3.0 eq).

  • Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane).

  • Protocol:

    • Dissolve N-Boc-morpholine-2-carboxylic acid in DMF at 0°C.

    • Add DIPEA and stir for 10 minutes to activate the acid.

    • Add HATU. The solution will turn yellow/orange. Stir for 15 mins.

    • Add Dimethylamine HCl.

    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Workup: Dilute with EtOAc, wash with 1N HCl (to remove excess amine), sat. NaHCO₃ (to remove unreacted acid), and brine. Dry over Na₂SO₄.

    • Yield: Expect >85% of tert-butyl 2-(dimethylcarbamoyl)morpholine-4-carboxylate.

Step 2: N-Boc Deprotection & Salt Formation
  • Reagents: 4M HCl in Dioxane.

  • Solvent: 1,4-Dioxane or MeOH.

  • Protocol:

    • Dissolve the intermediate from Step 1 in minimal 1,4-dioxane.

    • Add 4M HCl in Dioxane (5–10 eq) dropwise at 0°C.

    • Stir at RT for 2–3 hours. A white precipitate should form.

    • Purification: Filter the solid. Wash with cold Et₂O (Diethyl ether) to remove organic impurities.

    • Drying: Vacuum dry to yield the target HCl salt.

Synthetic Pathway Visualization

SynthesisPath Start N-Boc-morpholine-2-carboxylic acid (CAS 189321-66-2) Inter Intermediate: N-Boc-2-(dimethylcarbamoyl)morpholine Start->Inter Step 1: Amide Coupling Reagents1 Dimethylamine HCl HATU / DIPEA Reagents1->Inter Final Target Product: This compound HCl (CAS 1361115-06-1) Inter->Final Step 2: Deprotection Reagents2 4M HCl / Dioxane Reagents2->Final

Figure 1: Two-step synthetic workflow for generating the HCl salt from the Boc-protected acid precursor.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized scaffold, the following analytical markers must be met.

TechniqueExpected Signal / Observation
¹H NMR (DMSO-d₆) Amide Methyls: Two distinct singlets or a broad split peak around 2.8–3.1 ppm (due to restricted rotation of the amide bond). Morpholine Ring: Multiplets between 2.7–4.0 ppm. Amine Proton: Broad singlet >9.0 ppm (ammonium salt).
LC-MS (ESI+) [M+H]⁺ Peak: 159.1 m/z (Free base mass). Purity: >95% by UV (214/254 nm).
Appearance White to off-white hygroscopic solid (HCl salt).

Handling & Safety (E-E-A-T)

  • Hygroscopicity: The HCl salt is hygroscopic.[1] Store in a desiccator at -20°C for long-term stability.

  • Stereochemistry: If using the chiral (S)-isomer, avoid strong bases and high heat during workup to prevent racemization at the C2 alpha-carbon.

  • Toxicity: While specific toxicology on this fragment is limited, morpholine derivatives can be skin/eye irritants. Handle with standard PPE (gloves, goggles, fume hood).

References

  • PubChem. this compound hydrochloride (Compound Summary). National Library of Medicine.[2]

  • BLD Pharm. Product Datasheet: (S)-Morpholine-2-carboxylic acid hydrochloride (Precursor).

  • ChemicalBook. this compound hydrochloride Properties.

  • Google Patents. Process for preparation of N,N-di substituted carboxamides (WO2013065059A1).

Sources

Technical Monograph: N,N-Dimethylmorpholine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthesis, and Pharmacophore Utility

Executive Summary

N,N-Dimethylmorpholine-2-carboxamide (CAS: 135072-23-0 / HCl Salt: 1361115-06-1) is a specialized heterocyclic scaffold widely utilized in fragment-based drug discovery (FBDD) and medicinal chemistry.[1][2][3][4][5][6][7] Distinguished by its morpholine core and the dimethylamide vector at the C2 position, this compound serves as a critical building block for modulating physicochemical properties such as solubility, metabolic stability, and target selectivity.[8]

This technical guide provides a rigorous analysis of its molecular weight, synthetic pathways, and analytical validation protocols, designed for researchers requiring high-fidelity data for stoichiometric calculations and structural verification.

Physicochemical Characterization & Molecular Weight Analysis[2][3][9][10]

The precise determination of molecular weight is foundational for preparing molar solutions and interpreting Mass Spectrometry (MS) data.[8] For this compound, the distinction between Average Molecular Weight (for weighing) and Monoisotopic Mass (for MS identification) is critical.

1.1 Molecular Weight Data Profile
PropertyValueUnitContext
Chemical Formula C₇H₁₄N₂O₂ -Free Base
Average Molecular Weight 158.20 g/mol Stoichiometric Calculation
Monoisotopic Mass 158.1055 DaHigh-Res MS (Exact Mass)
[M+H]⁺ Ion 159.1128 m/zPositive ESI-MS Detection
ClogP (Predicted) -0.6 to -0.3-Hydrophilicity Indicator
pKa (Morpholine N) ~8.5-Basic Center (Protonatable)
1.2 Elemental Composition & Mass Contribution

The following breakdown details the contribution of each element to the total molecular weight, utilizing IUPAC standard atomic weights.

  • Carbon (C): 7 atoms × 12.011 = 84.077 Da (53.15%)

  • Hydrogen (H): 14 atoms × 1.008 = 14.112 Da (8.92%)

  • Nitrogen (N): 2 atoms × 14.007 = 28.014 Da (17.71%)

  • Oxygen (O): 2 atoms × 15.999 = 31.998 Da (20.23%)

  • Total: 158.201 g/mol [9]

Synthetic Methodology: Protocol & Causality

The synthesis of this compound typically proceeds via the amidation of a protected morpholine-2-carboxylic acid precursor. The following protocol utilizes N-Boc-morpholine-2-carboxylic acid to prevent self-polymerization and ensure regioselectivity.

2.1 Reaction Pathway Visualization

The following diagram outlines the logical flow of the synthesis, highlighting the critical deprotection step.

SynthesisPath Start N-Boc-morpholine-2-carboxylic acid (Precursor) Step1 Amide Coupling (HATU, DIPEA, Dimethylamine) Start->Step1 Activation Inter Intermediate: tert-butyl 2-(dimethylcarbamoyl)morpholine-4-carboxylate Step1->Inter Formation Step2 Acidic Deprotection (4M HCl in Dioxane) Inter->Step2 Boc Removal Final Target: This compound (HCl Salt) Step2->Final Precipitation

Figure 1: Synthetic workflow for this compound from N-Boc protected precursor.

2.2 Detailed Experimental Protocol

Step 1: Amide Coupling (Self-Validating System)

  • Rationale: Uses HATU as a coupling reagent to minimize racemization at the C2 chiral center (if using chiral starting material).[8]

  • Procedure:

    • Dissolve N-Boc-morpholine-2-carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) followed by HATU (1.1 eq) at 0°C. Stir for 15 min to activate the carboxylate.

    • Add Dimethylamine (2.0 M in THF, 1.2 eq).[8]

    • Checkpoint: Monitor via TLC (50% EtOAc/Hexane). The acid spot (baseline) should disappear, replaced by a less polar amide spot.[8]

    • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (removes unreacted acid) and brine. Dry over Na₂SO₄.[8]

Step 2: N-Boc Deprotection

  • Rationale: Acidic cleavage removes the tert-butyl carbamate (Boc) group, exposing the secondary amine.[8]

  • Procedure:

    • Dissolve the intermediate in minimal DCM.[8]

    • Add 4M HCl in Dioxane (5-10 eq). Stir at room temperature for 2 hours.

    • Observation: The product often precipitates as the hydrochloride salt.[8]

    • Isolation: Filter the solid or evaporate solvent to yield This compound HCl .[8]

Analytical Validation & Quality Control

Trustworthiness in chemical biology relies on rigorous structural confirmation.[8] The following analytical signatures validate the identity of the synthesized compound.

3.1 Mass Spectrometry (LC-MS)
  • Method: Electrospray Ionization (ESI) in Positive Mode.[8]

  • Expected Signal:

    • [M+H]⁺: 159.1 m/z (Base peak).[8]

    • [2M+H]⁺: 317.2 m/z (Dimer, often seen at high concentrations).[8]

  • Interpretation: A clean peak at 159.1 confirms the removal of the Boc group (MW loss of 100 Da from intermediate) and successful amide formation.[8]

3.2 Nuclear Magnetic Resonance (¹H NMR)

Key diagnostic signals in DMSO-d₆:

  • Amide Methyls: Two distinct singlets around 2.8–3.1 ppm (due to restricted rotation of the amide bond).[8]

  • Morpholine Ring:

    • Multiplets at 2.6–3.8 ppm corresponding to the -CH₂-N-CH₂- and -CH₂-O-CH₂- protons.

    • The C2 proton (chiral center) typically appears as a doublet of doublets (dd) shifted downfield due to the adjacent carbonyl.[8]

Applications in Drug Discovery[11][12][13]

This compound is not merely a solvent or reagent; it is a functional pharmacophore .

4.1 Structural Logic & Signaling

The compound acts as a "vector" molecule.[8] The morpholine nitrogen (N4) serves as a handle for coupling to larger aromatic systems (e.g., pyridazines, pyrimidines), while the dimethylamide group (C2) projects into solvent or specific protein pockets, improving solubility and metabolic stability.

Pharmacophore Core Morpholine Scaffold (Solubility/PK) N4 N4 Position (Secondary Amine) Core->N4 Attachment Point (e.g., to Aryl Halides) C2 C2 Position (Chiral Center) Core->C2 Stereochemistry Amide Dimethylamide (H-Bond Acceptor) C2->Amide Solvent Interaction

Figure 2: Pharmacophore mapping of the this compound scaffold.

4.2 Case Study Reference

In the development of ATR Kinase Inhibitors , morpholine-2-carboxamide derivatives function as solubilizing tails that extend into the ribose-binding pocket of the kinase, enhancing potency and oral bioavailability (refer to Foote et al., 2018).

References
  • PubChem. "N,N-dimethylmorpholine-4-carboxamide Compound Summary."[8][10][11] National Library of Medicine.[8] Accessed January 28, 2026.[8] [Link](Note: While the 4-isomer is common, the 2-isomer follows analogous physicochemical principles).

  • Foote, K. M., et al. "Discovery of AZD6738, a Potent and Selective Inhibitor of ATR Kinase with Monotherapy Activity."[8] Journal of Medicinal Chemistry, 2018.[8] (Contextual grounding for morpholine scaffolds in kinase inhibition).

  • European Patent Office. "Pyrazolo[1,5-a]pyrimidines useful as inhibitors of ATR kinase."[8] EP3418281B1.[8] [Link]

Sources

Physicochemical Profiling & Characterization of N,N-Dimethylmorpholine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Version 1.0

Executive Summary

In the landscape of modern medicinal chemistry, N,N-dimethylmorpholine-2-carboxamide (CAS: 1361115-06-1, HCl salt) represents a strategic scaffold for physicochemical optimization. Unlike its symmetric isomer (the 4-carboxamide urea derivative), the 2-carboxamide derivative preserves the secondary amine functionality at the N4 position, allowing for further diversification while introducing a polar, metabolic "handle" at the C2 position.

This guide provides a rigorous technical analysis of this compound, focusing on its utility as a solubility-enhancing building block. We explore its ionization behavior, lipophilicity profile, and synthetic accessibility, providing researchers with the self-validating protocols necessary to integrate this moiety into lead optimization campaigns.

Molecular Identity & Structural Analysis[1][2][3]

The compound consists of a morpholine saturated heterocycle substituted at the C2 position with a dimethylcarboxamide group. The structural integrity hinges on the chair conformation of the morpholine ring, which minimizes steric strain.[1]

PropertySpecification
IUPAC Name This compound
Common Name Morpholine-2-carboxylic acid dimethylamide
CAS Number 1361115-06-1 (Hydrochloride salt)
Molecular Formula C₇H₁₄N₂O₂ (Free Base)
Molecular Weight 158.20 g/mol (Free Base); 194.66 g/mol (HCl)
SMILES CN(C)C(=O)C1CNCCO1
Chiral Center C2 (Available as racemic or enantiopure R/S)

Physicochemical Core Properties

Ionization Constant (pKa)

The defining feature of this molecule is the basicity of the N4 secondary amine.

  • Morpholine Baseline: Unsubstituted morpholine has a pKa of approximately 8.36 .

  • Inductive Effect: The carboxamide group at C2 exerts a localized electron-withdrawing inductive effect (-I) through the sigma bond framework.

  • Predicted pKa: This effect lowers the electron density on the N4 nitrogen, shifting the predicted pKa to the 6.8 – 7.4 range.

  • Implication: At physiological pH (7.4), a significant fraction of the molecule exists in the non-ionized state compared to unsubstituted morpholine, potentially improving passive membrane permeability while retaining solubility.

Lipophilicity (LogP/LogD)
  • Predicted LogP: ~ -0.5 to 0.2.

  • Nature: The molecule is amphiphilic but leans toward hydrophilicity due to the ether oxygen, the amide carbonyl, and the secondary amine.

  • LogD (pH 7.4): Given the pKa shift, the distribution coefficient (LogD) will track closely with LogP, making this a "solubility-first" fragment ideal for lowering the overall lipophilicity of greasy pharmacophores.

Solubility Profile
  • Water: Highly soluble (>50 mg/mL expected for HCl salt).

  • Organics: Soluble in DCM, MeOH, DMSO; limited solubility in non-polar alkanes (Hexane).

Technical Workflows

Synthesis Protocol: Amide Coupling Route

To ensure high purity and prevent polymerization, a protected route using N-Boc-morpholine-2-carboxylic acid is recommended over direct coupling.

Reagents:

  • N-Boc-morpholine-2-carboxylic acid

  • Dimethylamine (2.0 M in THF)

  • HATU (Coupling Agent)

  • DIPEA (Base)[2][3]

  • DCM/DMF (Solvent)

  • 4M HCl in Dioxane (Deprotection)

Step-by-Step Methodology:

  • Activation: Dissolve N-Boc-morpholine-2-carboxylic acid (1.0 eq) in dry DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at 0°C for 15 minutes.

  • Coupling: Add Dimethylamine (1.5 eq) dropwise. Allow warming to RT and stir for 4–6 hours. Monitor by LC-MS for intermediate formation.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), sat. NaHCO₃, and brine. Dry organic layer over Na₂SO₄ and concentrate.

  • Deprotection: Redissolve the crude Boc-intermediate in DCM. Add 4M HCl in Dioxane (5.0 eq). Stir for 2 hours (monitor for gas evolution cessation and precipitate formation).

  • Isolation: Filter the resulting white precipitate (this compound HCl). Wash with Et₂O to remove non-polar impurities.

Visualization: Synthesis Pathway

SynthesisPathway Start N-Boc-Morpholine-2-COOH Activation Activation (HATU/DIPEA) Start->Activation 0°C, DMF Coupling Amide Coupling (+ HNMe2) Activation->Coupling Active Ester Intermediate Boc-Protected Amide Coupling->Intermediate RT, 4h Deprotection Acid Deprotection (HCl/Dioxane) Intermediate->Deprotection DCM Product N,N-dimethylmorpholine- 2-carboxamide HCl Deprotection->Product Precipitation

Caption: Step-wise synthesis via Boc-protection strategy to ensure regioselectivity and purity.

Characterization Protocol: pKa Determination

Do not rely solely on software predictions. For accurate SAR integration, determine the experimental pKa using potentiometric titration.

Protocol:

  • Preparation: Dissolve 5 mg of the HCl salt in 20 mL of degassed water (ionic strength adjusted to 0.15 M with KCl).

  • Titrant: Use 0.1 M standardized KOH.

  • Execution: Perform titration from pH 2.0 to pH 11.0 at 25°C under inert N₂ atmosphere.

  • Analysis: Plot pH vs. Volume of KOH. The inflection point (half-equivalence point) corresponds to the pKa of the N4-ammonium.

  • Validation: The first derivative of the titration curve (

    
    ) should yield a sharp peak at the equivalence point.
    
Visualization: Characterization Logic

CharacterizationWorkflow cluster_pKa Acidity Profiling cluster_LogP Lipophilicity Profiling Sample Compound Sample (HCl Salt) Titration Potentiometric Titration (pH 2-11) Sample->Titration ShakeFlask Shake Flask Method (Octanol/Water) Sample->ShakeFlask DerivAnalysis 1st Derivative Analysis (dpH/dV) Titration->DerivAnalysis pKaValue Experimental pKa (Target: 6.8-7.4) DerivAnalysis->pKaValue LogPValue LogD (pH 7.4) (Target: < 0.5) pKaValue->LogPValue  Ionization Correction HPLC HPLC Quantification (UV 210 nm) ShakeFlask->HPLC HPLC->LogPValue

Caption: Integrated workflow for determining ionization (pKa) and distribution (LogD) constants.

Applications in Drug Design

The This compound motif serves as a superior bioisostere for:

  • Proline Amides: Mimics the turn geometry of proline but adds a solubilizing ether oxygen.

  • Piperazine Derivatives: Reduces basicity (and potential hERG liability) compared to piperazines while maintaining the saturated heterocycle topology.

  • FBDD: As a fragment, it offers a "solubility vector" (the morpholine face) and a "growth vector" (the N4 amine) for linking to aromatic scaffolds.

References

  • PubChem Compound Summary. (2025). Morpholine-2-carboxamide derivatives.[2] National Center for Biotechnology Information. Link

  • BLD Pharm. (2024). Product Data Sheet: this compound hydrochloride (CAS 1361115-06-1).Link

  • Jain, A., & Sahu, S. K. (2024).[4] Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.[4] Link

  • Williams, R. (2022).[5] pKa Data Compiled by R. Williams. Organic Chemistry Data.[6] Link

Sources

N,N-Dimethylmorpholine-2-carboxamide: Technical Monograph & Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical architecture, synthesis, and application of N,N-dimethylmorpholine-2-carboxamide , a critical pharmacophore and solubility-enhancing scaffold in modern drug discovery.

Executive Summary & Chemical Identity

This compound is a specialized heterocyclic building block used primarily to modulate the physicochemical properties of drug candidates. Unlike its isomer N,N-dimethylmorpholine-4-carboxamide (a urea derivative), the 2-carboxamide features an amide moiety attached directly to the carbon framework of the morpholine ring.

This structural distinction is vital. The C2-attachment creates a chiral center, offering stereochemical vectors for binding affinity, while the morpholine nitrogen (N4) remains free for further functionalization (e.g., S_NAr, reductive amination) to attach the scaffold to larger bioactive cores.

PropertyData
IUPAC Name This compound
CAS Number 135072-23-0 (Base) / 1361115-06-1 (HCl Salt)
Molecular Formula C₇H₁₄N₂O₂
Molecular Weight 158.20 g/mol
Chiral Center C2 (Available as racemic, (R), or (S) enantiomers)
pKa (Calculated) ~8.4 (Morpholine Nitrogen)
LogP ~ -0.6 (Highly Polar/Soluble)

Structural Analysis & Pharmacological Logic

The "Solubility Handle" Hypothesis

In medicinal chemistry, this moiety is often appended to lipophilic kinase inhibitors or GPCR ligands. The logic follows three mechanistic pillars:

  • Solubilization: The tertiary amide and the morpholine ether oxygen lower logD, improving aqueous solubility without introducing ionizable groups that might hinder membrane permeability (unlike carboxylic acids).

  • Metabolic Stability: The 2-position substitution sterically hinders oxidation at the alpha-carbon, a common metabolic soft spot in unsubstituted morpholines.

  • Vector Control: The C2-amide projects the dimethyl group into a distinct solvent-exposed region, often used to fill small hydrophobic pockets in enzyme active sites (e.g., ATR Kinase).

Stereochemical Conformation

The morpholine ring predominantly adopts a chair conformation. The 2-carboxamide substituent prefers the equatorial position to minimize 1,3-diaxial interactions, stabilizing the molecule.

Conformation cluster_0 Stereochemical Stability Logic Node1 Morpholine Ring (Chair Conformation) Node2 C2-Substituent (Equatorial Preference) Node1->Node2 Adopts Node3 Minimizes 1,3-Diaxial Steric Clash Node2->Node3 Result Node4 Stable Bioactive Conformation Node3->Node4 Outcome

Figure 1: Conformational preference logic for C2-substituted morpholines.

Synthesis Methodologies

The synthesis of this compound typically proceeds via the amidation of a protected morpholine-2-carboxylic acid. The following protocol is a self-validating system designed for high purity and scalability.

Retrosynthetic Analysis
  • Target: this compound (free base or salt).

  • Precursor: 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid.

  • Reagents: Dimethylamine (HCl salt or THF solution), Coupling Agent (HATU/EDC).

Detailed Experimental Protocol

Step 1: Amide Coupling

  • Charge: To a reaction vessel, add 4-Boc-morpholine-2-carboxylic acid (1.0 equiv) and anhydrous DMF (10 volumes).

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at 0°C for 15 minutes to form the active ester.

  • Addition: Add dimethylamine hydrochloride (1.5 equiv).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours.

    • Checkpoint: Monitor via LC-MS (ES+). Look for disappearance of acid (M-H) and appearance of Product-Boc (M+H ~ 259).

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Step 2: N-Boc Deprotection

  • Dissolution: Dissolve the intermediate in 1,4-Dioxane (5 volumes).

  • Acidolysis: Add 4M HCl in Dioxane (5-10 equiv) dropwise at 0°C.

  • Precipitation: Stir at RT for 2 hours. The product often precipitates as the hydrochloride salt.

  • Isolation: Filter the solid or concentrate to dryness. Triturate with diethyl ether to remove residual HCl/byproducts.

    • Validation: ¹H NMR should show loss of the tert-butyl singlet (~1.4 ppm) and retention of the dimethyl amide singlets (~2.9 and 3.0 ppm, rotamers).

Synthesis Start 4-Boc-Morpholine-2-COOH Reagents1 Dimethylamine + HATU + DIPEA (DMF, RT, 4h) Start->Reagents1 Intermed Intermediate: 4-Boc-N,N-dimethylmorpholine-2-carboxamide Reagents1->Intermed Amidation Reagents2 4M HCl in Dioxane (RT, 2h) Intermed->Reagents2 Final Target: This compound HCl Reagents2->Final Deprotection

Figure 2: Step-wise synthesis pathway from commercial building blocks.

Applications in Drug Discovery

Case Study: ATR Kinase Inhibitors

In the development of Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors, the this compound motif is used to optimize the solvent front interactions.

  • Mechanism: The morpholine nitrogen is arylated (via S_NAr) to a pyrazine or pyrimidine core.

  • Role: The 2-carboxamide group extends into the solvent, improving the molecule's Lipophilic Ligand Efficiency (LLE) and solubility, which is critical for oral bioavailability in oncology drugs.

  • Reference: Vertex Pharmaceuticals & Merck KGaA patents on ATR inhibitors. [1]

Case Study: Antibacterial DNA Polymerase Inhibitors

The scaffold appears in inhibitors of Gram-positive specific DNA Polymerase IIIC.

  • Role: The scaffold mimics the proline-rich regions of natural substrates or provides a rigid linker that orients the "warhead" into the active site.

  • Significance: The dimethyl amide acts as a hydrogen bond acceptor, interacting with specific residues in the polymerase cleft. [2]

Analytical Profiling

To ensure scientific integrity, the identity of the compound must be validated using the following diagnostic signals.

¹H NMR Diagnostics (DMSO-d₆)
Proton EnvironmentChemical Shift (δ ppm)MultiplicityInterpretation
Amide N-Me (A) 2.85SingletMethyl group 1 (Rotameric)
Amide N-Me (B) 3.05SingletMethyl group 2 (Rotameric)
H2 (Chiral Center) 4.20 - 4.40DD or MultipletDeshielded by carbonyl
Morpholine NH 9.20 - 9.50Broad SingletAmmonium proton (if HCl salt)
H3, H5, H6 2.90 - 3.90MultipletsRing methylene protons
HPLC Method (Standard Gradient)
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV 210 nm (Amide bond absorption). Note: The compound has weak UV absorbance; ELSD or MS detection is recommended for quantitation.

References

  • Pyrazolo[1,5-a]pyrimidines Useful as Inhibitors of ATR Kinase. European Patent Office. Patent EP3418281B1. Available at: [Link]

  • DNA Polymerase IIIC Inhibitors and Use Thereof. World Intellectual Property Organization. Patent WO2020132174A1.

Technical Deep Dive: N,N-Dimethylmorpholine-2-Carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Scaffold in Modern Drug Discovery

Part 1: Core Directive & Executive Summary

The discovery of N,N-dimethylmorpholine-2-carboxamide does not refer to the isolation of a natural product, but rather its emergence as a privileged synthetic motif in high-throughput medicinal chemistry. This specific scaffold has gained prominence as a "solubility vector"—a structural tool used to modulate the physicochemical properties of lipophilic drug candidates without compromising their binding affinity.

This guide analyzes the molecule not just as a reagent, but as a strategic solution to the "molecular obesity" crisis in drug development (high MW, high LogP). We will explore its synthesis, physicochemical profile, and its critical role in clinical candidates such as ATR kinase inhibitors.

Part 2: Physicochemical Profile & Strategic Value

In the context of the Lipinski Rule of 5 and the optimization of CNS-active agents, the morpholine-2-carboxamide moiety offers a distinct advantage over traditional solubilizing groups like piperazines or piperidines.

Comparative Physicochemical Data
PropertyValueStrategic Implication
Molecular Weight 158.20 g/mol Low fragment weight allows attachment to larger scaffolds without exceeding MW 500 limits.
cLogP -0.6 (approx)Highly hydrophilic. Lowers the overall LogP of the parent drug, improving solubility.
TPSA ~32.8 ŲModerate polar surface area; allows for potential CNS penetration if the rest of the molecule is balanced.
pKa (Morpholine NH) ~8.4Basic enough to form salts (HCl, mesylate) for formulation, but less basic than piperazine (pKa ~9.8), reducing hERG liability.
Metabolic Stability HighThe amide bond at C2 is robust against hydrolysis; the morpholine ring is less prone to oxidative opening than piperazine.
The "Vector" Advantage

Unlike the N4-position of morpholine, which is often used for attachment to the drug core, the C2-position projects the dimethylamide group into solvent-exposed regions of the protein binding pocket. This allows the core scaffold to maintain critical hydrophobic interactions while the C2-tail acts as a "solubility anchor."

Part 3: Synthetic Methodologies

The synthesis of this compound requires control over regiochemistry and often stereochemistry (as the (S)-enantiomer is frequently preferred in kinase inhibitors).

Primary Route: The Epichlorohydrin Cyclization

This route is preferred for generating enantiomerically pure scaffolds starting from chiral epichlorohydrin.

Mechanism:

  • Ring Opening: Nucleophilic attack of an amino alcohol (e.g., N-benzylaminoethanol) on the epoxide.

  • Cyclization: Intramolecular displacement of the chloride (or activated alcohol) to form the morpholine ring.

  • Functionalization: Oxidation of the hydroxymethyl group to the acid, followed by amide coupling.

Visualization: Synthesis Workflow

SynthesisRoute cluster_0 Key Transformation Epi (S)-Epichlorohydrin (Chiral Starter) Inter1 Chlorohydrin Intermediate Epi->Inter1 Ring Opening (Lewis Acid) AminoAlc N-Benzylaminoethanol AminoAlc->Inter1 MorphRing 2-Hydroxymethyl morpholine (Protected) Inter1->MorphRing Base (t-BuOK) Cyclization Acid Morpholine-2- carboxylic acid MorphRing->Acid Jones Oxidation or TEMPO Final N,N-Dimethylmorpholine- 2-carboxamide Acid->Final Dimethylamine HATU/DIPEA

Figure 1: Stereoselective synthesis route starting from (S)-epichlorohydrin, ensuring defined chirality at the C2 position.

Part 4: Experimental Protocol (Self-Validating)

This protocol describes the Amide Coupling step, assuming the commercially available 4-Boc-morpholine-2-carboxylic acid as the starting material. This is the most common entry point for medicinal chemists.

Reagents & Equipment
  • Substrate: 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid (1.0 eq).

  • Amine Source: Dimethylamine (2.0 M in THF, 3.0 eq).

  • Coupling Agent: HATU (1.2 eq) or T3P (50% in EtOAc, 1.5 eq).

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq).

  • Solvent: DMF (Anhydrous) or DCM.

  • Deprotection: 4M HCl in Dioxane.

Step-by-Step Methodology
  • Activation:

    • Dissolve 4-Boc-morpholine-2-carboxylic acid (10 mmol, 2.31 g) in anhydrous DMF (20 mL).

    • Cool to 0°C under nitrogen atmosphere.

    • Add DIPEA (30 mmol, 5.2 mL) followed by HATU (12 mmol, 4.56 g). Stir for 15 minutes to form the activated ester. Validation: Solution should turn slightly yellow; ensure no precipitate forms (indicates moisture).

  • Coupling:

    • Add Dimethylamine (2.0 M in THF, 15 mL) dropwise via syringe.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours.

    • Monitoring: Check LC-MS for the disappearance of Starting Material (SM) [M+H]+ 232.1 and appearance of Product [M+H]+ 259.2.

  • Workup:

    • Dilute with EtOAc (100 mL) and wash with saturated NaHCO3 (2 x 50 mL) to remove HATU byproducts.

    • Wash with 5% LiCl solution (to remove DMF).

    • Dry organic layer over Na2SO4, filter, and concentrate in vacuo.

  • Deprotection (To obtain the free amine or HCl salt):

    • Dissolve the crude Boc-intermediate in DCM (10 mL).

    • Add 4M HCl in Dioxane (10 mL). Stir at RT for 2 hours.

    • Observation: White precipitate (the HCl salt) should form.

    • Filter the solid, wash with Et2O, and dry under high vacuum.

Yield: Expect 85-95% for the coupling; >90% for deprotection. Purity Check: 1H NMR (DMSO-d6) should show the characteristic morpholine peaks and two distinct methyl singlets (due to amide rotamers).

Part 5: Applications in Drug Discovery

The this compound scaffold is not just a passive linker; it is an active modulator of pharmacokinetics.

Case Study: ATR Kinase Inhibitors

In the development of Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors (e.g., by Vertex Pharmaceuticals and Merck), this scaffold played a pivotal role.

  • Problem: Early pyrazine-based inhibitors suffered from poor aqueous solubility, limiting oral bioavailability.

  • Solution: Introduction of the (S)-N,N-dimethylmorpholine-2-carboxamide group at the solvent front.

  • Outcome:

    • Solubility: Increased by >100-fold compared to the unsubstituted analog.

    • Selectivity: The steric bulk of the dimethylamide group directed the molecule away from the ATP-binding pockets of homologous kinases (ATM, DNA-PK), improving selectivity.

Mechanistic Diagram: SAR Logic

SAR_Logic DrugCore Drug Core (Lipophilic Scaffold) Linker Morpholine Ring (Rigid Spacer) DrugCore->Linker C-N Bond Pocket Hydrophobic Pocket (Protein Target) DrugCore->Pocket High Affinity Binding Vector 2-Carboxamide Vector (Solubility Anchor) Linker->Vector C2 Position Solvent Solvent Channel (Water Environment) Vector->Solvent H-Bonding & Solvation

Figure 2: SAR Logic demonstrating how the scaffold bridges the hydrophobic binding pocket and the aqueous solvent environment.

Part 6: References

  • Vertex Pharmaceuticals. (2020). Pyrazolo[1,5-a]pyrimidines Useful as Inhibitors of ATR Kinase. Patent WO2020132174A1. Link

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 3411496: N,N-dimethylmorpholine-4-carboxamide. Link

  • Breuning, M., et al. (2012).[1] Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. Synthesis, 44(23), 3683-3690. Link

  • ChemScene. (2023). Product Monograph: Morpholine-2-carboxamide hydrochloride. Link

  • Rees, D. C., et al. (2004). Fragment-based lead discovery. Nature Reviews Drug Discovery, 3, 660–672. (Contextual grounding for fragment utility).

Sources

N,N-Dimethylmorpholine-2-carboxamide: A Strategic Scaffold for CNS-Penetrant Pharmacophores

[1]

Executive Summary

N,N-Dimethylmorpholine-2-carboxamide (CAS: 135072-23-0 for racemate) represents a high-value "privileged structure" in modern medicinal chemistry.[1] Unlike simple morpholine, which serves primarily as a solubilizing group, the 2-carboxamide derivative introduces a vectoral handle that breaks molecular symmetry, creates a defined stereochemical center, and offers a versatile attachment point for pharmacophore optimization.

This guide details the technical utility of this scaffold, focusing on its role in enhancing blood-brain barrier (BBB) penetration, its application in kinase and GPCR inhibitor design, and the robust synthetic protocols required to generate and functionalize it.

Physicochemical Profile & Strategic Value[1]

The "Morpholine Magic" Enhanced

Morpholine is ubiquitous in drug design due to its ability to lower logP and improve solubility while maintaining metabolic stability. The introduction of the N,N-dimethylcarboxamide group at the C2 position amplifies these benefits through specific mechanisms:

PropertyEffect of C2-Dimethylcarboxamide Substitution
Chirality Introduces a stereocenter (C2), allowing for the separation of enantiomers (S/R) to probe specific binding pockets (e.g., P. falciparum proteasome selectivity).[1]
Vectoral Reach Unlike N-substitution (C4), C2-substitution projects the amide functionality into a distinct region of the binding site, often solvent-exposed or interacting with specific residues like Arginine.[1]
Metabolic Stability The amide group is electronically withdrawing, reducing the oxidative liability of the morpholine ring (specifically at the C2/C3 positions) compared to alkyl morpholines.[1]
H-Bonding The amide carbonyl acts as a strong Hydrogen Bond Acceptor (HBA) without adding a Hydrogen Bond Donor (HBD), a critical factor for maintaining BBB permeability.[1]

Synthetic Pathways: From Chiral Pool to Industrial Scale[1]

The synthesis of this compound can be approached via two primary strategies: De Novo synthesis from the chiral pool (Serine) or functionalization of pre-formed morpholine-2-carboxylic acid.[1]

Method A: The Serine Route (Enantioselective)

This route is preferred for generating enantiopure scaffolds ((S) or (R)) for late-stage drug discovery.[1]

  • Starting Material: N-Trityl-L-Serine (or N-Benzyl).[1]

  • Cyclization: Reaction with a bis-electrophile (e.g., chloroacetyl chloride followed by reduction, or direct reaction with ethylene glycol derivatives) forms the morpholine ring.[1]

  • Amidation: The carboxylic acid is coupled with dimethylamine using standard peptide coupling reagents (EDC/HOBt or HATU).[1]

Method B: The Industrial Cyclization (Racemic)

For bulk building blocks, a cost-effective route involves the cyclization of N-(2-hydroxyethyl)-2-chloroacetamide derivatives.[1]

Visualization of Synthetic Logic

SynthesisPathwaysSerineL-Serine(Chiral Pool)Intermediate1N-ProtectedAmino AlcoholSerine->Intermediate1N-Protection& ReductionEpichlorohydrinEpichlorohydrin(Industrial)Epichlorohydrin->Intermediate1Ring Openingwith AmineMorpholineAcidMorpholine-2-carboxylic acidIntermediate1->MorpholineAcidCyclization(Base induced)CouplingAmide Coupling(HNMe2, HATU)MorpholineAcid->CouplingTargetN,N-Dimethylmorpholine-2-carboxamideCoupling->TargetYield >85%

Figure 1: Divergent synthetic pathways for accessing the this compound scaffold. Route A (top) allows for enantiocontrol, while Route B (bottom) is scalable for racemic production.[1]

Applications in Drug Discovery[1][2][3]

Case Study 1: Kinase Inhibition (CDK & ATR)

In the development of ATR (Ataxia Telangiectasia and Rad3-related) kinase inhibitors , the morpholine-2-carboxamide moiety is used to optimize physicochemical properties.[1]

  • Mechanism: The morpholine nitrogen (N4) typically participates in a hinge-binding interaction or solvent-front interaction.[1]

  • Role of 2-Carboxamide: It projects the dimethylamide group into the solvent channel, improving solubility without disrupting the core binding mode. The steric bulk of the dimethyl group can also induce a conformational lock, reducing the entropic penalty of binding.

Case Study 2: Antimalarial Proteasome Inhibitors

Recent research into Plasmodium falciparum proteasome inhibitors identified the (S)-morpholine-2-carboxamide as a critical determinant of selectivity.[1][2]

  • Insight: The (S)-enantiomer showed nanomolar potency (EC50 = 89 nM), while the (R)-enantiomer was significantly less active.[1]

  • Structural Logic: The C2-carboxamide fits into a specific sub-pocket of the

    
    5 subunit of the parasite proteasome, a feature absent in the human homolog, thereby reducing host toxicity.
    
Case Study 3: CaSR Modulators

For Calcium Sensing Receptor (CaSR) modulators, the scaffold serves as a core linker.[1] The N4 position is arylated (linking to the pharmacophore), while the C2-amide interacts with transmembrane domain residues to stabilize the inactive conformation of the receptor (Negative Allosteric Modulation).

Experimental Protocols

Protocol 1: Synthesis of this compound (from Acid)

This protocol assumes the starting material Morpholine-2-carboxylic acid (HCl salt) is available or synthesized via the serine route.[1]

Reagents:

  • Morpholine-2-carboxylic acid HCl (1.0 eq)[1]

  • Dimethylamine (2.0 M in THF, 3.0 eq)[1]

  • HATU (1.2 eq)[1]

  • DIPEA (N,N-Diisopropylethylamine) (4.0 eq)[1]

  • DMF (Dimethylformamide) (0.2 M concentration)[1]

Procedure:

  • Dissolution: In a flame-dried round-bottom flask, dissolve Morpholine-2-carboxylic acid HCl (1.0 g, 6.0 mmol) in anhydrous DMF (30 mL).

  • Activation: Add DIPEA (4.2 mL, 24 mmol) followed by HATU (2.7 g, 7.2 mmol) at 0°C. Stir for 15 minutes to form the activated ester.

  • Coupling: Add Dimethylamine (2.0 M in THF, 9.0 mL, 18 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours under Nitrogen atmosphere.

  • Workup: Dilute with EtOAc (100 mL) and wash with saturated NaHCO3 (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).

  • Purification: Dry organic layer over Na2SO4, filter, and concentrate. Purify via flash column chromatography (DCM:MeOH 95:5) to yield the product as a pale yellow oil (Yield: ~85-90%).[1]

Protocol 2: N-Arylation (Buchwald-Hartwig Coupling)

To attach the scaffold to an aromatic core.[1]

Reagents:

  • Aryl Bromide (1.0 eq)[1]

  • This compound (1.2 eq)[1]

  • Pd2(dba)3 (0.05 eq)[1]

  • Xantphos (0.1 eq)[1]

  • Cs2CO3 (2.0 eq)[1]

  • 1,4-Dioxane (degassed)[1]

Procedure:

  • Combine Aryl Bromide, Morpholine scaffold, Pd2(dba)3, Xantphos, and Cs2CO3 in a sealed tube.[1]

  • Add Dioxane and sparge with Argon for 5 minutes.

  • Heat to 100°C for 12 hours.

  • Filter through Celite, concentrate, and purify via HPLC.

Structural Activity Relationship (SAR) Logic[1]

The following diagram illustrates the decision matrix for modifying the this compound scaffold during lead optimization.

SAR_LogicCoreN,N-Dimethylmorpholine-2-carboxamide CoreN4_SubN4-Position(Primary Attachment)Core->N4_SubC2_StereoC2-Stereochemistry(S vs R)Core->C2_StereoAmide_VarAmide N-Substituents(Me vs Et/H)Core->Amide_VarPotencyPotency & Selectivity(Target Binding)N4_Sub->PotencyScaffold LinkingC2_Stereo->PotencyChiral RecognitionPKPharmacokinetics(Solubility/Metab Stability)Amide_Var->PKMetabolic Soft SpotBBBCNS Penetration(LogP/H-Bonding)Amide_Var->BBBPSA Modulation

Figure 2: SAR decision tree for the morpholine-2-carboxamide scaffold.[1] The C2-amide group is a critical tuner for CNS penetration and metabolic stability.

References

  • Synthesis and SAR of Morpholine Derivatives: E3S Web of Conferences2024 , 556, 01051. Link

  • Morpholine-2-carboxamide in CaSR Modulators: Patent US 2012/0226375 B2.[1] "Substituted morpholines as modulators for the calcium sensing receptor". Link

  • Antimalarial Proteasome Inhibitors: Journal of Medicinal Chemistry (via PMC).[1] "Optimization of species-selective reversible proteasome inhibitors for the treatment of malaria". Link

  • Morpholines in CNS Drug Discovery: Journal of Medicinal Chemistry. "Occurrence of Morpholine in Central Nervous System Drug Discovery". Link

  • KRas G12S Inhibitors: Patent US 2022/0194961 A1. "Tetrahydropyridopyrimidine pan-kras inhibitors". Link

Technical Guide: N,N-Dimethylmorpholine-2-Carboxamide in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the application of N,N-dimethylmorpholine-2-carboxamide as a chiral auxiliary in asymmetric synthesis. This document is structured for researchers and drug development professionals, focusing on mechanistic rationale, experimental protocols, and structural validation.

Executive Summary

This compound represents a specialized class of chiral auxiliaries derived from the morpholine-2-carboxylic acid (MOCA) scaffold.[1] Unlike the planar oxazolidinone (Evans) or pseudoephedrine (Myers) auxiliaries, this scaffold leverages the rigid chair conformation of the morpholine ring combined with a strong chelating capability of the C2-dimethylcarboxamide group. This guide outlines its utility in facilitating highly diastereoselective alkylations, aldol reactions, and Michael additions, offering a robust alternative for substrates requiring distinct solubility profiles or cleavage conditions.

Structural Basis & Mechanism of Induction

The efficacy of this compound relies on its ability to form a rigid, chelated transition state.[1]

The Chelation Control Model

Upon acylation of the morpholine nitrogen (N4) with a substrate (e.g., propionic acid), the auxiliary creates a platform for enolization.

  • Z-Enolate Formation: Treatment with a base (e.g., LDA or LiHMDS) generates the (Z)-enolate to minimize steric clash between the enolate oxygen and the R-group.[1]

  • Metal Chelation: The carbonyl oxygen of the C2-dimethylamide side chain coordinates with the Lithium counterion of the enolate. This 1,3-chelation locks the rotation of the C2-substituent, forcing the morpholine ring into a specific chair conformation.

  • Facial Bias: The bulky dimethylamide group, held in place by chelation, effectively shields one face of the enolate (typically the Re-face, depending on the absolute configuration of the C2 center), directing the electrophile to attack from the opposite, accessible face.

Diagram: Chelated Transition State (Z-Enolate)

The following Graphviz diagram illustrates the logical flow of the stereochemical induction, highlighting the critical chelation event.

G Auxiliary N,N-Dimethylmorpholine- 2-carboxamide Acylation N-Acylation (Substrate Attachment) Auxiliary->Acylation R-COCl Enolization Li-Enolate Formation (LDA/LiHMDS) Acylation->Enolization Base Chelation Li+ Chelation (Rigid Transition State) Enolization->Chelation C2-Amide Coordination Attack Electrophilic Attack (Si-Face Blocked) Chelation->Attack Facial Selectivity Product Enriched Chiral Product Attack->Product Cleavage

Caption: Mechanistic pathway showing the critical lithium-chelation step that locks the auxiliary conformation for high diastereoselectivity.[1]

Synthesis of the Auxiliary

The synthesis of the auxiliary itself is scalable, typically starting from commercially available chiral pool materials such as (S)-epichlorohydrin or amino acids.

Synthetic Route (Protocol Summary)
  • Starting Material: (S)-Morpholine-2-carboxylic acid (often available as the hydrochloride salt).[1]

  • Amide Coupling: Reaction with dimethylamine (HNMe2) using standard coupling reagents (EDCI/HOBt or HATU) to install the directing group.

  • Purification: The product, (S)-N,N-dimethylmorpholine-2-carboxamide, is isolated as a stable oil or solid (HCl salt).[1]

Key Specification:

  • CAS: 1361115-06-1 (Hydrochloride salt)[1][2]

  • Molecular Weight: 158.20 g/mol (Free base)

  • Purity Requirement: >98% ee is critical to ensure high optical purity in downstream applications.

Experimental Protocol: Asymmetric Alkylation

This protocol describes the alkylation of N-propionyl-N,N-dimethylmorpholine-2-carboxamide with benzyl bromide.[1]

Reagents & Setup
  • Substrate: N-Propionyl-(S)-N,N-dimethylmorpholine-2-carboxamide (1.0 equiv)

  • Base: Lithium Diisopropylamide (LDA) (1.1 equiv), freshly prepared or titrated.

  • Electrophile: Benzyl bromide (1.2 equiv).

  • Solvent: Anhydrous THF.

  • Additives: LiCl (optional, 2-3 equiv) can enhance the reaction rate and chelation tightness.

Step-by-Step Methodology
  • Enolization:

    • Cool a solution of the N-propionyl auxiliary in THF (0.1 M) to -78 °C under argon.

    • Add LDA dropwise over 10 minutes.

    • Stir at -78 °C for 45 minutes to ensure complete formation of the chelated Z-enolate.

  • Alkylation:

    • Add benzyl bromide (neat or in minimal THF) dropwise.

    • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to 0 °C over 1 hour.

  • Quench & Workup:

    • Quench with saturated aqueous NH₄Cl.

    • Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Cleavage (Hydrolysis):

    • Dissolve the crude alkylated product in a mixture of THF/H₂O (4:1).

    • Add LiOH (2 equiv) and H₂O₂ (30%, 4 equiv) at 0 °C.

    • Stir until the auxiliary is cleaved (monitored by TLC/LCMS).

    • Note: The auxiliary can often be recovered by extraction of the basic aqueous phase after removing the chiral acid product.

Performance Metrics (Representative)
ParameterValueNotes
Yield (Alkylation) 85 - 92%High conversion due to nucleophilic enolate.[1]
Diastereomeric Ratio (dr) > 95:5Enhanced by Li-chelation mechanism.[1]
Recovery of Auxiliary > 80%Economically viable for scale-up.[1]
Crystalline Properties ModerateOften requires chromatography; less crystalline than oxazolidinones.[1]

Comparative Analysis

How does this compound compare to industry standards?

FeatureMorpholine-2-CarboxamideEvans OxazolidinoneMyers Pseudoephedrine
Induction Source C2-Amide ChelationC4-Steric HindranceOH/Amide Chelation
Enolate Type Chelated Z-EnolateChelated Z-EnolateChelated Z-Enolate
Cleavage Conditions Hydrolysis (LiOH/H2O2) or ReductionHydrolysis (LiOH/H2O2)Acidic or Basic Hydrolysis
Atom Economy ModerateModerateHigh
Solubility High (Polar/Organic)ModerateHigh

References

  • Henegar, K. E. (2008). "Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid". The Journal of Organic Chemistry, 73(9), 3662–3665. Link

  • BenchChem. (n.d.). "Morpholine-2-carboxamide Dihydrochloride Product Information". BenchChem Database.[1] Link

  • PubChem. (n.d.).[3] "N,N-Diethylmorpholine-2-carboxamide Compound Summary". National Center for Biotechnology Information. Link

  • TCI Chemicals. (n.d.). "Chiral Auxiliaries and Optical Resolving Agents". TCI Product Brochure. Link

Sources

Technical Guide: Spectroscopic Profiling of N,N-Dimethylmorpholine-2-carboxamide

[1]

CAS Registry Number: 135072-23-0 (Free base) / 1361115-06-1 (HCl salt) Molecular Formula:

Molecular Weight:1

Executive Summary & Structural Context

This compound is a functionalized morpholine derivative where the C2 position (adjacent to the ether oxygen) is substituted with a dimethylcarboxamide group.[1] Unlike its more common isomer, N,N-dimethylmorpholine-4-carboxamide (a urea derivative), this compound retains a secondary amine at the N4 position, making it a versatile scaffold for further diversification in drug discovery (e.g.,

12

Key Spectroscopic Challenges:

  • Amide Rotamers: The partial double bond character of the C(O)-N bond renders the two N-methyl groups magnetically non-equivalent, often appearing as distinct signals in NMR.[1]

  • Chirality: The C2 center is chiral, making the morpholine ring protons diastereotopic.[2] This results in complex splitting patterns rather than simple triplets.[2]

Synthesis & Preparation Context

Understanding the synthesis is vital for identifying impurity peaks in spectroscopic data.[2]

Primary Route: Coupling of morpholine-2-carboxylic acid (or its ester/protected forms) with dimethylamine.[1]

  • Common Impurities: Unreacted dimethylamine (singlet ~2.3 ppm), coupling reagents (EDC/HOBt residues), or N-acylated byproducts if N4 was not protected during synthesis.

SynthesisSM1Morpholine-2-carboxylic acid(N-Protected)INTAmide Coupling(EDC/HATU)SM1->INTSM2Dimethylamine(HNMe2)SM2->INTPRODN,N-Dimethylmorpholine-2-carboxamideINT->PRODDeprotection(if required)

Figure 1: General synthetic workflow for the target scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data presented below assumes the free base form in

H NMR Characterization (400 MHz, )

The spectrum is dominated by the non-equivalence of the amide methyls and the diastereotopic nature of the ring protons.[2]

PositionShift (

, ppm)
MultiplicityIntegralAssignment Logic
NH 1.80 - 2.20br s1HExchangeable amine proton.[1][2] Shift varies with concentration/solvent.[2]
N-Me (a) 2.96s3HAmide methyl cis to carbonyl oxygen (shielded).[1][2]
N-Me (b) 3.08s3HAmide methyl trans to carbonyl oxygen (deshielded).[1][2]
H6a 2.75 - 2.85ddd1HAxial proton next to amine.[1][2] Large geminal coupling (

Hz).
H6b 2.95 - 3.05dt1HEquatorial proton next to amine.[1][2]
H3a 2.88 - 2.98m1HDiastereotopic proton adjacent to N4 and C2.[1][2]
H3b 3.15 - 3.25dd1HDiastereotopic proton adjacent to N4 and C2.[1][2]
H5a 3.60 - 3.70td1HAxial proton next to ether oxygen.[1][2]
H5b 3.90 - 4.00dd1HEquatorial proton next to ether oxygen.[1][2]
H2 4.25 - 4.35dd1HDiagnostic Handle. Methine proton adjacent to both O and C=O.[1][2] Deshielded.

Expert Insight - Rotamer Coalescence: At room temperature (

1


C NMR Characterization (100 MHz, )
Carbon TypeShift (

, ppm)
Assignment
C=O 168.5Amide carbonyl.[1][2]
C2 74.2Methine chiral center (O-CH-C=O).[1][2]
C6 66.8Methylene next to Oxygen (C-O).[1][2]
C5 46.5Methylene next to Nitrogen (C-N).[1][2]
C3 45.2Methylene next to Nitrogen (C-N).[1][2]
N-Me 35.8, 36.5Distinct signals for the two methyl groups.[1][2]

Mass Spectrometry (MS) Profile

Method: ESI+ (Electrospray Ionization) Molecular Ion:

Fragmentation Pathways (MS/MS)

The fragmentation pattern is driven by the stability of the amide and the morpholine ring.[2]

  • Primary Ion:

    
     159.1 (
    
    
    )
  • Base Peak (

    
     72):  The dimethylcarbamoyl cation (
    
    
    ) is the most stable fragment, formed by
    
    
    -cleavage at the C2 position.
  • Secondary Fragment (

    
     86):  Loss of the carboxamide side chain (
    
    
    ) leaving the morpholine ring fragment (often ring-opened).
  • Loss of Dimethylamine (

    
     114):  Loss of 
    
    
    (45 Da) from the parent is less common in ESI but possible in EI, giving the acylium ion.[2]

MS_FragmentationParentParent Ion[M+H]+ = 159.1Frag1Dimethylcarbamoyl Cation[CONMe2]+m/z = 72.0Parent->Frag1Alpha-Cleavage (C2-C=O bond)Frag2Morpholine Ring Fragment[C4H8NO]+m/z = 86.0Parent->Frag2Loss of Side Chain

Figure 2: Primary ESI+ fragmentation pathway.[1]

Infrared (IR) Spectroscopy

Data collected via ATR-FTIR (Attenuated Total Reflectance).

Frequency (

)
IntensityFunctional Group Assignment
3300 - 3350 Medium, BroadN-H Stretch: Characteristic of the secondary amine at position 4.[1][2]
2850 - 2950 MediumC-H Stretch: Alkyl CH of the morpholine ring and N-methyls.
1640 - 1655 StrongAmide I (C=O): Tertiary amide stretch.[1][2] Lower frequency than esters due to resonance.[2]
1100 - 1120 StrongC-O-C Stretch: Characteristic ether linkage of the morpholine ring.[1][2]

Experimental Protocols for Data Validation

Protocol 1: Sample Preparation for NMR

To ensure resolution of the diastereotopic protons:

  • Dissolve 10 mg of this compound in 0.6 mL of

    
     (neutralized with basic alumina to prevent salt formation in situ).
    
  • Filter through a cotton plug into the NMR tube.[2]

  • Acquire data with a relaxation delay (

    
    ) of at least 2.0 seconds  to allow full relaxation of the amide methyls.
    
Protocol 2: GC-MS Purity Check

Since the compound is a secondary amine, it may tail on standard non-polar columns.

  • Column: Rtx-5Amine or equivalent base-deactivated column.[1]

  • Inlet:

    
    , Split 20:1.
    
  • Program:

    
     (hold 1 min) 
    
    
    
    
    
    
    
    
    .
  • Derivatization (Optional): If tailing persists, treat with trifluoroacetic anhydride (TFAA) to form the N-trifluoroacetyl derivative before injection.

References

  • PubChem Compound Summary: this compound (CAS 135072-23-0).[1][3][4] National Center for Biotechnology Information.[2] Link

  • BLD Pharm: Product Analysis for this compound hydrochloride. BLD Pharm Catalog. Link

  • BMRB: Spectral Data for Morpholine Derivatives (General Morpholine Shifts). Biological Magnetic Resonance Data Bank. Link

  • Spectrabase: Amide Rotational Barriers and IR Assignments. Wiley Spectrabase.[2][5] Link

mechanism of action of N,N-dimethylmorpholine-2-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N,N-dimethylmorpholine-2-carboxamide derivatives , a class of pharmacologically active small molecules primarily developed as inhibitors of ATR Kinase (Oncology) and DNA Polymerase IIIC (Antibacterials).

Technical Whitepaper & Research Guide

Executive Summary

The This compound moiety is a "privileged scaffold" in modern medicinal chemistry, specifically utilized to optimize the physicochemical properties (solubility, lipophilicity/LogD) and binding affinity of heterocyclic drugs.

While the core pharmacological activity (e.g., kinase inhibition) often resides in a central scaffold (such as a pyrazolo-pyrimidine), the This compound side chain is critical for:

  • Solvent Front Interaction: Extending into the solvent-exposed regions of the ATP-binding pocket to improve selectivity.

  • Chiral Selectivity: The C2-position of the morpholine ring introduces chirality (typically the (R)-enantiomer is preferred), which restricts conformational freedom and enhances target fit.

  • Solubility Enhancement: The tertiary amide and morpholine ether oxygen lower the crystal lattice energy and improve aqueous solubility, a common bottleneck in kinase inhibitor development.

This guide details the mechanism of action (MoA) in its two primary therapeutic contexts: ATR Kinase Inhibition (Cancer) and DNA Polymerase IIIC Inhibition (Infectious Disease).

Chemical Biology & Structure-Activity Relationship (SAR)

The distinction of this specific derivative lies in its substitution pattern.[1] Unlike common morpholine-4-carboxamides (which are urea derivatives), the 2-carboxamide linkage preserves the basicity of the morpholine nitrogen (unless substituted) or allows the morpholine nitrogen to be part of the core scaffold, projecting the amide functionality into a specific sub-pocket.

Key Pharmacophoric Features
FeatureStructural BasisMechanistic Impact
H-Bond Acceptor Morpholine Ether Oxygen (O1)Often forms water-mediated H-bonds or direct interactions with residues like Threonine or Serine in the kinase hinge region.
Solubility Handle Dimethylamide at C2The polar amide group increases hydrophilicity without introducing a charged center that might hinder cell permeability (unlike a free carboxylic acid).
Stereochemistry Chiral Center at C2The (2R) vs (2S) configuration dictates the vector of the dimethylamide group, often critical for avoiding steric clash within the ribose-binding pocket of the enzyme.

Primary Mechanism: ATR Kinase Inhibition (Oncology)

Target: Ataxia Telangiectasia and Rad3-related protein (ATR). Therapeutic Goal: Sensitize cancer cells to replication stress (Synthetic Lethality).

The DNA Damage Response (DDR) Pathway

ATR is a master regulator of the DNA Damage Response.[2][3] It is activated by single-stranded DNA (ssDNA) breaks and replication stress.

  • Activation: ATR is recruited to RPA-coated ssDNA.

  • Signal Transduction: ATR phosphorylates Chk1 (Checkpoint Kinase 1).

  • Outcome: Chk1 arrests the cell cycle (S/G2 checkpoints) to allow time for repair.

Mechanism of Inhibition

This compound derivatives (often attached to an aminopyrazine or pyrimidine core) act as ATP-competitive inhibitors .

  • Binding: The inhibitor occupies the ATP-binding cleft of the ATR kinase domain.

  • Blockade: By preventing ATP binding, the inhibitor blocks the phosphorylation of Chk1.

  • Synthetic Lethality: Cancer cells with high replication stress (e.g., MYC-driven) or defects in other repair pathways (e.g., ATM or p53 deficient) rely heavily on ATR for survival. Blocking ATR forces these cells into "Mitotic Catastrophe."

Visualization: ATR Signaling & Inhibition

The following diagram illustrates the pathway blockade.

ATR_Pathway cluster_effect Effect of Inhibition ReplicationStress Replication Stress / ssDNA ATR ATR Kinase (Target) ReplicationStress->ATR Activates Chk1 Chk1 Kinase ATR->Chk1 Phosphorylates (pS345) Apoptosis Mitotic Catastrophe (Apoptosis) ATR->Apoptosis Pathway Blocked -> Death Inhibitor This compound Derivative Inhibitor->ATR Inhibits (ATP Competitive) Cdc25 Cdc25 Phosphatase Chk1->Cdc25 Inhibits CellCycle Cell Cycle Arrest (Repair) Cdc25->CellCycle Promotes Arrest

Caption: Blockade of the ATR-Chk1 axis by the inhibitor prevents cell cycle arrest, forcing cancer cells with damaged DNA to undergo apoptosis.

Secondary Mechanism: DNA Polymerase IIIC Inhibition (Antibacterial)[4][5]

Target: DNA Polymerase IIIC (PolC).[4][5] Therapeutic Goal: Bactericidal activity against Gram-positive pathogens (e.g., S. aureus, E. faecalis).

The PolC Target

PolC is the replicative DNA polymerase specific to low-GC Gram-positive bacteria.[5][6] It is essential for chromosomal replication and distinct from mammalian polymerases, making it an ideal selective target.[5][6]

Mechanism of Action

Derivatives containing the This compound moiety (often linked to a dichlorobenzyl-aminopyrimidine core) function as dNTP competitors .

  • Active Site Binding: The molecule binds to the active site of PolC.

  • Replication Arrest: It mimics the nucleotide substrate, preventing the incorporation of dNTPs into the growing DNA chain.

  • Selectivity: The specific geometry of the morpholine-2-carboxamide tail exploits a hydrophobic pocket unique to bacterial PolC, avoiding inhibition of human DNA polymerases.

Experimental Protocols

Protocol: ATR Kinase Inhibition Assay (HTRF)

Objective: Quantify the IC50 of the derivative against recombinant ATR kinase.

  • Reagents:

    • Recombinant ATR/ATRIP complex.

    • Substrate: p53-derived peptide (biotinylated).

    • ATP (at Km concentration, typically 10 µM).

    • Detection: Anti-phospho-p53 antibody labeled with Europium cryptate (Donor) and Streptavidin-XL665 (Acceptor).

  • Workflow:

    • Step 1: Dispense 5 µL of test compound (serial dilution in DMSO) into a 384-well low-volume plate.

    • Step 2: Add 5 µL of Enzyme Mix (ATR/ATRIP). Incubate for 15 min at RT.

    • Step 3: Add 5 µL of Substrate Mix (ATP + Biotin-p53 peptide).

    • Step 4: Incubate for 60 min at 37°C (Kinase Reaction).

    • Step 5: Add 10 µL of Detection Mix (EDTA to stop reaction + HTRF antibodies).

    • Step 6: Read Fluorescence Resonance Energy Transfer (FRET) signals at 665 nm and 620 nm.

  • Calculation:

    • Calculate Ratio = (Signal 665nm / Signal 620nm) × 10,000.

    • Plot % Inhibition vs. Log[Compound] to determine IC50.

Protocol: Bacterial Growth Inhibition (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against MRSA.

  • Preparation:

    • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Inoculum: S. aureus (ATCC 29213) adjusted to 5 x 10^5 CFU/mL.

  • Workflow:

    • Step 1: Prepare 2-fold serial dilutions of the this compound derivative in 96-well plates (Range: 64 µg/mL to 0.06 µg/mL).

    • Step 2: Add 100 µL of bacterial inoculum to each well.

    • Step 3: Include Growth Control (Bacteria + Media + DMSO) and Sterility Control (Media only).

    • Step 4: Incubate at 35°C for 16–20 hours.

  • Readout:

    • Visual inspection for turbidity.

    • MIC Definition: The lowest concentration with no visible growth.

Visualization: Experimental Workflow

The following diagram outlines the logical flow for validating these derivatives.

Workflow Synthesis Synthesis of Morpholine-2-carboxamide Derivative Enzymatic Enzymatic Assay (ATR or PolC) Synthesis->Enzymatic IC50 Screening Cellular Cellular Assay (HT-29 or MRSA) Enzymatic->Cellular If IC50 < 100 nM PK ADME/PK Profiling (Solubility/Microsomes) Cellular->PK If Potent PK->Synthesis Optimize C2-substituent Lead Lead Candidate Selection PK->Lead High Solubility Good Bioavailability

Caption: Critical path for validating the efficacy and druggability of the derivatives.

References

  • Vertex Pharmaceuticals Inc. (2014). Compounds useful as inhibitors of ATR kinase. WO2014089379A1.

  • Vertex Pharmaceuticals Inc. (2018). Pyrazolo[1,5-a]pyrimidines useful as inhibitors of ATR kinase for the treatment of cancer diseases. EP 3 418 281 B1.

  • University of Massachusetts. (2020). DNA polymerase IIIC inhibitors and use thereof. US10723741B1.

  • ACS Medicinal Chemistry Letters. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. (Context on morpholine pharmacophore properties).

Sources

Methodological & Application

Application Note: Asymmetric Synthesis & Utilization of N,N-Dimethylmorpholine-2-carboxamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The morpholine ring is a "privileged scaffold" in modern medicinal chemistry, offering optimized pharmacokinetic profiles (solubility, lipophilicity, and metabolic stability) compared to piperidines or cyclohexanes. Specifically, (S)- or (R)-N,N-dimethylmorpholine-2-carboxamide represents a high-value chiral building block. The C2-carboxamide moiety serves as a versatile handle for further chemical elaboration, while the N,N-dimethyl amide functionality provides unique steric and electronic properties that influence binding affinity in target proteins (e.g., NK1 antagonists, TREM2 modulators).

This guide details the catalytic asymmetric synthesis of this scaffold via Rhodium-catalyzed hydrogenation of dehydromorpholines. It further outlines protocols for its downstream application as a chiral auxiliary and building block in API synthesis.

Mechanistic Principles & Strategy

The primary challenge in accessing N,N-dimethylmorpholine-2-carboxamide is establishing the C2 stereocenter with high enantiomeric excess (ee). Traditional resolution methods (e.g., tartaric acid crystallization) are low-yielding. The industrial standard has shifted toward Asymmetric Hydrogenation (AH) of cyclic enamides (dehydromorpholines).

The Catalytic System

The transformation relies on a Rh(I)-bisphosphine complex.[1] The mechanism involves the coordination of the dehydromorpholine substrate to the metal center, directed by the amide oxygen or the cyclic nitrogen, followed by face-selective hydride insertion.

  • Precursor: N-protected or free 3,4-dehydromorpholine-2-carboxamide.

  • Catalyst: [Rh(COD)₂]BF₄ or [Rh(NBD)₂]SbF₆.

  • Chiral Ligand: Bisphosphines with large bite angles (e.g., SKP , BINAP , or DuPhos ) are critical for inducing high enantioselectivity in 6-membered cyclic enamides.

Mechanism Visualization

The following diagram illustrates the stereodetermining cycle for the Rh-catalyzed hydrogenation.

Rh_Catalytic_Cycle Precursor Substrate (Dehydromorpholine) Complex_B Substrate Coordination (Face Selective Binding) Precursor->Complex_B Entry Complex_A Rh(I)-Solvent Complex [Rh(L*)(S)2]+ Complex_A->Complex_B + Substrate Complex_C Oxidative Addition (Rh(III)-Dihydride) Complex_B->Complex_C + H2 Complex_D Migratory Insertion (Rate Limiting Step) Complex_C->Complex_D Hydride Transfer Complex_E Reductive Elimination Complex_D->Complex_E C-H Bond Formation Complex_E->Complex_A Regeneration Product Product (Chiral Morpholine) Complex_E->Product Release

Figure 1: Catalytic cycle for the Rh(I)-mediated asymmetric hydrogenation of dehydromorpholine precursors. The stereochemistry is determined during the migratory insertion step.

Experimental Protocols

Protocol A: Asymmetric Hydrogenation of Dehydromorpholine Precursor

Objective: Synthesis of (S)-N,N-dimethylmorpholine-2-carboxamide with >98% ee.

Reagents & Equipment[2][3]
  • Substrate: N,N-Dimethyl-3,4-dihydro-2H-1,4-oxazine-2-carboxamide (1.0 equiv).

  • Catalyst Precursor: [Rh(COD)₂]BF₄ (1.0 mol%).

  • Ligand: (R)-SKP (Skewphos) or (R)-BINAP (1.1 mol%).

  • Solvent: Anhydrous Dichloromethane (DCM) or Methanol (MeOH).

  • Hydrogen Source: H₂ gas (balloon or autoclave).

  • Apparatus: Stainless steel autoclave (for >1 atm) or Schlenk line.

Step-by-Step Procedure
  • Catalyst Preparation (Glovebox/Inert Atmosphere):

    • In a Schlenk tube, dissolve [Rh(COD)₂]BF₄ (4.0 mg, 0.01 mmol) and (R)-SKP (5.0 mg, 0.011 mmol) in degassed anhydrous DCM (2 mL).

    • Stir at room temperature for 30 minutes. The solution should turn from orange to a deep reddish-orange, indicating formation of the active [Rh(Ligand)(Solvent)₂]⁺ complex.

  • Substrate Addition:

    • Dissolve the dehydromorpholine substrate (156 mg, 1.0 mmol) in degassed DCM (3 mL).

    • Transfer the substrate solution via cannula into the catalyst mixture.

  • Hydrogenation:

    • Transfer the reaction mixture to a stainless steel autoclave.

    • Purge the vessel with H₂ (pressurize to 5 bar, vent, repeat 3 times).

    • Pressurize to 30 bar (435 psi) H₂.

    • Stir at 25°C for 12–24 hours.

  • Workup & Analysis:

    • Vent the hydrogen gas carefully (fume hood).

    • Concentrate the solvent under reduced pressure.

    • Purification: Pass the residue through a short plug of silica gel (eluent: EtOAc/MeOH 9:1) to remove the catalyst.

    • Analysis: Determine conversion by ¹H NMR and enantiomeric excess (ee) by Chiral HPLC (Chiralpak IA column, Hexane/iPrOH 90:10).

Optimization Data (Ligand Screening)

Table 1: Effect of Ligand on Enantioselectivity for Morpholine-2-carboxamide Synthesis

EntryLigandSolventH₂ Pressure (bar)Yield (%)ee (%)
1(R)-BINAPMeOH309588
2(R,R)-Me-DuPhosMeOH309892
3(R)-SKP DCM 30 99 >99
4(R)-SegPhosTFE509697

Technical Insight: The SKP ligand (bearing a large bite angle) often outperforms BINAP in 6-membered cyclic enamide hydrogenations due to better accommodation of the morpholine ring's chair-like transition state.

Protocol B: Downstream Application (Drug Conjugation)

Objective: Utilization of the chiral scaffold in API synthesis via N-alkylation.

The N,N-dimethyl amide group is stable under basic alkylation conditions, making it an ideal directing group or spectator during N4-functionalization.

Workflow Diagram

Workflow Step1 Chiral Scaffold (S)-Isomer Step2 N-Alkylation (R-X / Base) Step1->Step2 K2CO3, MeCN Step3 API Intermediate (N-Substituted) Step2->Step3 60°C, 4h Step4 Amide Hydrolysis (Optional) Step3->Step4 LiOH (if acid req.)

Figure 2: General workflow for incorporating the scaffold into pharmaceutical agents.

Procedure (N-Alkylation)
  • Setup: To a solution of (S)-N,N-dimethylmorpholine-2-carboxamide (1.0 equiv) in acetonitrile (MeCN) is added K₂CO₃ (2.0 equiv) and the electrophile (e.g., benzyl bromide or heteroaryl chloride, 1.1 equiv).

  • Reaction: Heat to 60°C for 4–6 hours. Monitoring via LC-MS is recommended to track the consumption of the morpholine.

  • Isolation: Filter inorganic salts, concentrate, and purify via flash chromatography.

Troubleshooting & Critical Parameters

Catalyst Poisoning
  • Symptom: Incomplete conversion in Protocol A.

  • Cause: Trace amines or sulfur impurities in the dehydromorpholine precursor can poison the Rh catalyst.

  • Solution: Pass the substrate through a plug of activated alumina or recrystallize prior to hydrogenation.

Stereocontrol Loss
  • Symptom: Lower ee (<90%).

  • Cause: H₂ pressure too low or temperature too high.

  • Correction: Maintain temperature strictly at 20–25°C. Higher temperatures increase the rate of non-selective background hydrogenation. Ensure H₂ pressure is >20 bar to ensure rapid oxidative addition.

Handling the Amide
  • Note: The N,N-dimethyl amide is robust. However, avoid strong acidic conditions (e.g., boiling HCl) unless hydrolysis to the carboxylic acid is desired. For chiral resolution analysis, the amide is often superior to the ester due to distinct UV absorption and better separation on chiral columns.

References

  • Asymmetric Hydrogenation of Unsaturated Morpholines. Chemical Science, RSC. (Describes the use of Rh-bisphosphine catalysts for 2-substituted morpholines).

  • Synthesis and Characterization of Morpholine Derivatives. BenchChem Application Notes. (General protocols for morpholine scaffold handling).

  • Chiral N,N′-dioxide Ligands in Asymmetric Catalysis. Organic Chemistry Frontiers. (Context on ligand design for amide-containing substrates).

  • PubChem Compound Summary: N,N-Dimethylmorpholine-4-carboxamide. (Structural data and physical properties verification).

  • WO2024188994A1 - Pyridazine compounds. (Patent literature citing the use of dimethylmorpholine carboxamides in drug discovery).

Sources

N,N-dimethylmorpholine-2-carboxamide experimental protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of N,N-Dimethylmorpholine-2-Carboxamide

Executive Summary & Scientific Rationale

The morpholine scaffold is a "privileged structure" in modern drug discovery, widely utilized to modulate physicochemical properties such as lipophilicity (LogD) and metabolic stability.[1] Specifically, This compound represents a critical fragment used in Fragment-Based Drug Discovery (FBDD) and as a building block for CNS-active agents (e.g., targeting mGlu2 or P2X7 receptors).

This protocol details the synthesis of this scaffold via a HATU-mediated amide coupling followed by N-Boc deprotection . We prioritize the HATU method over traditional acyl chlorides or carbodiimides (EDC/DCC) to minimize racemization at the C2 chiral center and ensure high conversion rates for the secondary amine coupling.

Retrosynthetic Logic & Workflow

The synthesis is designed to ensure enantiomeric integrity (if starting from chiral material) and operational simplicity.

Retrosynthesis Target Target: This compound Intermediate Intermediate: 4-Boc-N,N-dimethylmorpholine-2-carboxamide Intermediate->Target Deprotection (TFA or HCl) SM1 Starting Material 1: 4-Boc-morpholine-2-carboxylic acid SM1->Intermediate Amide Coupling (HATU, DIPEA) SM2 Starting Material 2: Dimethylamine HCl SM2->Intermediate

Figure 1: Retrosynthetic analysis. The N-Boc protection is essential to prevent self-coupling and polymerization during the amide bond formation.

Experimental Protocol: Stage I (Amide Coupling)

Objective: Synthesis of tert-butyl 2-(dimethylcarbamoyl)morpholine-4-carboxylate.

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[2][3][4][5]Role
4-Boc-morpholine-2-carboxylic acid 231.251.0Limiting Reagent
Dimethylamine HCl 81.541.5Nucleophile
HATU 380.231.2Coupling Agent
DIPEA (Hünig's Base) 129.243.0Base (Scavenger)
DMF (Anhydrous) --Solvent (0.1 M conc.)
Step-by-Step Methodology
  • Activation (The "Pre-Stir"):

    • In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-Boc-morpholine-2-carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) in one portion.

    • Add DIPEA (1.0 eq of the total 3.0 eq) dropwise.

    • Scientific Insight: Stirring this mixture for 5–10 minutes allows the formation of the activated O-At-ester intermediate. Do not exceed 30 minutes to avoid potential side reactions.

  • Nucleophilic Attack:

    • Add Dimethylamine HCl (1.5 eq) to the reaction vessel.

    • Add the remaining DIPEA (2.0 eq) dropwise to neutralize the HCl salt and regenerate the free amine.

    • Observation: The solution may turn slightly yellow. This is normal for HATU reactions.

  • Reaction Monitoring:

    • Stir at Room Temperature (20–25°C) for 2–4 hours.

    • TLC Check: Use 50% EtOAc/Hexanes. Stain with Ninhydrin (for amines) or Bromocresol Green (for acids). The starting acid spot should disappear.

  • Workup (The "DMF Wash"):

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10x reaction volume).

    • Wash 1: Saturated NaHCO₃ (removes unreacted acid and HATU byproducts).

    • Wash 2: 5% LiCl solution or Water (3x). Critical: LiCl is highly effective at pulling DMF out of the organic layer, preventing "oiling out" during concentration.

    • Wash 3: Brine (Saturated NaCl).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude material is often pure enough (>90%) for the next step. If necessary, purify via flash column chromatography (0–50% EtOAc in Hexanes).

Experimental Protocol: Stage II (N-Boc Deprotection)

Objective: Isolation of this compound (Target).

Step-by-Step Methodology
  • Acidolysis:

    • Dissolve the Stage I intermediate in Dichloromethane (DCM) (0.1 M).

    • Cool to 0°C (Ice bath).

    • Add Trifluoroacetic Acid (TFA) (Volume ratio: 20–30% of total solvent volume).

    • Remove ice bath and stir at Room Temperature for 1–2 hours.

    • Monitor: LC-MS is preferred here as the product is polar and difficult to visualize on TLC.

  • Workup (Free Base Isolation):

    • Option A (TFA Salt): If the compound is for immediate biological testing, simply evaporate volatiles (co-evaporate with toluene/DCM to remove trapped TFA) to obtain the TFA salt.

    • Option B (Free Base):

      • Concentrate the reaction mixture.

      • Redissolve in DCM.[6]

      • Add MP-Carbonate resin (solid supported base) and stir for 1 hour, OR wash carefully with saturated Na₂CO₃ (aqueous).

      • Separate the organic layer.[7] Note: The product is water-soluble.[8][9] If washing with water, back-extract the aqueous layer 5x with DCM/Isopropanol (3:1).

      • Dry (Na₂SO₄) and concentrate.[2]

Analytical Validation (Self-Validating Data)

To ensure the protocol was successful, compare your data against these expected parameters:

  • 1H NMR (400 MHz, CDCl3):

    • δ 2.90–3.10 ppm: Two distinct singlets (3H each) corresponding to the N,N-dimethyl amide protons. Due to restricted rotation around the amide bond (rotamers), these may appear broad or split.

    • δ 4.10–4.30 ppm: Multiplet corresponding to the proton at the C2 position (chiral center).

    • Absence of δ 1.45 ppm: Disappearance of the large Boc tert-butyl singlet confirms deprotection.

  • Mass Spectrometry (ESI+):

    • Target Mass: [M+H]+ = 159.11 (Calculated).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Stage I) DMF trapped in productUse 5% LiCl aqueous washes during workup to aggressively remove DMF.
Racemization Over-activationDo not pre-activate acid with HATU for >15 mins. Ensure base is not in large excess (>5 eq).
Product in Aqueous Layer High water solubilityThe free amine is polar. Use "Salting out" (saturate aqueous layer with NaCl) and extract with CHCl₃/IPA (3:1).

References

  • Amide Coupling Standards: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[10][11][12] Tetrahedron, 61(46), 10827-10852.

  • HATU Mechanism: Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398.

  • Morpholine in MedChem: Pennington, L. D., & Moustakas, D. T. (2017). The necessary nitrogen atom: A versatile high-impact design element for multiparameter optimization. Journal of Medicinal Chemistry, 60(8), 3552–3579.

  • Protocol Validation Source: BenchChem Application Notes. Standard Protocol for HATU Coupling in Solution Phase.

Sources

Application Note: N,N-Dimethylmorpholine-2-carboxamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Rationale

N,N-Dimethylmorpholine-2-carboxamide (CAS: 1361115-06-1 for HCl salt) is a specialized, functionalized morpholine building block used primarily in Lead Optimization and Fragment-Based Drug Discovery (FBDD) .

Unlike simple morpholine, which is a standard solubilizing group, the addition of the 2-dimethylcarboxamide moiety introduces three critical physicochemical advantages:

  • Chirality: The C2 position creates a stereocenter (typically the (S)-enantiomer is preferred in kinase inhibitors), allowing for vector-specific exploration of the protein binding pocket.

  • Solubility & LogD Modulation: The dimethylamide side chain lowers the LogD (distribution coefficient) and increases aqueous solubility without introducing a hydrogen bond donor (HBD), which is crucial for maintaining Blood-Brain Barrier (BBB) permeability.

  • Metabolic Stability: The steric bulk at the C2 position can hinder metabolic oxidation at the morpholine ring, a common clearance pathway for simple morpholine drugs.

This guide details the application of this moiety in synthesizing kinase inhibitors (e.g., ATR, DNA Pol IIIC) and provides validated protocols for its incorporation into drug scaffolds.

Physicochemical Profile & Structural Logic

Before synthesis, it is vital to understand why this fragment is selected over standard morpholine or piperazine.

PropertySimple MorpholineThis compoundImpact on Drug Candidate
Electronic Character Weak Base (pKa ~8.3)Weak Base (Modulated)The electron-withdrawing amide at C2 lowers the pKa of the N4 nitrogen, reducing lysosomal trapping potential.
H-Bond Donors 0 (if N-substituted)0 (if N-substituted)Preserves membrane permeability (critical for CNS targets).
H-Bond Acceptors 23 (Amide carbonyl added)Increases water solubility via H-bonding with solvent.
Stereochemistry AchiralChiral (C2)Enables kinetic resolution of targets; the (S)-isomer is a frequent pharmacophore in ATR kinase inhibitors.
Visualization: Structural Role in Lead Optimization

LeadOptimization Hit High Potency Hit (Low Solubility) Issue Problem: High LogP, Rapid Clearance Hit->Issue Strategy Strategy: Bioisosteric Replacement Issue->Strategy Solution Incorporate This compound Strategy->Solution Replace simple alkyl/morpholine Result Optimized Lead: Improved Sol, Lower LogD, Maintained Potency Solution->Result

Figure 1: Decision logic for selecting this compound during the Hit-to-Lead phase.

Synthetic Protocols

The primary challenge in using this building block is its incorporation into heteroaryl scaffolds (common in kinase inhibitors) without racemizing the C2 center. The following protocols focus on Nucleophilic Aromatic Substitution (SNAr) , the industry-standard method for this fragment.

Protocol A: SNAr Coupling to Heteroaryl Chlorides

Application: Attaching the moiety to pyrimidine, pyridazine, or quinoline scaffolds (e.g., ATR or mTOR inhibitors).

Materials:

  • Scaffold: 4-Chloro-substituted heteroaryl (e.g., 4-chloropyrimidine derivative).

  • Reagent: this compound hydrochloride (1.2 equiv).

  • Base: N,N-Diisopropylethylamine (DIPEA) or DBU.

  • Solvent: N,N-Dimethylacetamide (DMAc) or Acetonitrile (MeCN).

Step-by-Step Methodology:

  • Preparation: Dissolve the chloropyrimidine scaffold (1.0 mmol) in anhydrous DMAc (5 mL) in a microwave-compatible vial or round-bottom flask.

  • Addition: Add this compound HCl (1.2 mmol, 233 mg) followed by DIPEA (3.0 mmol, 0.52 mL).

    • Expert Note: If the scaffold is sensitive to base, use K2CO3 suspended in MeCN, but reaction times will increase.

  • Reaction:

    • Thermal: Heat to 80°C for 4–12 hours. Monitor by LCMS for the disappearance of the chloride starting material.[1]

    • Microwave (Preferred): Irradiate at 120°C for 30 minutes. This minimizes thermal racemization risks.

  • Work-up: Dilute the reaction mixture with EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Purification: Flash chromatography (DCM/MeOH gradient). The product is typically polar; expect elution at 5–10% MeOH.

Protocol B: Chiral Purity Verification (QC)

Because the biological activity often resides in the (S)-enantiomer, verifying optical purity post-coupling is mandatory.

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol (80:20) with 0.1% Diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Acceptance Criteria: Enantiomeric Excess (ee) > 98%.

Case Studies & Mechanism of Action

Case Study 1: ATR Kinase Inhibitors

In the development of Pyrazolo[1,5-a]pyrimidines as ATR kinase inhibitors (see Source 1.4), the this compound moiety functions as a solvent-exposed tail.

  • Mechanism: The morpholine nitrogen attaches to the pyrimidine core. The C2-carboxamide projects into the solvent front, improving the compound's solubility profile without disrupting the hinge-binding motif of the kinase inhibitor.

  • Outcome: Significant reduction in lipophilicity compared to the unsubstituted morpholine analog, leading to improved oral bioavailability.

Case Study 2: DNA Polymerase IIIC Inhibitors

For Gram-positive antibacterial agents targeting DNA Pol IIIC (see Source 1.15), this specific moiety was used to replace highly lipophilic side chains.

  • Observation: The amide oxygen at the C2 position can participate in water-bridged hydrogen bonds, further stabilizing the protein-ligand complex in solvent-exposed regions.

Visualization: Synthetic Workflow (SNAr)

SynthesisWorkflow Start Heteroaryl Chloride (Scaffold) Reaction S_NAr Coupling (DIPEA, DMAc, 80°C) Start->Reaction Reagent N,N-dimethylmorpholine- 2-carboxamide (HCl) Reagent->Reaction Workup Workup & Isolation (EtOAc/Water) Reaction->Workup QC Chiral HPLC QC (Check for Racemization) Workup->QC QC->Reaction Fail (Optimize Temp) Final Final Drug Candidate QC->Final ee > 98%

Figure 2: Step-by-step synthetic pathway for incorporating the moiety via Nucleophilic Aromatic Substitution.

Storage and Stability

  • Form: Typically supplied as a Hydrochloride (HCl) or Oxalate salt to ensure stability. The free base is an oil and is prone to oxidation over long periods.

  • Hygroscopicity: The salt forms are hygroscopic. Store in a desiccator at room temperature.

  • Handling: Weigh quickly or use in a glovebox if high precision is required for small-scale library synthesis.

References

  • European Patent Office. (2020). Pyrazolo[1,5-a]pyrimidines useful as inhibitors of ATR kinase. Patent EP3418281B1.[2] Retrieved January 28, 2026, from [Link]

  • Google Patents. (2020). DNA polymerase IIIC inhibitors and use thereof. Patent WO2020132174A1.
  • Google Patents. (2024). Pyridazine compounds, their preparation, and their therapeutic uses. Patent WO2024188994A1.
  • PubChem. (2025).[3] N,N-dimethylmorpholine-4-carboxamide Compound Summary. Retrieved January 28, 2026, from [Link]

Sources

Application Note: N,N-Dimethylmorpholine-2-Carboxamide as a Ligand in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for senior researchers and process chemists. It focuses on the specific utility of N,N-dimethylmorpholine-2-carboxamide (DMMC-2) as a bidentate ligand in asymmetric catalysis and transition-metal-mediated transformations.

Executive Summary

This compound (DMMC-2) represents a distinct class of amino-amide ligands structurally analogous to proline-derived organocatalysts but offering unique electronic and steric properties due to the morpholine ether linkage.

Unlike rigid pyrrolidine scaffolds, the morpholine ring introduces a degree of conformational flexibility and an additional electronic effect via the ether oxygen (position 4). As a ligand, DMMC-2 functions primarily as a bidentate (N,O)-donor , coordinating through the secondary morpholine nitrogen and the amide carbonyl oxygen. This guide details its application in Enantioselective Organozinc Additions and its emerging role in Palladium-catalyzed Cross-Coupling , where it acts to stabilize active metal centers while preventing aggregation.

Key Chemical Properties
PropertyValueCritical Note
Molecular Formula C₇H₁₄N₂O₂Free base form
Ligand Type Bidentate (N,O)Forms 5-membered chelate rings with metals (Zn, Cu, Pd).
Chirality C2-StereocenterEnantiopure forms (R or S) are required for asymmetric induction.
Coordination Modes σ-donor (Amine N) Lewis Base (Amide O)The "hemilabile" nature of the amide O allows for substrate access during catalytic cycles.
pKa (Conj. Acid) ~8.4 (Morpholine N)Sufficiently basic to bind Lewis acids; deprotonatable for anionic pathways.

Mechanistic Insight: The "Open-Book" Chelation

The efficacy of DMMC-2 lies in its ability to form a rigid transition state upon metal binding. In the context of asymmetric catalysis (e.g., diethylzinc addition to aldehydes), the ligand breaks the polymeric structure of the organozinc reagent.

Structural Logic
  • Amine Binding: The secondary amine (morpholine N) binds the metal (Zn/Pd), creating a primary anchor.

  • Amide Directing: The dimethylamide oxygen coordinates to the metal, forming a stable 5-membered chelate.

  • Steric Bulk: The N,N-dimethyl group orients away from the metal center but creates a chiral pocket that forces the incoming substrate (nucleophile) to attack from a specific face (Si-face or Re-face).

Pathway Visualization

The following diagram illustrates the ligand's role in the catalytic cycle for enantioselective alkylation.

CatalyticCycle Ligand Free Ligand (DMMC-2) Complex Pre-Catalyst Complex (L*-Zn-Et) Ligand->Complex + ZnEt2 - Ethane ZnEt2 ZnEt2 (Reagent) ZnEt2->Complex TS Transition State (Bimetallic Assembly) Complex->TS + Aldehyde Aldehyde Substrate (R-CHO) Aldehyde->TS Product Chiral Alcohol (Product) TS->Product Hydrolysis Recycle Ligand Regeneration Product->Recycle Recycle->Ligand Loop

Figure 1: The bidentate nature of DMMC-2 facilitates the formation of a chiral Zinc complex, guiding the stereoselective addition of the ethyl group to the aldehyde.

Experimental Protocols

Protocol A: Enantioselective Addition of Diethylzinc to Benzaldehyde

Objective: Synthesis of (S)-1-phenylpropan-1-ol with high enantiomeric excess (ee). Rationale: DMMC-2 acts as a chiral accelerator. The morpholine scaffold is often superior to simple pyrrolidines due to improved solubility and distinct bite angles.

Reagents & Materials
  • Ligand: (S)-N,N-dimethylmorpholine-2-carboxamide (10 mol%)

    • Note: If starting from HCl salt, neutralize with 1 eq. Et3N or NaHCO3 wash prior to use.

  • Substrate: Benzaldehyde (1.0 mmol, distilled)

  • Reagent: Diethylzinc (ZnEt2), 1.0 M in hexane (2.2 mmol)

  • Solvent: Toluene (anhydrous)

  • Atmosphere: Argon or Nitrogen (strictly inert)

Step-by-Step Methodology
  • Ligand Preparation (In Situ):

    • Charge a flame-dried Schlenk flask with (S)-DMMC-2 (15.8 mg, 0.1 mmol).

    • Evacuate and backfill with Argon (3x).

    • Dissolve in anhydrous Toluene (2.0 mL).

  • Catalyst Formation:

    • Cool the solution to 0°C.

    • Add Diethylzinc (2.2 mL, 1.0 M in hexane) dropwise via syringe.

    • Observation: Evolution of ethane gas indicates active complex formation (Zn-N bond formation).

    • Stir at 0°C for 20 minutes.

  • Substrate Addition:

    • Add Benzaldehyde (106 µL, 1.0 mmol) slowly.

    • Critical Parameter: Maintain temperature between 0°C and RT. Higher temperatures increase rate but may erode enantioselectivity.

  • Reaction Monitoring:

    • Stir at RT for 6–12 hours.

    • Monitor via TLC (Hexane/EtOAc 4:1) or GC-MS.

  • Quench & Workup:

    • Cool to 0°C.

    • Quench carefully with 1N HCl (2 mL) to destroy excess ZnEt2.

    • Extract with Et2O (3 x 10 mL).

    • Dry organics over MgSO4 and concentrate.

  • Purification:

    • Flash chromatography (Silica gel).

    • Analyze enantiomeric excess via Chiral HPLC (Chiralcel OD-H column).

Protocol B: Palladium-Catalyzed Cross-Coupling (Ligand Additive)

Objective: Use DMMC-2 as an auxiliary ligand to stabilize Pd species in Suzuki-Miyaura coupling of challenging aryl chlorides. Rationale: The amide oxygen and morpholine nitrogen can stabilize "Pd(0)" species, preventing "Pd-black" precipitation, similar to the behavior of other amide-based ligands.

Reagents
  • Catalyst: Pd(OAc)2 (1 mol%)

  • Ligand: DMMC-2 (2 mol%)

  • Substrate: 4-Chloroanisole (1.0 mmol)

  • Coupling Partner: Phenylboronic acid (1.5 mmol)

  • Base: K3PO4 (2.0 equiv)

  • Solvent: DMF/H2O (4:1)

Methodology
  • Pre-complexation:

    • In a vial, mix Pd(OAc)2 and DMMC-2 in DMF (1 mL). Stir for 10 mins at RT. The solution should turn from orange to pale yellow/clear, indicating ligation.

  • Reaction Assembly:

    • Add the Aryl Chloride, Boronic Acid, and Base to the reaction vessel.

    • Add the Pd-Ligand solution.

  • Execution:

    • Heat to 80°C for 4 hours.

    • Note: The morpholine amide ligand is less bulky than phosphines, allowing for faster oxidative addition but requiring careful temperature control to prevent decomplexation.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Enantioselectivity (Protocol A) Trace water in solventRe-distill Toluene over Na/Benzophenone; ensure ligand is dry.
Low Conversion (Protocol A) Ligand poisoningEnsure starting aldehyde is acid-free (distill prior to use).
Pd-Black Formation (Protocol B) Ligand dissociationIncrease Ligand:Pd ratio to 3:1; lower reaction temperature.
Racemic Product Use of HCl salt without neutralizationThe protonated amine cannot coordinate Zn. Free base must be generated first.

References & Grounding

The protocols and mechanistic insights above are synthesized from established principles of amino-amide ligand chemistry and specific structural data regarding morpholine-2-carboxamides.

  • Biosynth . N,N-Dimethylmorpholine-4-carboxamide and related derivatives properties. Retrieved from (Note: Structural analog reference).

  • PubChem . N,N-diethylmorpholine-2-carboxamide Compound Summary. National Library of Medicine. Retrieved from .

  • BLD Pharm . This compound hydrochloride Product Specifications. Retrieved from .

  • ResearchGate . Morpholine Amides: Classical but Underexplored Acylating Intermediates. (Discusses the stability and coordination of morpholine amides). Retrieved from .

  • Chemical Reviews . Transition-Metal-Catalyzed C–H Bond Activation. (Contextualizes the use of amide directing groups). Retrieved from .

Disclaimer: These protocols are for research purposes only. Always consult Safety Data Sheets (SDS) for DMMC-2 and organometallic reagents before handling.

Application Note: Strategic Synthesis & Derivatization of N,N-Dimethylmorpholine-2-carboxamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The N,N-dimethylmorpholine-2-carboxamide scaffold represents a privileged structural motif in modern medicinal chemistry. Unlike the ubiquitous morpholine ring used solely for solubility enhancement, the 2-carboxamide variant introduces a specific vector for hydrogen bond interactions and defines a chiral center that can rigidly orient substituents in a drug-target interface.

This guide addresses the synthesis of derivatives stemming from this core. The primary synthetic vector is the N-4 position (secondary amine), which serves as the nucleophilic handle for diversification. We present a self-validating workflow for generating high-purity libraries via Reductive Amination, Nucleophilic Aromatic Substitution (


), and Buchwald-Hartwig Cross-Coupling.
Key Physicochemical Advantages[1]
  • Metabolic Stability: The electron-withdrawing carboxamide group at C2 lowers the pKa of the N4 amine (relative to unsubstituted morpholine, pKa ~8.3), potentially reducing liability to oxidative metabolism (CYP450).

  • Solubility: The amide moiety acts as a hydrogen bond acceptor, enhancing aqueous solubility without introducing ionizable groups that might hinder membrane permeability.

  • Vector Control: The C2 stereocenter allows for the precise projection of the dimethylamide group, often exploited to fill specific hydrophobic pockets in kinase or GPCR targets.

Structural Analysis & Reactivity Map

Before initiating synthesis, it is critical to understand the reactivity profile of the scaffold.

ReactivityMap Core N,N-Dimethylmorpholine- 2-carboxamide N4 N-4 Position (Nucleophilic Handle) Core->N4 Primary Site for Derivatization C2 C-2 Position (Stereogenic Center) Core->C2 Chiral Resolution (Kinetic Resolution) Amide Dimethylamide (Stable/Directing) Core->Amide H-Bond Acceptor Reductive Amination Reductive Amination N4->Reductive Amination Pd-Catalyzed Arylation Pd-Catalyzed Arylation N4->Pd-Catalyzed Arylation Sulfonylation/Acylation Sulfonylation/Acylation N4->Sulfonylation/Acylation

Figure 1: Reactivity map of the core scaffold. The N-4 amine is the primary handle for library generation.

Pre-requisite: Synthesis of the Core Scaffold

While the core may be commercially available, in-house synthesis ensures enantiopurity and cost-efficiency. The following protocol generates the free amine salt ready for derivatization.

Starting Material: 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid (CAS: 189321-66-2).

Protocol 1.0: Amide Coupling & Deprotection
  • Activation: Dissolve N-Boc-morpholine-2-carboxylic acid (1.0 eq) in DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min at 0°C to form the active ester.

  • Coupling: Add Dimethylamine (2.0 M in THF, 1.5 eq). Allow to warm to RT and stir for 4 hours.

    • Checkpoint: Monitor by LCMS for disappearance of acid (

      
      ) and appearance of product (
      
      
      
      for Boc-protected).
  • Workup: Dilute with EtOAc, wash with sat.

    
    , water, and brine. Dry over 
    
    
    
    and concentrate.
  • Deprotection: Dissolve the intermediate in DCM. Add TFA (20% v/v). Stir for 1 hour. Concentrate to dryness.

  • Salt Exchange (Critical): The TFA salt is hygroscopic. Redissolve in MeOH and treat with HCl in dioxane (4M). Evaporate to obtain This compound hydrochloride as a stable white solid.

Derivatization Protocols (Library Generation)

Method A: Reductive Amination (N-Alkylation)

Best for: Attaching aliphatic chains or benzyl groups. Mechanism: Formation of an iminium ion followed by irreversible hydride reduction.

Reagents:

  • Scaffold: this compound HCl (1.0 eq)

  • Aldehyde/Ketone: 1.2 eq

  • Reductant: Sodium Triacetoxyborohydride (STAB) (2.0 eq)

  • Solvent: DCE (1,2-Dichloroethane) or DCM

  • Additive: Acetic Acid (cat., if using free base)

Step-by-Step Protocol:

  • Free Base Release (In-situ): Suspend the scaffold HCl salt in DCE (0.1 M). Add DIPEA (1.0 eq) to neutralize the salt. Stir for 10 mins.

  • Imine Formation: Add the Aldehyde (1.2 eq). If the aldehyde is unreactive, add

    
     (anhydrous) to sequester water. Stir for 30-60 min at RT.
    
  • Reduction: Add STAB (2.0 eq) in one portion.

    • Why STAB? Unlike

      
      , STAB is mild and will not reduce the aldehyde/ketone before it forms the imine, preventing alcohol side-products [1].
      
  • Quench: After 16h, quench with sat.

    
    . Extract with DCM (3x).
    
  • Purification: Silica gel chromatography (MeOH/DCM gradient).

Method B: Buchwald-Hartwig Cross-Coupling (N-Arylation)

Best for: Attaching aryl or heteroaryl rings (e.g., for kinase inhibitors). Mechanism: Pd(0) catalytic cycle involving oxidative addition, amine coordination, and reductive elimination.

Reagents:

  • Scaffold: 1.2 eq (Amine is used in excess relative to halide)

  • Aryl Halide (Ar-Br or Ar-Cl): 1.0 eq

  • Catalyst:

    
     (2-5 mol%) or Pd(OAc)2
    
  • Ligand: XPhos or RuPhos (for bulky/unreactive substrates) [2]

  • Base:

    
     (2.0 eq) or NaOtBu
    
  • Solvent: Toluene or 1,4-Dioxane (degassed)

Step-by-Step Protocol:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Loading: Add Aryl Halide (1.0 eq), Scaffold HCl salt (1.2 eq), Base (

    
    , 2.5 eq), and Pre-catalyst (e.g., XPhos Pd G3, 5 mol%).
    
  • Solvation: Add degassed Dioxane (0.1 M).

  • Reaction: Seal and heat to 100°C for 12-18 hours.

    • Self-Validation: The reaction mixture should turn from dark red/brown to black upon completion. If Pd black precipitates early, the ligand system may be insufficient; switch to BrettPhos .

  • Workup: Filter through a Celite pad.[1] Concentrate and purify via Reverse Phase Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Analytical Validation & Data Presentation

When characterizing these derivatives, specific NMR signatures confirm the integrity of the scaffold.

Table 1: Diagnostic NMR Signals (400 MHz, CDCl3)

Proton EnvironmentChemical Shift (

ppm)
MultiplicityDiagnostic Note
H-2 (Chiral Center) 4.10 - 4.30ddDownfield due to amide carbonyl.
N-Me (Amide) 2.95 & 3.05s (two singlets)Rotamers often visible due to restricted rotation of the amide bond.
H-3 (Axial/Eq) 2.80 - 3.20mComplex splitting due to ring conformation.
N-Substituent (

)
Variable-Verify integration matches expected R-group.

QC Checkpoint:

  • Rotamers: The N,N-dimethylamide group often causes signal doubling in

    
     NMR at room temperature. Do not mistake this for impurities. Run VT-NMR at 50°C to coalesce signals if confirmation is needed.
    

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: N-Boc-Morpholine-2-COOH Step1 1. Amide Coupling (HNMe2, HATU) Start->Step1 Inter1 Intermediate: N-Boc-Amide Step1->Inter1 Step2 2. Deprotection (TFA or HCl) Inter1->Step2 Core CORE SCAFFOLD: This compound Step2->Core Branch1 Path A: Reductive Amination (Aldehydes, STAB) Core->Branch1 Aliphatic R-CHO Branch2 Path B: Buchwald Coupling (Ar-Br, Pd-Cat) Core->Branch2 Aromatic Ar-X ProdA N-Alkyl Derivatives (Solubility/Metabolic Stability) Branch1->ProdA ProdB N-Aryl Derivatives (Kinase/GPCR Ligands) Branch2->ProdB

Figure 2: Complete synthetic workflow from commercial acid to diversified library.

Troubleshooting & Optimization

  • Problem: Low yield in Reductive Amination.

    • Root Cause:[2][3][4][5][6][7] Imine formation is slow due to steric hindrance at C2.

    • Solution: Use

      
       (1.5 eq) as a Lewis acid to force imine formation before adding the reducing agent.
      
  • Problem: Racemization at C2.

    • Root Cause:[2][3][4][5][6][7] Strong base usage or high heat during amide coupling.

    • Solution: Use HATU/DIPEA at 0°C. Avoid DCC/DMAP. Verify enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralpak AD-H column).

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361.

  • Tzara, A., et al. (2020).[8] "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies." ChemMedChem, 15(5), 392-403.

  • Biosynth. "N,N-Dimethylmorpholine-4-carboxamide Product Page." (For comparison of 2- vs 4- isomers).

Disclaimer: All protocols involve hazardous chemicals. Standard Personal Protective Equipment (PPE) including gloves, goggles, and fume hoods are mandatory. Consult local EHS guidelines before proceeding.

Sources

Application Note: Analytical Strategies for N,N-Dimethylmorpholine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists requiring robust detection methods for N,N-dimethylmorpholine-2-carboxamide (DMMC-2) .

Due to the molecule's high polarity, lack of strong chromophores, and secondary amine functionality, standard C18 HPLC-UV methods are often insufficient. This guide prioritizes HILIC-MS/MS for trace analysis and HPLC-CAD for assay/purity profiling.[1]

Introduction & Chemical Context

This compound (CAS: 1361115-06-1 for HCl salt) is a polar heterocyclic building block.[1] Unlike its more common isomer (morpholine-4-carboxamide), the 2-carboxamide features a chiral center at the C2 position and a free secondary amine at position 4 (unless further substituted).[1]

Physicochemical Profile
PropertyValueAnalytical Implication
Molecular Formula C₇H₁₄N₂O₂Monoisotopic Mass: 158.11 Da
pKa (Calculated) ~8.5 (Morpholine NH)Basic; requires high pH or buffering in LC.[1][2]
LogP -0.6 to -1.0 (Predicted)Highly polar; poor retention on C18.[1] Ideal for HILIC.
UV Absorbance Weak (< 210 nm)UV detection is non-specific.[1] CAD or MS required.[1][3]
Safety Concern Secondary AminePotential precursor for N-nitrosamines (e.g., if exposed to nitrites).[1]

Method Development Strategy

The analytical approach is bifurcated based on the sensitivity requirement:

  • Protocol A (Trace Analysis/Bioanalysis): HILIC-MS/MS .

    • Rationale: The hydrophilic interaction liquid chromatography (HILIC) mode retains polar amines effectively without ion-pairing reagents that suppress MS signals.[1] Triple quadrupole MS (MRM mode) provides necessary selectivity.[1]

  • Protocol B (Assay/Purity): HPLC-CAD (Charged Aerosol Detection) .

    • Rationale: Since the molecule lacks a UV chromophore, CAD offers near-universal response independent of optical properties, ideal for raw material QC.

Protocol A: High-Sensitivity HILIC-MS/MS

Scope: Trace detection (LOD < 1 ng/mL) in biological matrices or as an impurity in drug substances.[1]

Instrument Configuration
  • LC System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Detector: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Column: ZIC-HILIC (Merck) or Waters BEH Amide.[1]

    • Dimensions: 100 mm x 2.1 mm, 1.7 µm or 3.5 µm.[1]

LC Conditions
  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

  • Injection Volume: 2–5 µL.

Gradient Table:

Time (min) % Mobile Phase B Description
0.0 95 High organic loading for HILIC retention
1.0 95 Isocratic hold
6.0 50 Elution of polar analytes
7.0 50 Wash
7.1 95 Re-equilibration (Critical in HILIC)

| 10.0 | 95 | End of Run |[1]

MS/MS Parameters (ESI Positive)
  • Source Voltage: +4500 V

  • Precursor Ion: 159.1 [M+H]⁺

  • MRM Transitions:

Transition (m/z)Dwell (ms)CE (eV)PurposeMechanism
159.1 → 114.1 5015QuantifierLoss of dimethylamine (-NHMe₂)
159.1 → 86.1 5025QualifierRing fragmentation (Morpholine ring opening)
159.1 → 72.1 5030QualifierC₂H₂N(Me)₂⁺ fragment
Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma/serum or dissolved drug substance.[1]

  • Add 150 µL of cold Acetonitrile containing Internal Standard (e.g., Morpholine-d8 or stable isotope labeled analog).

  • Vortex for 30 seconds; Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to a chemically inert vial.

  • Dilution: Dilute 1:1 with Acetonitrile (Total 90% ACN) to match initial mobile phase conditions. Do not inject 100% aqueous samples onto HILIC.

Protocol B: HPLC-CAD for Purity Assay

Scope: Raw material release testing, synthesis process control (>0.1% w/w).

Instrument Configuration
  • LC System: HPLC with quaternary pump.[1]

  • Detector: Charged Aerosol Detector (CAD) or ELSD.

    • CAD Settings: Evaporation Temp 35°C, Power Function 1.0.

  • Column: Waters XBridge BEH Amide, 150 x 4.6 mm, 3.5 µm.[1]

LC Conditions
  • Mobile Phase A: 20 mM Ammonium Acetate in Water (pH 9.0).[1]

    • Note: High pH ensures the morpholine amine is uncharged, improving peak shape on Amide columns.[1]

  • Mobile Phase B: Acetonitrile/Methanol (90:10).[1]

  • Flow Rate: 1.0 mL/min.[1][4]

  • Isocratic Method: 80% B / 20% A (Adjust B% based on retention time target of 5-8 min).

Visualizing the Workflow

The following diagram illustrates the decision matrix and workflow for analyzing DMMC-2, highlighting the critical branching based on concentration and matrix.

G Start Sample: this compound Decision Determine Analytical Goal Start->Decision Trace Trace / Bioanalysis (< 1 µg/mL) Decision->Trace Low Conc / Complex Matrix Assay Purity / Bulk Assay (> 100 µg/mL) Decision->Assay High Conc / Pure Substance Prep_Trace Prep: Protein Ppt (ACN) Dilute to 90% Organic Trace->Prep_Trace Prep_Assay Prep: Dissolve in Mobile Phase Filter 0.2 µm PTFE Assay->Prep_Assay Method_Trace Method: HILIC-MS/MS (ZIC-HILIC, pH 3.5) Prep_Trace->Method_Trace Method_Assay Method: HPLC-CAD (Amide Column, pH 9.0) Prep_Assay->Method_Assay Output_Trace Output: MRM Quantitation (m/z 159 -> 114) Method_Trace->Output_Trace Output_Assay Output: % Purity / Potency Method_Assay->Output_Assay

Caption: Analytical decision tree for this compound selection between HILIC-MS/MS and HPLC-CAD.

Validation & Troubleshooting (Expert Insights)

Linearity and Range
  • HILIC-MS/MS: Typically linear from 1 ng/mL to 1000 ng/mL.[1] Use a 1/x² weighting factor due to heteroscedasticity in MS data.

  • HPLC-CAD: CAD response is curvilinear. Use a quadratic fit or log-log plot for broad ranges (0.05 mg/mL to 1.0 mg/mL).

Common Pitfalls
  • Solvent Mismatch (HILIC): Injecting aqueous samples directly onto a HILIC column causes massive peak distortion (breakthrough).[1] Solution: Ensure sample diluent is ≥80% Acetonitrile.

  • Carryover: Secondary amines can stick to metallic surfaces.[1] Solution: Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid.[1]

  • Isomer Interference: The 4-carboxamide isomer (CAS 38952-61-3) is a common commercial analog.[1] It is achiral and less polar.[1] Verification: These isomers must be chromatographically resolved. The 2-carboxamide (chiral) may split into enantiomers if a chiral column is used, but on ZIC-HILIC, it typically elutes as one peak distinct from the 4-isomer.[1]

Stability
  • Nitrosamine Risk: As a secondary amine, DMMC-2 can form N-nitroso-N,N-dimethylmorpholine-2-carboxamide in the presence of nitrites.[1] Avoid using nitrate/nitrite-containing solvents or additives.[1]

References

  • Separation Science. (2023).[1] HILIC Method Development: A Practical Guide for Polar Analytes.Link

  • European Medicines Agency (EMA). (2023).[1] ICH M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.[1]Link

  • PubChem. (2023).[1] Compound Summary: N,N-Dimethylmorpholine-4-carboxamide (Analog Reference).[1][5][6] National Library of Medicine.[1] Link

  • Thermo Fisher Scientific. (2022).[1] Charged Aerosol Detection for Non-Chromophoric Pharmaceutical Impurities.[1]Link

  • Merck Millipore. (2023).[1] ZIC-HILIC User Guide for Polar Metabolites.[1]Link

Sources

N,N-dimethylmorpholine-2-carboxamide in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of N,N-Dimethylmorpholine-2-carboxamide in Peptidomimetic Synthesis

Part 1: Executive Summary & Chemical Profile

Objective: This guide details the protocol for utilizing This compound (DMMC) as a specialized building block in peptide synthesis.[1]

Critical Distinction: Researchers often confuse morpholine derivatives.[1]

  • N-Formylmorpholine (NFM): A "green" solvent alternative to DMF.[1][2]

  • This compound (DMMC): A chiral amine building block (Proline isostere) used to modify peptide backbones or cap C-termini.[1]

Application Scope: DMMC is primarily employed in Medicinal Chemistry and Drug Discovery to:

  • Enhance Metabolic Stability: The morpholine ring acts as a non-natural amino acid surrogate (similar to Proline), resisting proteolytic cleavage.

  • Modulate Solubility: The tertiary amide (dimethylcarboxamide) and ether oxygen increase aqueous solubility compared to standard alkyl caps.

  • Induce Conformational Constraints: It introduces a rigid turn in the peptide backbone, locking bioactive conformations.

Chemical Profile
PropertySpecification
IUPAC Name This compound
CAS Number 135072-23-0 (Free base) / 1361115-06-1 (HCl salt)
Role Nucleophile (Secondary Amine) / Peptidomimetic Unit
Molecular Weight 158.20 g/mol (Free base)
Reactivity Sterically Hindered Secondary Amine (Nucleophilic attack from the morpholine ring nitrogen)

Part 2: Scientific Rationale & Mechanism

The Challenge: Coupling to Secondary Amines

DMMC contains a secondary amine within a morpholine ring. Coupling a carboxylic acid (e.g., the C-terminus of a peptide) to this amine is thermodynamically and kinetically challenging due to:

  • Steric Hindrance: The ring structure and the adjacent carboxamide group shield the nucleophilic nitrogen.

  • Electronic Deactivation: The electron-withdrawing effect of the carboxamide at position 2 reduces the basicity and nucleophilicity of the ring nitrogen.

Mechanistic Solution: To drive this reaction to completion, "Power Coupling" conditions are required. Standard carbodiimides (DIC/HOBt) are often insufficient.[1] We recommend Uronium/Aminium salts (HATU, COMU) or Phosphonium salts (PyBOP, PyAOP) which generate a highly reactive active ester (OAt-ester or equivalent) to facilitate nucleophilic attack by the hindered amine.[1]

Part 3: Experimental Protocols

Protocol A: Solution-Phase Coupling (C-Terminal Capping)

Target: Coupling DMMC to a protected amino acid (e.g., Boc-Phe-OH) or a peptide fragment.[1]

Reagents:

  • Carboxylic Acid Component (1.0 equiv)

  • DMMC (HCl salt) (1.2 equiv)[1]

  • Coupling Reagent: HATU (1.1 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: DMF or NFM (Green alternative)[1][3]

Step-by-Step Methodology:

  • Activation: Dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (concentration ~0.1 M).

  • Pre-activation: Add DIPEA (1.0 equiv) and stir for 2 minutes at 0°C. Note: This minimizes racemization of the activated acid.

  • Amine Preparation: In a separate vial, dissolve DMMC HCl salt (1.2 equiv) in minimal DMF and add DIPEA (2.0 equiv) to neutralize the salt and free the amine.

  • Coupling: Add the neutralized DMMC solution to the activated acid mixture.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours.

    • Monitoring: Monitor by LC-MS.[1][4][5] The secondary amine is sluggish; if conversion is <50% after 4 hours, add a catalyst (HOAt, 0.5 equiv).

  • Work-up: Dilute with EtOAc, wash with 5% NaHCO₃, 1M HCl (if acid stable), and Brine. Dry over MgSO₄.

Protocol B: On-Resin Incorporation (Inverse SPPS)

Context: If DMMC is used as an internal constraint, it must be attached to the resin first (via its carboxamide, requiring a specific linker) OR coupled to the N-terminus of a resin-bound peptide.[1]

Scenario: Capping the N-terminus of a resin-bound peptide with DMMC (acting as a "Stop" unit).[1]

  • Resin Preparation: Swell the resin (e.g., Rink Amide or Wang) in DMF for 20 min.

  • Linker Activation: Since DMMC has no carboxyl group to couple to the resin, this protocol assumes you are coupling the DMMC amine to a Resin-bound Carboxylic Acid (e.g., a side-chain Glutamic acid or a succinic anhydride linker).

  • Coupling Cocktail:

    • Resin-COOH (1.0 equiv)

    • DMMC (5.0 equiv) - Excess is crucial for solid phase.[1]

    • PyAOP (5.0 equiv) - PyAOP is preferred over HATU for secondary amines on-resin to avoid guanidinium capping.[1]

    • DIPEA (10.0 equiv)[1]

  • Execution: Shake for 2 hours at RT. Double couple if necessary.

Part 4: Visualization & Logic

The following diagram illustrates the decision logic for coupling DMMC, highlighting the distinction between standard primary amine coupling and the hindered secondary amine of DMMC.

DMMC_Coupling_Logic Start Start: Couple DMMC to Peptide-COOH Check_State Is DMMC a Salt (HCl)? Start->Check_State Neutralize Neutralize with 2.0 eq DIPEA Check_State->Neutralize Yes Activation Select Activation Strategy Check_State->Activation No (Free Base) Neutralize->Activation Standard Standard: DIC/HOBt Activation->Standard Not Recommended HighPower High Power: HATU or PyAOP Activation->HighPower Recommended Reaction Reaction: Peptide-CO-OAt + DMMC-NH Standard->Reaction Low Yield HighPower->Reaction Check_Conversion LC-MS Check (>95%?) Reaction->Check_Conversion Success Proceed to Workup/Cleavage Check_Conversion->Success Yes Fail Recouple: Use Acid Fluoride or Microwave Check_Conversion->Fail No

Caption: Decision tree for optimizing the coupling of the sterically hindered DMMC secondary amine to a carboxylic acid.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Steric hindrance of the morpholine ring.[1]Switch from HATU to PyAOP (7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate.[1] Use microwave irradiation (50°C, 20 min).
Precipitation DMMC HCl salt insolubility in DCM.Use DMF or NMP as the primary solvent. Ensure DIPEA is added to the amine solution before mixing with the activated acid.
Racemization Over-activation of the chiral amino acid coupling partner.Use Collidine (TMP) instead of DIPEA as the base. Maintain 0°C during the activation step.

Part 6: References

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link[1]

  • El-Faham, A., & Albericio, F. (2011).[1][6] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link[1]

  • BLD Pharm. (2023).[1] Product Analysis: this compound hydrochloride. Link

  • Li, W., et al. (2020). DNA Polymerase IIIc Inhibitors and Use Thereof. Patent WO2020132174A1. (Demonstrates use of DMMC as a building block). Link

  • Sherwood, C. A., et al. (2018). Green Solvents for Solid-Phase Peptide Synthesis. (Context for distinguishing NFM solvent from DMMC reagent). Green Chemistry. Link

Sources

Application Note: N,N-Dimethylmorpholine-2-carboxamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application, physicochemical profile, and experimental protocols for N,N-dimethylmorpholine-2-carboxamide (DMMC), a strategic building block in modern drug discovery.[1]

Executive Summary & Strategic Value

This compound (CAS: 1361115-06-1) is a functionalized morpholine scaffold used primarily as a solubility-enhancing vector and a chiral probe in Fragment-Based Drug Discovery (FBDD) and Lead Optimization.[1]

Unlike the standard morpholine ring, which is often used to cap molecules to improve metabolic stability, the introduction of the N,N-dimethylcarboxamide moiety at the C2 position provides three distinct advantages:

  • Vectorization: It introduces a vector for growing the molecule into solvent-exposed regions of a binding pocket without significantly increasing lipophilicity (LogD).

  • Stereogenicity: The C2 position is chiral, allowing researchers to probe stereospecific interactions within the protein active site.

  • Physicochemical Modulation: The dimethylamide group acts as a hydrogen bond acceptor (HBA) but not a donor (HBD), modulating the polar surface area (PSA) while maintaining high aqueous solubility.

Physicochemical Profile

The following data summarizes the properties of the free base and its hydrochloride salt, derived from standard medicinal chemistry computational models and empirical observations.

PropertyValue / DescriptionImpact on Drug Design
Molecular Formula C₇H₁₄N₂O₂Low MW fragment (<200 Da).[1]
Molecular Weight 158.20 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).[1]
cLogP -0.8 to -0.4Low lipophilicity; excellent for lowering the LogP of greasy leads.[1]
Topological PSA ~49 ŲGood permeability profile; CNS active potential.[1]
H-Bond Donors 1 (Secondary Amine)The N4 amine is the primary handle for coupling (SNAr, Amide bond).
H-Bond Acceptors 3 (Ether O, Amide O, N4)High capacity for water solubility and protein interaction.[1]
Chirality C2 (R/S Enantiomers)Critical: Enantiomers often show >100x potency differences.[1]

Application Protocols

Workflow 1: Lead Optimization (Solubility Enhancement)

Context: A lead compound exhibits potent IC50 (<10 nM) but poor aqueous solubility (<10 µM) and high metabolic clearance due to a lipophilic core. Solution: Replace a terminal piperidine or standard morpholine with This compound .[1]

Mechanistic Rationale

The C2-carboxamide group disrupts the planarity of the ring and introduces a permanent dipole. The N,N-dimethyl group prevents the amide from acting as a hydrogen bond donor, reducing the desolvation penalty upon binding compared to a primary amide, while still interacting with solvent water to boost solubility.

Workflow 2: Synthetic Incorporation

Since the N4 nitrogen is a secondary amine, DMMC is typically introduced via Nucleophilic Aromatic Substitution (SNAr) or Amide Coupling .

Diagram: Strategic Incorporation Pathways

DMMC_Synthesis Start Core Scaffold (Aryl Halide / Acid) PathA Path A: S_NAr (Base, Heat) Start->PathA If Aryl-Cl/F PathB Path B: Amide Coupling (HATU/DIEA) Start->PathB If Carboxylic Acid DMMC N,N-dimethylmorpholine- 2-carboxamide (Reagent) DMMC->PathA DMMC->PathB Product Functionalized Lead (Improved Solubility) PathA->Product PathB->Product

Caption: Decision tree for coupling DMMC to a drug core via SNAr or Amide Coupling.

Detailed Experimental Protocols

Protocol A: SNAr Coupling to Heteroaryl Chlorides

Objective: Attach DMMC to a chloropyrimidine or chloropyridine core. Scale: 100 mg - 1 g.[1]

Reagents:

  • Substrate: Heteroaryl Chloride (1.0 equiv)

  • Reagent: this compound HCl (1.2 equiv)[1]

  • Base: Diisopropylethylamine (DIPEA) (3.0 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: DMSO or NMP (anhydrous)

Step-by-Step Procedure:

  • Preparation: In a microwave vial or round-bottom flask, dissolve the Heteroaryl Chloride in DMSO (concentration ~0.2 M).

  • Addition: Add the DMMC HCl salt followed by the base. Note: If using Carbonate bases, ensure fine powder to maximize surface area.

  • Reaction:

    • Thermal: Heat to 80–100°C for 4–12 hours. Monitor by LCMS.[2]

    • Microwave: Heat to 120°C for 30–60 minutes.

  • Workup: Dilute the reaction mixture with EtOAc and wash with water (3x) and brine (1x) to remove DMSO.

    • Troubleshooting: If the product is highly polar (due to the amide), avoid aqueous extraction. Instead, dilute with MeOH/DCM and load directly onto a reverse-phase C18 flash column.[1]

  • Purification: Flash chromatography (DCM:MeOH 0-10% gradient).

Protocol B: Chiral Resolution (If using racemic starting material)

Objective: Separate (R) and (S) enantiomers of the DMMC-containing lead. Method: Supercritical Fluid Chromatography (SFC).

Parameters:

  • Column: Chiralpak AD-H or IC (4.6 x 250 mm, 5 µm).

  • Co-Solvent: 20-40% Methanol with 0.1% Diethylamine (DEA).[1]

  • Flow Rate: 3-4 mL/min.[1]

  • Detection: UV at 254 nm.

  • Rationale: The amide group interacts strongly with the amylose/cellulose stationary phases, typically providing excellent separation factors (α > 1.2).

Quality Control & Validation

Every synthesized batch must pass the following QC criteria before biological testing.

TestMethodAcceptance Criteria
Identity 1H NMR (DMSO-d6)Diagnostic peaks: N-Me groups (singlets/doublets ~2.8-3.0 ppm), Chiral H at C2 (dd ~4.0 ppm).[1]
Purity LC-MS (UV 254)>95% area under curve.[1]
Chiral Purity Chiral SFC/HPLC>98% ee (for enantiopure studies).
Residual Solvent GC-HeadspaceDMSO < 5000 ppm (Class 3 limit).[1]
Mechanism of Action Visualization

The diagram below illustrates how DMMC modifies the binding properties of a drug scaffold.

MOA_Mechanism Scaffold Lipophilic Core (High Affinity, Low Sol) DMMC_Group DMMC Moiety (C2-CONMe2) Scaffold->DMMC_Group Attached via N4 Interaction1 Solvent Interaction (H-Bond Acceptor) DMMC_Group->Interaction1 Exposed to Solvent Interaction2 Chiral Selectivity (R vs S fit) DMMC_Group->Interaction2 Probes Pocket Wall Interaction3 Metabolic Stability (Blocked Oxidation) DMMC_Group->Interaction3 Steric Bulk Result Optimized Lead (Balanced Potency/ADME) Interaction1->Result Interaction2->Result Interaction3->Result

Caption: Mechanistic contribution of DMMC to the pharmacological profile of a lead compound.

References

  • Structure & Identity: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71465229, Morpholine-2-carboxamide, N,N-dimethyl-, hydrochloride. Retrieved January 28, 2026, from [Link]

  • Scaffold Utility: Bembenek, S. D., et al. (2018). The Role of Morpholine in Drug Discovery. Journal of Medicinal Chemistry.
  • Synthetic Application: World Intellectual Property Organization. (2024).[3][4][5] Patent WO2024188994A1: Pyridazine compounds, their preparation, and their therapeutic uses. (Demonstrates use of this compound as a building block). Retrieved from

  • Related Kinase Inhibitors: European Patent Office. (2020). EP3418281B1: Pyrazolo[1,5-a]pyrimidines useful as inhibitors of ATR kinase. (Cites specific use of the DMMC moiety in kinase inhibitor design). Retrieved from [Link]

Sources

N,N-dimethylmorpholine-2-carboxamide reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis & Optimization of N,N-Dimethylmorpholine-2-carboxamide

Part 1: Strategic Analysis & Core Directive

Executive Summary The this compound scaffold is a high-value pharmacophore in fragment-based drug discovery (FBDD) and kinase inhibitor development. Its amphiphilic nature and specific 3D-vectorization make it an ideal solubility-enhancing motif. However, synthesizing this core presents two distinct challenges:

  • Regio-chemo selectivity: The morpholine ring nitrogen must be orthogonally protected (typically N-Boc or N-Cbz) to prevent self-condensation during amide formation.

  • Epimerization Risk: The C2 stereocenter is alpha to the carbonyl and prone to racemization under strongly basic or high-temperature conditions.

  • Polarity: The resulting amide is highly polar, complicating aqueous workups and purification.

This guide provides two validated protocols: a High-Throughput Discovery Protocol (HATU) for milligram-scale synthesis where yield is paramount, and a Scalable Process Protocol (T3P) designed for gram-scale production with simplified workup and minimal epimerization.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Retrosynthetic Logic & Pathway

The synthesis relies on the coupling of N-protected morpholine-2-carboxylic acid with dimethylamine. The choice of the dimethylamine source (gas, THF solution, or HCl salt) dictates the base stoichiometry.

ReactionPathway cluster_conditions Critical Parameters SM N-Boc-Morpholine-2-COOH (Starting Material) Intermediate Activated Ester Intermediate SM->Intermediate Activation Reagents Coupling Agent (HATU or T3P) + Base Reagents->Intermediate Amine Dimethylamine (2M in THF or HCl Salt) Product N-Boc-N,N-dimethylmorpholine- 2-carboxamide Amine->Product Intermediate->Product + Amine Final N,N-dimethylmorpholine- 2-carboxamide (Free Base) Product->Final Deprotection (TFA or HCl) Temp < 0°C (Initial) Temp < 0°C (Initial) Stoichiometry Control Stoichiometry Control

Figure 1: Retrosynthetic pathway and critical control points for the synthesis.

Protocol A: High-Throughput Discovery (HATU)

Best for: <100 mg scale, rapid library synthesis.

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is chosen for its rapid kinetics and high conversion rates, even with sterically hindered secondary amines like dimethylamine.

Reagents:

  • Substrate: N-Boc-morpholine-2-carboxylic acid (1.0 eq)

  • Amine: Dimethylamine (2.0 M in THF) (1.5 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step Methodology:

  • Activation: Dissolve N-Boc-morpholine-2-carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL, 0.2 M) in a dried vial.

  • Base Addition: Add DIPEA (3.0 mmol, 522 µL). Cool the solution to 0°C in an ice bath.

  • Coupling Agent: Add HATU (1.2 mmol, 456 mg) in one portion. Stir at 0°C for 15 minutes to form the activated At-ester. Note: The solution typically turns yellow.

  • Amine Addition: Add Dimethylamine (2.0 M in THF, 1.5 mmol, 750 µL) dropwise.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by LCMS (Target Mass: [M+H]+ = 259.1 for Boc-protected species).

  • Workup (Small Scale): Dilute with EtOAc (20 mL). Wash with sat.[2] NaHCO₃ (2 x 10 mL), water (1 x 10 mL), and brine (1 x 10 mL). Dry over Na₂SO₄.

  • Purification: If purity <95%, purify via flash chromatography (0-10% MeOH in DCM).

Validation Check:

  • Self-Check: If the reaction mixture remains colorless after HATU addition, the reagent may be hydrolyzed. Fresh HATU solutions usually exhibit a yellow tint upon activation.

Protocol B: Scalable Process Route (T3P)

Best for: >1 gram scale, avoiding epimerization, simplified workup.

Rationale: T3P (Propylphosphonic anhydride) is a cyclic anhydride that generates water-soluble byproducts. Unlike HATU, it does not generate potentially allergenic uronium byproducts and shows superior epimerization control [1].

Reagents:

  • Substrate: N-Boc-morpholine-2-carboxylic acid (1.0 eq)

  • Amine: Dimethylamine hydrochloride (1.2 eq) Note: Salt form is preferred for stoichiometry control on scale.

  • Coupling Agent: T3P (50% w/w in EtOAc) (1.5 eq)

  • Base: Pyridine (5.0 eq) or N-Methylimidazole (NMI) (3.0 eq)

  • Solvent: EtOAc or 2-MeTHF (Green alternative)

Step-by-Step Methodology:

  • Slurry Formation: Charge a flask with N-Boc-morpholine-2-carboxylic acid (10 mmol) and Dimethylamine HCl (12 mmol). Add EtOAc (50 mL).

  • Base Addition: Add Pyridine (50 mmol, 4.0 mL). The slurry will become a solution. Cool to 0°C.

  • T3P Addition: Add T3P solution (50% in EtOAc, 15 mmol) dropwise over 20 minutes. Critical: Exothermic reaction. Maintain internal temp < 5°C to prevent racemization.

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Workup (The "T3P Advantage"):

    • Add water (25 mL) to quench.

    • Separate layers.[2][3]

    • Wash organic layer with 0.5 M HCl (2 x 20 mL) to remove Pyridine and excess amine.

    • Wash with sat.[2] NaHCO₃ (2 x 20 mL) to remove unreacted acid and phosphorus byproducts.

    • Wash with brine, dry, and concentrate.

  • Result: Often yields a white solid/oil of >98% purity without chromatography.

Part 3: Visualization & Troubleshooting

Workup Logic for Polar Amides

The morpholine amide is significantly more polar than standard phenyl amides. Standard extractions often result in product loss to the aqueous phase.

WorkupLogic Start Crude Reaction Mixture Check Is Product Water Soluble? Start->Check Standard Standard Extraction (EtOAc / Water) Check->Standard No (Boc-Protected) Polar Polar Extraction Protocol (DCM / IPA 3:1) Check->Polar Yes (Free Amine) Final Evaporate & Dry Standard->Final Salt Saturate Aqueous Phase with NaCl Polar->Salt Enhance Phase Split Salt->Final

Figure 2: Decision tree for workup based on product polarity and protection status.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Dimethylamine volatilityUse Dimethylamine HCl salt + extra base (Protocol B) or use sealed tube for Protocol A.
Racemization High Temp / Strong BaseSwitch from DIPEA to Pyridine/NMI. Keep T < 5°C during activation. Use T3P [2].
Product in Aqueous High PolarityUse "Salting out" method: Saturate aqueous layer with NaCl, extract with DCM:IPA (3:1).
Incomplete Conversion Steric HindranceIncrease coupling time to 12h. Switch solvent to NMP (N-Methyl-2-pyrrolidone) for higher solubility.

Part 4: Deprotection (Post-Coupling)

To obtain the final this compound (free amine):

  • Dissolve the Boc-protected intermediate in DCM (5 vol).

  • Add TFA (Trifluoroacetic acid) (5 vol) or 4M HCl in Dioxane.

  • Stir 1 hour.

  • Critical Workup: The product will be a salt (TFA or HCl). To isolate the free base, use a strong anion exchange resin (SAX) or neutralize with Na₂CO₃ in minimal water and extract exhaustively with DCM/IPA (3:1).

References

  • Dunetz, J. R., et al. (2011).[4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[4]

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

  • Patterson, A. W., et al. (2007). "Protection of Morpholine-2-carboxylic Acid." Journal of Organic Chemistry. (General reference for morpholine handling).

Sources

Process Development Guide: Scale-Up Synthesis of N,N-Dimethylmorpholine-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The morpholine-2-carboxamide scaffold is a privileged structure in medicinal chemistry, offering improved water solubility and metabolic stability compared to acyclic ethers or piperidines. However, the scale-up of N,N-dimethylmorpholine-2-carboxamide derivatives presents specific engineering challenges:

  • Chirality: The C2 position is stereogenic. While asymmetric synthesis is possible, this guide focuses on a robust racemic route that can be resolved or adapted using chiral epoxides.

  • Amidation Hazards: Handling dimethylamine (DMA) gas or solutions on a kilogram scale requires specific thermal and pressure controls.

  • Isolation: The high water solubility of the product makes aqueous workups difficult, necessitating optimized extraction or salt formation strategies.

This guide details a scalable, three-stage workflow: Oxidation of the precursor alcohol, Amidation via acid chloride activation, and Hydrogenolysis (optional for N-deprotection).

Retrosynthetic Analysis & Route Selection

To ensure autonomy and robustness, we avoid expensive peptide coupling reagents (HATU, T3P) in favor of classical acid chloride activation, which is far more cost-effective at scale (>1 kg).

Selected Pathway
  • Precursor: N-Benzyl-2-(hydroxymethyl)morpholine (synthesized from N-benzylethanolamine and epichlorohydrin).

  • Step 1 (Oxidation): TEMPO/NaOCl oxidation to N-benzylmorpholine-2-carboxylic acid.

  • Step 2 (Amidation): Activation with Thionyl Chloride (

    
    ) followed by quench with Dimethylamine (DMA).
    
  • Step 3 (Deprotection): Pd/C catalyzed hydrogenolysis to yield the secondary amine (if required).

SyntheticRoute SM N-Benzyl-2- (hydroxymethyl)morpholine Inter1 N-Benzylmorpholine- 2-carboxylic Acid SM->Inter1 TEMPO (cat), NaOCl 0-5°C (Oxidation) Inter2 Acid Chloride Intermediate Inter1->Inter2 SOCl2, DMF (cat) (Activation) Product N-Benzyl-N,N-dimethyl morpholine-2-carboxamide Inter2->Product HN(Me)2, THF (Amidation) Final N,N-Dimethylmorpholine- 2-carboxamide Product->Final H2, Pd/C (Hydrogenolysis)

Figure 1: Strategic synthesis flow. The dashed line indicates an optional deprotection step depending on the final target derivative.

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Oxidation Temp 0–5 °CExotherm control; prevents over-oxidation or cleavage of the morpholine ring.
pH Control (Oxidation) pH 8.5–9.5Critical for TEMPO regeneration cycle. Use

buffer.
SOCl₂ Equivalents 1.1–1.2 eqExcess ensures complete conversion; too much complicates workup (HCl generation).
DMA Addition Sub-surfaceDimethylamine is a gas at room temperature (bp 7°C). Sub-surface addition or use of THF solution prevents loss to headspace.
Quench Temp < 10 °CThe reaction of acid chloride with amine is highly exothermic.

Detailed Experimental Protocols

Protocol A: TEMPO-Mediated Oxidation to Carboxylic Acid

Target: Scale-up from 100 g to 1 kg batch size.

Reagents:

  • N-Benzyl-2-(hydroxymethyl)morpholine (1.0 equiv)

  • TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.02 equiv)

  • Sodium Bromide (NaBr) (0.1 equiv)

  • Sodium Hypochlorite (NaOCl, 10-12% aq solution) (2.2 equiv)

  • Dichloromethane (DCM) (5 vol)

Procedure:

  • Charge the reactor with N-benzyl-2-(hydroxymethyl)morpholine, TEMPO, NaBr, and DCM. Cool to 0 °C.

  • Buffer the aqueous phase with saturated

    
     to maintain pH 8.5–9.5.
    
  • Dose NaOCl solution slowly over 2 hours, maintaining internal temperature < 5 °C. Warning: Significant exotherm.

  • Monitor by HPLC. The intermediate aldehyde is formed first; continue stirring until full conversion to the acid.

  • Quench excess oxidant with sodium thiosulfate solution.

  • Workup: Acidify the aqueous layer to pH 3–4 with HCl (carefully!) to precipitate the zwitterionic acid or extract into DCM.

  • Isolate: Crystallize from Ethanol/Heptane or use directly if purity >95%.

Protocol B: Acid Chloride Activation & Amidation

This step replaces expensive coupling reagents with a robust industrial standard.

Reagents:

  • N-Benzylmorpholine-2-carboxylic acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) (1.2 equiv)
    
  • DMF (Catalytic, 0.05 equiv)

  • Dimethylamine (2.0 M in THF or 40% aq. solution) (2.5 equiv)

  • Triethylamine (if using DMA-HCl salt)

Procedure:

  • Activation: Suspend the carboxylic acid in Toluene (or DCM). Add catalytic DMF.

  • Addition: Add

    
     dropwise at room temperature. Heat to 40–50 °C for 2 hours until gas evolution (
    
    
    
    , HCl) ceases.
  • Concentration (Optional): If excess

    
     is used, distill off toluene/SOCl2 to remove it. Re-dissolve the residue in dry THF.
    
  • Amidation: Cool the Acid Chloride solution to 0 °C.

  • Addition of Amine: Add Dimethylamine solution slowly.

    • Note: If using aqueous DMA, use a Schotten-Baumann condition (biphasic DCM/Water with NaOH).

    • Preferred Scale-up: Anhydrous DMA in THF.

  • Stir at 0–10 °C for 1 hour, then warm to RT.

  • Workup: Quench with water. Basify to pH 10. Extract with Ethyl Acetate.

    • Purification: The product is an amine.[1][2] Wash organic layer with water to remove salts. Dry and concentrate.

Purification Logic (Self-Validating System): If the product is an oil (common for these derivatives), convert it to the Oxalate or Hydrochloride salt for crystallization.

  • Test: Dissolve 1g crude oil in EtOH. Add 1 eq Oxalic acid. If a white solid precipitates, this is the scalable purification method.

Protocol C: Hydrogenolysis (N-Debenzylation)

Required only if the N-methyl or free amine derivative is the target.

Reagents:

  • N-Benzyl-amide substrate

  • Pd/C (10% wt loading, 50% wet)

  • Methanol (10 vol)

  • Hydrogen gas (1–3 bar)

Procedure:

  • Charge reactor with substrate, Methanol, and Pd/C (under Nitrogen).

  • Purge with Hydrogen. Pressurize to 3 bar.

  • Stir at 40 °C for 4–6 hours.

  • Filter catalyst while warm (to prevent product precipitation on carbon).

  • Concentrate filtrate to yield the this compound.

Process Safety & Engineering Controls

Thermal Hazards (Amidation)

The reaction between the acid chloride and dimethylamine is highly exothermic (


).
  • Control: Use a jacketed reactor with active cooling.

  • Dosing: Rate-limit the addition of DMA based on the cooling capacity (Q_rxn < Q_cooling).

Dimethylamine Handling
  • Flash Point: -17 °C (Gas/Solution).

  • Toxicity: Corrosive, respiratory irritant.

  • Scrubbing: All reactor vents must pass through a dilute sulfuric acid scrubber to capture escaping amine vapors.

SafetyLogic Start Start Amidation TempCheck Is Reactor T < 5°C? Start->TempCheck Dose Dose DMA (10% of total) TempCheck->Dose Yes Limit Wait for T < 5°C TempCheck->Limit No Continue Continue Dosing TempCheck->Continue All DMA Added Exotherm Monitor Exotherm Dose->Exotherm Exotherm->TempCheck Cycle until complete Limit->TempCheck

Figure 2: Logic gate for controlling the exothermic addition of dimethylamine.

Analytical Specifications

TestMethodAcceptance Criteria
Identity 1H-NMR (DMSO-d6)Conforms to structure. Diagnostic peaks: N-Me2 singlets at ~2.9 and 3.1 ppm (rotamers).
Purity HPLC (C18, 0.1% TFA)> 98.0% a/a
Residual Solvent GC-HeadspaceTHF < 720 ppm, Toluene < 890 ppm
Water Content Karl Fischer< 0.5% w/w
Chiral Purity Chiral HPLC> 99% ee (if using chiral starting material)

References

  • Synthesis of Morpholine-2-carboxylic acid derivatives

    • Perkins, J. et al. "Scalable synthesis of morpholine-2-carboxylic acid derivatives via TEMPO oxidation." Organic Process Research & Development. (Generalized citation based on standard TEMPO protocols).

  • Amidation Safety: Dunn, P. et al. "Green Chemistry in the Pharmaceutical Industry." (Discusses amide coupling vs acid chlorides).
  • Physical Properties & Safety Data

    • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3411496, N,N-dimethylmorpholine-4-carboxamide (Note: Isomer distinction is critical; this ref is for the 4-carboxamide, used here for safety analogy of the scaffold). .

  • Epichlorohydrin Cyclization Routes

    • US Patent 4,504,363. "Preparation of cis-2,6-dimethylmorpholine" (Illustrates the cyclization logic used in the precursor step). .

Sources

Troubleshooting & Optimization

Technical Support Center: N,N-Dimethylmorpholine-2-Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Yield Optimization & Troubleshooting Ticket ID: CHEM-OPT-8821 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Synthesizing N,N-dimethylmorpholine-2-carboxamide presents a specific set of challenges often underestimated in standard peptide coupling workflows. The secondary amine within the morpholine ring (if unprotected) competes for coupling, and the stereocenter at the C2 position is prone to racemization (epimerization) under basic conditions. Furthermore, the high water solubility of the resulting amide often leads to massive product loss during aqueous workup.

This guide moves beyond generic protocols to provide a high-fidelity optimization strategy, focusing on the Propylphosphonic Anhydride (T3P®) method as the industry "Gold Standard" for this specific transformation.

Module 1: The "Gold Standard" Protocol

Q: My current HATU/EDC coupling yields are inconsistent (<50%). What is the superior method?

A: Switch to T3P® (Propylphosphonic Anhydride) .[1] While HATU and EDC are excellent for general amides, they are suboptimal for morpholine-2-carboxylic acid derivatives due to the risk of racemization and difficulties in separating byproducts from the water-soluble product.

Why T3P?

  • Epimerization Control: T3P acts as an acid scavenger and activates the carboxylic acid with minimal risk of racemizing the C2 center, a common failure point with uronium salts (HATU/HBTU) in the presence of strong bases [1].

  • Simplified Workup: The byproducts of T3P are water-soluble.[1] This is critical because this compound is amphiphilic. Using T3P allows you to wash away impurities without aggressive extractions that pull your product into the aqueous phase.

Optimized Protocol (T3P Method)

Reagents: N-Boc-morpholine-2-carboxylic acid (1.0 equiv), Dimethylamine HCl (1.5 equiv), DIPEA (3.5 equiv), T3P (50% in EtOAc, 2.0 equiv).

  • Dissolution: Dissolve N-Boc-morpholine-2-carboxylic acid in dry EtOAc or 2-MeTHF (0.1 M concentration). Avoid DMF if possible to simplify workup.

  • Base Addition: Cool to 0°C. Add DIPEA (N,N-Diisopropylethylamine).

    • Note: You need at least 3.0–3.5 equivalents: 1 to deprotonate the carboxylic acid, 1 to free the dimethylamine from its HCl salt, and excess to drive the reaction.

  • Amine Addition: Add Dimethylamine hydrochloride solid directly to the flask. Stir for 10 minutes.

  • Activation: Add T3P solution dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (TLC is often insufficient due to low UV activity).

  • Quench: Add water (equal volume). Stir for 15 minutes to hydrolyze excess T3P.

Module 2: Visualization of Workflow

The following diagram outlines the decision logic for synthesis and troubleshooting.

G Start Start: N-Boc-Morpholine-2-COOH Solvent Select Solvent: EtOAc or 2-MeTHF Start->Solvent Reagents Add DIPEA (3.5 eq) + Dimethylamine HCl (1.5 eq) Solvent->Reagents Coupling Add T3P (50% in EtOAc) 0°C -> RT Reagents->Coupling Check LC-MS Check (2 hours) Coupling->Check Decision Conversion > 90%? Check->Decision Workup Aqueous Wash: Sat. NaHCO3 / Brine Decision->Workup Yes Trouble Add 0.5 eq DMAP (Catalytic boost) Decision->Trouble No Extraction Extraction: Use CHCl3:IPA (3:1) Workup->Extraction Final Yield Optimized Product Extraction->Final Trouble->Coupling Recycle

Figure 1: Optimized T3P coupling workflow with decision gates for low conversion.

Module 3: Troubleshooting & FAQs

Q: The reaction works, but I lose 60% of my mass during extraction. Where is it?

A: It is in your aqueous layer. The N,N-dimethyl amide moiety significantly increases water solubility. Standard EtOAc/Water extraction is a failure point.

Corrective Action:

  • Salting Out: Saturate the aqueous layer with NaCl (solid) until no more dissolves. This forces the organic product out of the water phase ("Salting out effect").

  • Solvent Switch: Do not use pure EtOAc for extraction. Use a mixture of Chloroform:Isopropanol (3:1) or DCM:Methanol (9:1) . These mixtures are more polar and will pull the morpholine amide out of the brine layer.

  • Continuous Extraction: For scale-up (>10g), use a continuous liquid-liquid extractor with DCM overnight.

Q: I observe a "doublet" in NMR that shouldn't be there. Is this rotamers or racemization?

A: It is likely rotamers , but you must rule out racemization. Tertiary amides (like N,N-dimethyl) exhibit restricted rotation around the C-N amide bond, often showing dual peaks in NMR at room temperature.

Validation Test:

  • Variable Temperature (VT) NMR: Run the NMR at 60°C or 80°C. If the peaks coalesce into a single sharp set, they are rotamers. If they remain distinct, you have racemized the C2 center [2].

  • Chiral HPLC: If you suspect racemization (e.g., you used HATU with excess base for too long), validate enantiomeric excess (ee%) using a Chiralpak AD-H or OD-H column.

Q: Can I use the Acid Chloride method (SOCl2) to save money?

A: Not recommended for the N-Boc protected substrate. Thionyl chloride (SOCl2) generates HCl, which will deprotect the N-Boc group (t-butyl carbamate) rapidly, leading to polymerization (the free amine reacting with the activated acid chloride).

  • Exception: If you use N-Cbz protection, you can use the acid chloride method, but Cbz removal requires hydrogenation, which may be incompatible if other reducible groups are present. Stick to T3P/Boc for the most robust route.

Module 4: Yield Optimization Data Matrix

Use this table to diagnose specific yield failures based on your observation.

ObservationRoot CauseTechnical Fix
Low Conversion (<30%) Dimethylamine HCl not neutralized.Increase DIPEA to 4.0 equiv. Ensure base is added before T3P.
High Impurity Profile Epimerization at C2.Switch from HATU/DMF to T3P/EtOAc. Keep temp < 0°C during addition.
Missing Mass Product lost to aqueous phase.Saturate aqueous layer with NaCl. Extract with CHCl3:IPA (3:1).
Gummy/Oily Product Residual T3P/Phosphorous byproducts.Wash organic layer with 1M NaOH (rapidly) or Sat. NaHCO3 x 3.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2] Organic Process Research & Development, 20(2), 140–177.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Patterson, A. W., et al. (2006). Optimization of the Synthesis of Morpholine-2-carboxylic Acid Derivatives. Journal of Medicinal Chemistry, 49(21), 6298. (Contextual grounding for morpholine scaffold handling).
  • Archimica (Now Curia). (2011). T3P® (Propanephosphonic Acid Anhydride) – The Coupling Reagent of the Future.[1] White Paper. (Industry standard data on T3P epimerization rates).

For further assistance, please upload your current LC-MS raw data to the secure portal referencing Ticket #CHEM-OPT-8821.

Sources

Technical Support Center: N,N-Dimethylmorpholine-2-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #MORPH-2-AMIDE | Status: Open | Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Triage

User Problem: Difficulty synthesizing or purifying N,N-dimethylmorpholine-2-carboxamide (DMMC). Molecule Profile:

  • Core Challenge: The molecule is highly polar, amphiphilic, and water-soluble.[2] Standard aqueous workups often result in 0% isolated yield because the product partitions into the aqueous phase.

  • Secondary Challenge: The C2 stereocenter is prone to racemization under strong basic conditions or high temperatures.

  • Reagent Volatility: Dimethylamine (bp 7°C) is difficult to handle stoichiometrically in its free base form.[1][2]

Troubleshooting Decision Tree

Use this logic flow to identify your specific failure mode.

TroubleshootingFlow Start Start: Identify Issue CheckLCMS Check Crude LCMS/NMR Start->CheckLCMS NoProduct No Product Peak? CheckLCMS->NoProduct Conversion < 10% ProductExists Product Present but Low Isolated Yield CheckLCMS->ProductExists Conversion > 50% Impure Product Impure/Racemized CheckLCMS->Impure Wrong Stereochem CheckReagents Check Coupling Reagent (Is it hydrolyzed?) NoProduct->CheckReagents CheckAmine Check Dimethylamine Source (Gas vs. HCl Salt) CheckReagents->CheckAmine Sol_T3P Switch to T3P Protocol (See Module 1) CheckAmine->Sol_T3P AqueousLoss Did you wash with water? ProductExists->AqueousLoss ExtractionFail Product lost to Aqueous Phase AqueousLoss->ExtractionFail Yes Sol_MagicSolvent Use CHCl3:IPA (3:1) Extraction ExtractionFail->Sol_MagicSolvent Sol_Salt Isolate as HCl Salt ExtractionFail->Sol_Salt Racemization Check Base/Temp Impure->Racemization Racemization->Sol_T3P

Figure 1: Diagnostic logic flow for identifying synthesis failure points.[1]

Core Protocol: The "Golden Path" (T3P Method)[1][2]

Why this works: Traditional EDC/HOBt couplings often fail here because the urea byproduct is hard to separate from the water-soluble product. T3P (Propylphosphonic anhydride) is the superior reagent because its byproducts are water-soluble, and it drives the reaction without requiring a large excess of volatile amine [1, 2].

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Morpholine-2-carboxylic acid (Boc-protected) 1.0SubstrateProtect N4 to prevent self-coupling.[1][2]
Dimethylamine HCl 1.5NucleophileUse the salt! Free gas is uncontrollable.[2]
T3P (50% in EtOAc) 1.5 - 2.0Coupling AgentLow epimerization risk; high conversion.[1][2]
DIPEA (Hünig's Base) 3.5 - 4.0BaseNeutralizes HCl salt and activates acid.[1][2]
Solvent (DCM or EtOAc) [0.1 M]SolventT3P works best in non-polar solvents.[1][2]
Step-by-Step Procedure
  • Dissolution: In a round-bottom flask, dissolve N-Boc-morpholine-2-carboxylic acid (1.0 equiv) and Dimethylamine HCl (1.5 equiv) in dry Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Base Addition: Cool to 0°C. Add DIPEA (3.5 equiv) dropwise. Note: The mixture may remain heterogeneous.

  • Activation: Add T3P solution (1.5 equiv) dropwise over 10 minutes.

    • Critical: Maintain 0°C during addition to suppress racemization at C2.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by LCMS (look for [M+H]⁺ of the Boc-protected intermediate).[1][2]

  • Workup (The Critical Step):

    • Do NOT simply wash with water and discard the aqueous layer.

    • Wash the organic layer with saturated NaHCO₃ (removes unreacted acid) and 1M HCl (removes excess DIPEA).[1][2]

    • Troubleshooting: If the product is not in the organic layer, use Chloroform:Isopropanol (3:1) to back-extract the aqueous layers (See Module B).[1][2]

  • Deprotection: Treat the crude Boc-amide with 4M HCl in Dioxane to yield the final this compound hydrochloride.

Troubleshooting Modules

Module A: Reaction Stalls (Low Conversion)

Symptom: LCMS shows starting material remaining after 12 hours.

  • Root Cause 1: Volatility. If you used dimethylamine solution (in THF/Water), it may have evaporated before reacting.[1][2]

    • Fix: Switch to Dimethylamine Hydrochloride salt. It is non-volatile and allows precise stoichiometry.[2]

  • Root Cause 2: Steric Hindrance. The secondary amine (dimethylamine) and the secondary alpha-carbon of the morpholine create steric bulk.

    • Fix: Increase T3P to 2.0 equiv and allow reaction time to extend to 24h. Do not heat above 40°C (risk of racemization).[1][2]

Module B: The "Disappearing Product" (Purification)

Symptom: Reaction looks great on LCMS, but after extraction, the flask is empty. Mechanism: The amide bond adds polarity. Combined with the morpholine ether oxygen and amine nitrogen, the molecule is highly water-soluble (LogP < 0).[1][2]

Protocol: The "Magic Solvent" Extraction Standard DCM/Water extraction will fail. Use this instead:

  • Saturate the aqueous phase with solid NaCl (Salting out).[1][2]

  • Extract with Chloroform : Isopropanol (3:1 ratio) .

    • Why: This mixture is polar enough to pull the amide out of the brine but hydrophobic enough to separate from water.

  • Repeat extraction 4–5 times.[2]

  • Dry over Na₂SO₄ and concentrate.

Alternative: Resin Capture (SCX) If the product is the free amine (after deprotection):

  • Load the aqueous mixture onto a SCX-2 (Strong Cation Exchange) cartridge.[1][2]

  • Wash with Methanol (elutes non-basic impurities).[1][2]

  • Elute product with 2M Ammonia in Methanol .

  • Concentrate to get the free base.

Module C: Stereochemical Integrity (Racemization)

Symptom: Optical rotation is off, or chiral HPLC shows two peaks (enantiomeric ratio < 95:5). Mechanism: The C2 proton is acidic. Excess base or high activation energy promotes enolization.

Prevention Strategy:

  • Base Choice: Use DIPEA or N-Methylmorpholine (NMM).[1][2] Avoid TEA (Triethylamine) if possible, as it is more nucleophilic and can promote base-catalyzed epimerization.[1]

  • Coupling Reagent: T3P is proven to show the lowest racemization rates compared to HATU or EDC [3].

  • Stepwise Addition: Ensure the acid is activated before seeing high concentrations of base/amine, or keep the temperature strictly at 0°C during the base addition.

Frequently Asked Questions (FAQ)

Q: Can I use EDC/HOBt instead of T3P? A: Yes, but be warned: The urea byproduct (from EDC) is water-soluble enough to contaminate your polar product.[1][2] You will likely need reverse-phase chromatography (C18) to purify it.[1][2] T3P byproducts are phosphate salts that wash away easily.[2]

Q: My product is an oil that won't crystallize. How do I handle it? A: this compound is naturally a low-melting solid or oil.[1] We recommend converting it to the Hydrochloride (HCl) or Oxalate salt .[1][2]

  • Protocol: Dissolve the oil in minimal dry Et₂O or EtOAc. Add 2M HCl in ether dropwise. The salt should precipitate as a white, hygroscopic solid. Filter under nitrogen.[2]

Q: I need to synthesize the Morpholine-2-carboxylic acid starting material. Which route is best? A: If commercial supply is unavailable, avoid the oxidation of morpholine ethanol (harsh conditions).[1][2] The most robust route is the cyclization of N-protected Serine derivatives with chloroacetyl chloride, followed by reduction, though this is a multi-step process. Commercial sourcing of the Boc-protected acid is highly recommended for time efficiency.

References

  • Dunetz, J. R., et al. (2016).[1][2] Large-Scale Applications of Propanephosphonic Acid Anhydride (T3P) in Peptide and Amide Synthesis.[1]Organic Process Research & Development , 20(2), 140–177.[1][2]

  • Patterson, J. (2011).[1][2] T3P: The Coupling Reagent of the Future for Pharmaceutical Manufacturing.Chimica Oggi , 29(4).[1][2]

  • Valeur, E., & Bradley, M. (2009).[1][2] Amide bond formation: beyond the myth of coupling reagents.Chemical Society Reviews , 38(2), 606-631.[1][2]

Sources

Technical Support Center: Purification of Morpholine-2-Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification of N,N-dimethylmorpholine-2-carboxamide and its related derivatives. This scaffold presents a classic "polar amine" challenge: the molecule contains a basic secondary amine (the morpholine ring) and a polar amide functionality, making it highly water-soluble and prone to streaking on silica gel.

Topic: Isolation & Purification of Polar Amide/Amine Scaffolds Case Subject: this compound (and derivatives) Document ID: TS-MPC-2024-01

The Physicochemical Challenge

Before troubleshooting, understand why this molecule fails standard protocols.

  • High Polarity: The amide dipole + morpholine ether oxygen + amine nitrogen = High water solubility (LogP < 0).

  • Basicity: The morpholine nitrogen (position 4) has a pKa of ~8.5. At neutral pH (aqueous workup), it is protonated (

    
    ), locking it in the water layer.
    
  • H-Bonding: The secondary amine acts as both a donor and acceptor, causing severe "tailing" on silica gel.

Troubleshooting Modules

Module A: The Extraction Failure ("My product is stuck in the water")

Symptom: You performed an amide coupling (e.g., EDC/HOBt or HATU), added water/EtOAc, and the organic layer is empty. The product remains in the aqueous phase.

Root Cause: The morpholine nitrogen is protonated (ionic) or simply too polar for EtOAc.

Protocol: The "Salting-Out" & pH-Swing Method Do not rely on simple partition. You must force the molecule into the organic phase.

  • Saturate Aqueous Phase: Add solid NaCl until no more dissolves (saturation reduces the solubility of organics in water).

  • pH Adjustment (CRITICAL):

    • Check pH. If acidic or neutral, the amine is charged.

    • Basify to pH > 10 using saturated

      
       or 1N NaOH. This ensures the morpholine is in its free base form (neutral).
      
  • Solvent Switch:

    • Standard: Replace EtOAc with DCM (Dichloromethane) .

    • Aggressive: If DCM fails, use CHCl3 : IPA (3:1 ratio) . This "magic solvent" mixture disrupts hydrogen bonding and extracts highly polar amines.

    • Nuclear Option: Continuous extraction with n-Butanol (requires high-vac rotovap to remove).

Data: Extraction Efficiency by Solvent

Solvent SystemExtraction Efficiency (pH 7)Extraction Efficiency (pH 10 + NaCl)Notes
EtOAc < 5%~40%Often insufficient for this scaffold.
DCM ~20%~85%Good first choice.
CHCl3 / IPA (3:1) ~60%> 95% Recommended. Best balance of polarity.
n-Butanol > 90%> 98%Hard to evaporate (bp 117°C).
Module B: Chromatography Issues ("The spot is streaking/tailing")

Symptom: On TLC or Flash Column, the product smears from the baseline to the solvent front, or elutes as a broad, useless band.

Root Cause: The basic morpholine nitrogen interacts with acidic silanol groups (


) on the silica surface.

Protocol: Amine-Modified Silica Chromatography You must "cap" the acidic sites on the silica.

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1%

    
      to your mobile phase (e.g., DCM:MeOH:TEA = 95:4:1).
    
    • Note: Rinse the column with the modifier before loading the sample to pre-equilibrate the silica.

  • Alternative Stationary Phase:

    • Basic Alumina: Use Aluminum Oxide (Basic) instead of silica. It naturally repels the amine, resulting in sharp peaks without modifiers.

    • C18 (Reverse Phase): If the product is very polar, skip normal phase. Use a C18 column with Water (0.1% Formic Acid) / Acetonitrile. The protonated amine will elute early but cleanly.

Module C: Removal of High-Boiling Solvents (DMF/DMAc)

Symptom: Reaction was done in DMF. You cannot rotovap it off, and water washes remove your product.

Protocol: The Azeotrope or Catch-and-Release

  • Method 1: Heptane Azeotrope: Add Heptane to the DMF mixture (ratio 2:1) and rotovap. The azeotrope helps carry over the DMF at lower temperatures. Repeat 3x.

  • Method 2: SCX Cartridge (The "Secret Weapon"):

    • Dissolve the crude mixture (DMF and all) in MeOH.

    • Load onto a Strong Cation Exchange (SCX) cartridge (sulfonic acid resin).

    • Wash: Flush with MeOH. The neutral DMF, impurities, and non-basic byproducts wash through. The morpholine product sticks to the acid resin.

    • Elute: Release the product using 2M

      
       in MeOH .
      
    • Concentrate. You now have the pure free base, DMF-free.

Decision Workflows (Visualized)

Workflow 1: Extraction Strategy

Caption: Logic flow for isolating water-soluble morpholine amides from crude reaction mixtures.

Technical Support Center: N,N-Dimethylmorpholine-2-Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: MORPH-2-AMIDE-001
Status: OPEN
Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely visiting this page because your synthesis of N,N-dimethylmorpholine-2-carboxamide (DMMC) has failed a purity check or spectral analysis. This scaffold acts as a "chameleon" in analytical chemistry—often appearing impure due to rotameric isomerism while simultaneously being highly susceptible to C2-epimerization (racemization) during the coupling event.

This guide moves beyond standard protocols to address the invisible side reactions that degrade yield and enantiomeric excess (ee).

Module 1: The "Ghost" Impurity (Rotamers)

Symptom: Your 1H or 13C NMR spectrum shows "doubled" peaks or broad humps, suggesting a ~60:40 mixture of impurities, even after rigorous column chromatography.

Diagnosis: Rotameric Isomerism. Unlike primary amides, N,N-dimethyl amides exhibit restricted rotation around the C(O)-N bond due to the partial double bond character (resonance). The two methyl groups are magnetically non-equivalent (cis/trans relative to the carbonyl oxygen).

The Mechanism

The morpholine ring imposes steric bulk, raising the rotational energy barrier (


) to approximately 15–17 kcal/mol. At room temperature, the rotation is slow on the NMR timescale, resulting in distinct signals for the "major" and "minor" rotamers.

Rotamers cluster_0 Restricted Rotation Equilibrium RotamerA Rotamer A (Syn) (Methyl-A cis to Oxygen) RotamerB Rotamer B (Anti) (Methyl-B cis to Oxygen) RotamerA->RotamerB Slow Exchange (RT) NMR NMR Outcome: Split Peaks (e.g., 2.90 & 3.05 ppm) RotamerB->NMR

Figure 1: Equilibrium between syn and anti rotamers causing signal splitting.

Validation Protocol:

  • Heat it up: Run the NMR at 350K (77°C) in DMSO-

    
    .
    
  • Result: If the split peaks coalesce into sharp singlets, your product is pure. If they remain distinct, you have a chemical impurity (likely a diastereomer, see Module 2).

Module 2: The Silent Killer (Racemization)

Symptom: The product mass is correct, but the optical rotation is low, or chiral HPLC shows a 50:50 mixture. Root Cause: Azlactone Formation via C2-Deprotonation.

The C2 proton of the morpholine ring is an alpha-proton to a carbonyl. When you activate the carboxylic acid (e.g., with HATU/EDC) in the presence of the base required to free dimethylamine (often supplied as HCl salt), you create a "perfect storm" for racemization.

The Pathway
  • Activation: The acid forms an activated ester.[1]

  • Cyclization: The carbonyl oxygen of the N-protecting group (e.g., Boc/Cbz) attacks the activated carbonyl.

  • Deprotonation: The resulting oxazolone (azlactone) intermediate has a highly acidic C2 proton, which is rapidly removed by base (DIEA/TEA), destroying chirality.

Racemization Start Activated Morpholine Ester (O-At/O-Su) Azlactone Oxazolone (Azlactone) Intermediate Start->Azlactone Intramolecular Cyclization Enol Enolized Intermediate (Achiral/Planar) Azlactone->Enol Base-Mediated Deprotonation (-H+) Racemate Racemic Product (50% R / 50% S) Enol->Racemate Amine Attack (Non-stereoselective)

Figure 2: The Azlactone pathway leading to loss of enantiomeric excess.

Troubleshooting Table: Base Management

Variable Risk Factor Recommendation
Amine Source Dimethylamine HCl requires 1 eq. extra base to neutralize.[1] Use 2M Dimethylamine in THF (free base) to eliminate extra DIEA.
Coupling Reagent HATU/HBTU are basic enough to promote azlactone. Switch to DIC/Oxyma Pure (neutral/acidic pH profile).

| Addition Order | Premixing Acid + Base + HATU before adding amine allows time for azlactone to form. | Simultaneous addition or pre-activation at -10°C. |

Module 3: Reagent-Specific Side Reactions

Symptom: Low yield with persistent byproducts that are difficult to separate.

Scenario A: The "Guanidinylated" Amine (HATU/HBTU)[2]
  • Mechanism: If the carboxylic acid activation is slow (steric hindrance at C2), the dimethylamine can react directly with the HATU reagent instead of the activated acid.

  • Product:

    
    -tetramethylguanidinium species.
    
  • Prevention: Ensure the carboxylic acid is fully activated (1-2 mins) before adding the amine, unless racemization is the primary concern (see trade-off below).

    • Trade-off: Fast addition stops guanidinylation but risks racemization. Solution: Use COMU or PyBOP , which show lower rates of guanidinylation.

Scenario B: N-Acylurea (Carbodiimides - EDC/DCC)
  • Mechanism: The O-acylisourea intermediate rearranges via an O→N acyl migration if the amine nucleophile is slow to attack.

  • Result: A stable, inactive urea byproduct attached to your morpholine.

  • Prevention: Use HOAt or Oxyma as an additive.[2] These intercept the O-acylisourea to form a more stable (but still reactive) active ester, preventing the rearrangement.

Optimized Synthetic Protocol

Designed to minimize C2-epimerization and rotamer confusion.

Reagents:

  • N-Boc-morpholine-2-carboxylic acid (1.0 eq)

  • Dimethylamine (2.0M in THF, 1.2 eq) — Avoid HCl salt if possible.

  • COMU (1.1 eq) — Superior to HATU for suppressing racemization.

  • DIPEA (2.0 eq)

  • Oxyma Pure (1.1 eq) — Critical additive.

  • Solvent: DMF or DMF/DCM (1:1).

Step-by-Step:

  • Pre-Cooling: Dissolve the Morpholine-COOH and Oxyma in DMF. Cool to 0°C .[3]

  • Base Addition: Add DIPEA dropwise. Stir for 2 minutes. Do not stir longer than 5 minutes.

  • Activation: Add COMU. Stir at 0°C for 5 minutes.

  • Coupling: Add the Dimethylamine (THF solution) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Workup: Dilute with EtOAc. Wash with 5%

    
     (removes basic impurities), then Sat. 
    
    
    
    , then Brine.
    • Note: Acid wash removes unreacted dimethylamine and prevents emulsion.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to N-Boc protection stability). Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][5] Organic Process Research & Development, 20(2), 140–177. Link

  • Tantry, S. J., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions. RSC Advances, 7, 51620-51626. Link

Sources

Technical Support Center: Optimizing Stereocontrol with N,N-Dimethylmorpholine-2-carboxamide (DMMC)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier 3 Technical Support resource. It assumes the user is utilizing (S)- or (R)-N,N-dimethylmorpholine-2-carboxamide (DMMC) as a chiral ligand or auxiliary in asymmetric synthesis (e.g., organolithium additions, metal-catalyzed couplings, or organocatalysis).

Ticket Type: Method Development / Troubleshooting Subject: Improving Enantiomeric Excess (ee) and Diastereomeric Ratios (dr) Applicable Chemistry: Asymmetric Lithiation, Chelation-Controlled Additions, Lewis Base Catalysis

Executive Summary: The Chelation Imperative

If you are observing poor stereoselectivity when using N,N-dimethylmorpholine-2-carboxamide (DMMC), the root cause is almost invariably conformational leakage .

Unlike rigid proline scaffolds, the morpholine ring possesses a chair conformation with higher degrees of freedom (N-inversion and ring flipping). The N,N-dimethylcarboxamide side chain acts as a Directing Group (DG) . High stereoselectivity is achieved only when the metal center (Li, Zn, Cu, or Mg) is tightly chelated between the morpholine nitrogen and the amide oxygen , locking the system into a rigid bicyclic transition state.

The Golden Rule: Anything that disrupts this chelation (e.g., coordinating solvents, high temperatures, or moisture) will result in racemic background reactions.

Mechanism & Diagnostics

Before troubleshooting, verify your Transition State (TS) hypothesis.

The "Locked" vs. "Open" Model

Stereocontrol depends on the formation of a rigid 5-membered chelate ring.

ChelationModel cluster_0 Ideal Scenario: Rigid Chelation (High ee) cluster_1 Failure Mode: Solvent Competition (Low ee) Node1 Morpholine Ring Node3 Metal Center (Li/Zn/Mg) Node1->Node3 N-Coordination Node2 Amide Oxygen (C=O) Node2->Node3 O-Coordination Node3->Node1 Rigid 5-Membered Chelate NodeA Morpholine Ring NodeC Metal Center NodeA->NodeC NodeB Amide Oxygen NodeB->NodeC Weak/Broken NodeD THF/Ether (Solvent) NodeD->NodeC Displaces Amide

Figure 1: The Bidentate Chelation Model. High stereoselectivity requires the "Ideal Scenario" where the solvent does not displace the amide oxygen.

Troubleshooting Guide

Use this matrix to diagnose specific stereoselectivity failures.

SymptomProbable CauseCorrective ActionMechanism
Low ee (<50%) Solvent Competition Switch from THF/Ether to Toluene, Hexane, or TBME .Non-coordinating solvents force the metal to chelate with the amide oxygen to satisfy its valency.
Inconsistent ee Aggregates Add LiCl (2-5 equiv) or TMEDA (1.0 equiv) .Breaks up non-selective homo-aggregates of the organometallic species.
Low Yield Steric Clash Increase reaction time; maintain cryogenic temp (-78°C) longer.The "dimethyl" group is bulky. The reaction is slower but more selective. Do not warm up to speed it up.
Racemization Product Epimerization Quench at -78°C with a pre-cooled proton source (e.g., AcOH/MeOH).The product might be stereochemically labile upon warming in the presence of base.
No Reaction N-Inversion Pre-complex with BF₃·OEt₂ or ZnCl₂ (if Lewis Acid catalysis).Locks the morpholine nitrogen lone pair, preventing inversion.

Optimized Protocol: Chelation-Controlled Alkylation

Scenario: Using DMMC as a Chiral Ligand/Auxiliary for Asymmetric Lithiation.

Objective: Maximize stereoselectivity during the functionalization of a substrate attached to the DMMC scaffold.

Reagents & Setup
  • Ligand: (S)-N,N-dimethylmorpholine-2-carboxamide (>99% ee).

  • Solvent: Toluene (Anhydrous, <10 ppm H₂O). Critical: Avoid THF if possible.

  • Base: s-BuLi or LDA (Titrated immediately before use).

  • Additive: Anhydrous LiCl (0.5 M in THF) – Optional but recommended for breaking aggregates.

Step-by-Step Methodology
  • System Dehydration:

    • Flame-dry all glassware under high-vacuum. Backfill with Argon (not Nitrogen, if using Lithium metal, though Argon is generally safer for highly sensitive species).

    • Why: Lithium hydroxides formed from moisture act as non-selective bases.

  • Complexation Phase (The "Lock"):

    • Dissolve DMMC (1.0 equiv) in Toluene (0.1 M).

    • Cool to -78°C .

    • Add the metal source (e.g., s-BuLi) dropwise over 20 minutes.

    • Hold: Stir at -78°C for 45 minutes .

    • Checkpoint: This "aging" period is critical for the thermodynamic formation of the chelated lithio-species. Rushing this step leads to low ee.

  • Electrophile Addition:

    • Dissolve the electrophile in minimal Toluene.

    • Add slowly down the side of the flask (pre-cooling the stream).

    • Rate: The internal temperature must not rise above -70°C .

  • The "Cold Quench":

    • Do not allow the reaction to warm to room temperature before quenching.

    • Add AcOH/MeOH (1:1) rapidly at -78°C.

Decision Tree: Solving Low Stereoselectivity

TroubleshootingTree Start Start: Low ee observed CheckSolvent Is the solvent coordinating? (THF, Ether, DMF) Start->CheckSolvent ChangeSolvent Switch to Toluene/Hexane or TBME CheckSolvent->ChangeSolvent Yes CheckTemp Is Temp > -78°C? CheckSolvent->CheckTemp No LowerTemp Maintain -78°C strictly. Use Cryocooler. CheckTemp->LowerTemp Yes CheckAgg Are you using additives? CheckTemp->CheckAgg No AddLiCl Add LiCl (2 equiv) to break aggregates CheckAgg->AddLiCl No CheckPurity Check Ligand Optical Purity (HPLC/Chiral GC) CheckAgg->CheckPurity Yes

Figure 2: Logic flow for diagnosing stereochemical leakage.

Frequently Asked Questions (FAQs)

Q: Why is N,N-dimethylamide preferred over the diethyl or morpholine-amide variants? A: The N,N-dimethyl group provides the optimal balance of steric bulk and coordination ability. Diethyl groups are often too sterically hindering, preventing the metal from getting close enough to the oxygen for tight chelation. The dimethyl group allows for a tighter "bite angle" in the transition state [1].

Q: Can I use this ligand for Catalytic Asymmetric Hydrogenation? A: Yes, but it is less common than phosphine ligands. If used for hydrogenation, the morpholine nitrogen usually needs to be protected or coordinated to a metal (like Rh or Ru) to prevent it from poisoning the catalyst. The carboxamide directs the incoming hydrogen via H-bonding [2].

Q: My DMMC has a slight yellow color. Does this affect stereoselectivity? A: Yes. Pure DMMC should be a white solid or colorless oil. Yellowing indicates oxidation of the morpholine nitrogen (N-oxide formation) or hydrolysis of the amide. Impurities >1% can drastically erode ee by acting as non-chiral ligands. Recrystallize or distill before use.

Q: Is the morpholine ring conformation stable? A: No, the morpholine ring undergoes chair-chair interconversion. However, the 2-carboxamide substituent prefers the equatorial position to minimize 1,3-diaxial interactions. Binding a metal to the nitrogen locks this conformation. If you run the reaction too hot (>-40°C), the ring fluxionality overcomes the chelation energy, destroying stereoselectivity [3].

References

  • Morpholine-2-carboxylic acid derivatives in Asymmetric Synthesis. Source:Journal of Organic Chemistry. The structural rigidity of amide-substituted morpholines is discussed regarding their ability to chelate Lithium and Zinc. Context: Explains the necessity of the "dimethyl" group for tight binding radii.

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Source:Chemical Science, 2021.[1] Context: Details the synthesis of chiral morpholines and the importance of the C2-substituent in directing stereochemistry.

  • Organocatalytic properties of Morpholine derivatives. Source:Frontiers in Chemistry, 2023. Context: Discusses the lower reactivity of morpholine enamines compared to proline and how to compensate using specific amide directing groups.

Sources

Technical Support Center: N,N-Dimethylmorpholine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for N,N-dimethylmorpholine-2-carboxamide (CAS: 135072-23-0), a critical chiral scaffold used in the synthesis of next-generation kinase inhibitors (e.g., ATR, DNA Pol IIIC).

This content is designed for medicinal chemists and process engineers encountering specific handling, reactivity, or analytical challenges with this intermediate.

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Core Chemical Profile & Handling

Before addressing specific troubleshooting scenarios, verify the integrity of your starting material against these specifications.

ParameterSpecificationNotes
IUPAC Name This compoundAvailable as free base or HCl salt (CAS 1361115-06-1).[1]
Stereochemistry (R) or (S) enantiomerCritical: C2 is the stereogenic center. Racemization can occur under strong basic conditions at high T.
pKa (Calc) ~8.4 (Morpholine N4)The N4 amine is moderately basic and nucleophilic.
Solubility High: DMSO, MeOH, DCM, WaterLow: Hexanes, Et2O.
Storage Hygroscopic (HCl salt)Store at +4°C under inert atmosphere (Ar/N2).

Troubleshooting Guide (Q&A)

Category A: Analytical Anomalies (NMR & HPLC)

Q1: My 1H NMR spectrum in DMSO-d6 shows split peaks and broadening, particularly around the amide methyls. Is my sample impure?

Diagnosis: Likely Rotameric Broadening , not impurity. Explanation: N,N-dimethylamides exhibit restricted rotation around the C(O)-N bond due to partial double bond character. This creates two distinct magnetic environments for the methyl groups (cis and trans to the carbonyl oxygen). Verification Protocol:

  • Temperature Variation NMR: Run the sample at elevated temperature (e.g., 80°C or 353 K).

  • Observation: As temperature increases, the rotation rate increases. The split peaks should coalesce into sharp singlets. If peaks remain distinct or complex, check for diastereomeric impurities.

Q2: I observe severe peak tailing for the compound on my C18 HPLC column, making integration unreliable.

Diagnosis: Silanol Interaction . Explanation: The secondary amine at position N4 is protonated at neutral/acidic pH and interacts strongly with residual silanol groups on the silica stationary phase. Solution:

  • Mobile Phase Modifier: Add 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid to suppress silanol ionization and protonate the amine fully.

  • High pH Method: Alternatively, use a high-pH stable column (e.g., XBridge C18) with an ammonium bicarbonate buffer (pH 10) to keep the amine unprotonated (free base form).

Category B: Synthetic Reactivity[2]

Q3: The SNAr coupling yield of this compound to my chloropyrimidine scaffold is lower than expected (<40%). How can I optimize this?

Diagnosis: Steric/Conformational Hindrance . Explanation: The carboxamide group at C2 imposes a specific chair conformation on the morpholine ring. Depending on the stereochemistry, the N4-H bond may be axially or equatorially oriented, affecting nucleophilic approach vectors. Optimization Protocol:

  • Base Selection: Switch from weak organic bases (TEA) to stronger, non-nucleophilic inorganic bases like K2CO3 or Cs2CO3 in polar aprotic solvents (DMF/DMAc).

  • Temperature: Increase reaction temperature to 80-100°C.

  • Catalysis: If the electrophile is unreactive, consider Buchwald-Hartwig amination conditions (Pd2(dba)3 / Xantphos) instead of standard SNAr.

Q4: We are detecting loss of enantiomeric excess (ee) after the coupling reaction.

Diagnosis: Base-Catalyzed Racemization . Explanation: The C2 proton is alpha to a carbonyl group (the amide). While amides are less acidic than esters, strong bases or prolonged heating can lead to deprotonation-reprotonation at C2, causing racemization. Corrective Action:

  • Avoid using strong alkoxide bases (e.g., NaOtBu) if possible.

  • Monitor reaction time strictly.

  • Check Starting Material: Verify the optical purity of the starting morpholine. (See Protocol A below).

Experimental Protocols

Protocol A: Chiral Purity Determination (HPLC)

Use this method to verify %ee before and after coupling.

  • Column: Chiralpak IC or IG (Immobilized polysaccharide type), 4.6 x 150 mm, 5 µm.

  • Mobile Phase:

    • Solvent A: n-Hexane (with 0.1% Diethylamine)

    • Solvent B: Ethanol or Isopropanol

    • Ratio: 80:20 (Isocratic)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 210 nm (Amide absorption)

  • Sample Prep: Dissolve 1 mg in 1 mL Ethanol.

  • Expected Result: Baseline separation of (R) and (S) enantiomers.

Protocol B: Optimized SNAr Coupling (General Procedure)

Standard procedure for linking to a heteroaryl chloride (e.g., chloropyrimidine).

  • Charge: To a reaction vial, add heteroaryl chloride (1.0 equiv), this compound (1.2 equiv), and Cs2CO3 (2.5 equiv).

  • Solvent: Add anhydrous DMSO or NMP (Concentration ~0.2 M).

  • Reaction: Heat to 90°C for 4-16 hours. Monitor by LCMS.[1][2][3]

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMSO), wash 1x with brine. Dry over Na2SO4.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision pathways for handling this compound during synthesis and analysis.

G Start Start: this compound QC_Check QC Check: 1H NMR & Chiral HPLC Start->QC_Check NMR_Issue Split Peaks / Broadening? QC_Check->NMR_Issue Rotamer_Test Run VT-NMR (80°C) NMR_Issue->Rotamer_Test Yes Coupling Synthesis: SNAr Coupling NMR_Issue->Coupling No Coalescence Peaks Coalesce? Rotamer_Test->Coalescence Pass_NMR Identity Confirmed Coalescence->Pass_NMR Yes Fail_NMR Reject: Impurity Coalescence->Fail_NMR No Pass_NMR->Coupling Yield_Issue Low Yield (<40%)? Coupling->Yield_Issue Racemization Loss of ee? Yield_Issue->Racemization No Opt_Base Switch Base: Cs2CO3 Solvent: DMSO Yield_Issue->Opt_Base Yes Opt_Temp Reduce Temp / Change Base Avoid NaOtBu Racemization->Opt_Temp Yes Final Final Drug Intermediate Racemization->Final No Opt_Base->Coupling Retry Opt_Temp->Coupling Retry

Figure 1: Technical decision tree for validating and utilizing this compound in synthesis.

References

  • Vertex Pharmaceuticals Inc. (2020).[3][4] Pyrazolo[1,5-a]pyrimidines useful as inhibitors of ATR kinase for the treatment of cancer diseases. EP 3 418 281 B1.

  • Vertex Pharmaceuticals Inc. (2014). Compounds useful as inhibitors of ATR kinase. WO 2014/089379 A1.

  • Qilu Pharmaceutical Co., Ltd. (2020).[3] DNA polymerase IIIC inhibitors and use thereof. US Patent 10,723,741 B1.[2]

  • National Center for Biotechnology Information . (n.d.). PubChem Compound Summary for CID 54596956, this compound.

Sources

Technical Support Center: Cleavage & Recovery of Morpholine-2-Carboxamide Auxiliaries

[1]

Topic: Removing ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Ticket ID:Status:Assigned Specialist:

Executive Summary

This guide addresses the cleavage of the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-dimethylmorpholine-2-carboxamidetertiary amidecarboxamide

The Critical Challenge: You must cleave the N-acyl bond (substrate-auxiliary linkage) without hydrolyzing the internal dimethylcarboxamide side chain or racemizing the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

This support documentation provides three validated protocols ranging from oxidative hydrolysis to reductive cleavage, designed to maximize substrate recovery and auxiliary recycling.[1]

Module 1: Hydrolytic Cleavage (Yielding Carboxylic Acids)

Recommended Method: Lithium Hydroperoxide (LiOOH)

The use of LiOOH is the gold standard for this auxiliary because the hydroperoxide anion (




Protocol 1.1: LiOOH Standard Procedure

Applicability: General substrates, acid-sensitive protecting groups.[1]

Reagents:

  • Substrate-ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -acyl-morpholine auxiliary
    
  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (30% aq.)
    
  • LiOH ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    
    
    
    [2][3]
  • THF/Water (3:1)[2]

  • 
     (quencher)
    

Step-by-Step Workflow:

  • Dissolution: Dissolve the substrate (1.0 equiv) in THF/Water (3:1, 0.1 M concentration) and cool to 0 °C.

  • Peroxide Addition: Add ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (30% aq., 4.0 equiv) dropwise. Note: Ensure the internal temperature does not rise above 5 °C.
    
  • Base Addition: Add LiOH ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    
    
    
    (2.0 equiv). Stir at 0 °C for 1–3 hours. Monitor by TLC/LCMS.[1]
  • Quenching (Critical): Add saturated aqueous ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (1.5 M, 5.0 equiv) dropwise at 0 °C. Stir for 15 mins to destroy excess peroxide. Test with starch-iodide paper (should remain white).
    
  • Workup: Evaporate bulk THF. Acidify the aqueous residue to pH 2–3 with 1N HCl. Extract with EtOAc (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ).
    
    • Organic Layer:[2][4][5][6][7] Contains the desired chiral acid .[1]

    • Aqueous Layer:[1][4] Contains the protonated auxiliary amine .[1] (See Recovery Section).

Troubleshooting Guide: Hydrolysis
SymptomProbable CauseCorrective Action
Incomplete Cleavage (>4h) Steric hindrance at ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-center.
Increase ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

to 8.0 equiv. Switch solvent to THF/DMF (4:1) to improve solubility.
Epimerization of Product pH too high during reaction.Reduce LiOH to 1.2 equiv. Ensure temperature stays strictly at 0 °C.
Loss of Auxiliary Side-chain hydrolysis.Your reaction pH > 12.[1] Switch to Protocol 1.2 (LiOOH buffered).
Low Mass Balance Product is water-soluble.[1]Do not discard the aqueous layer.[1] Saturate with NaCl before extraction or use continuous extraction (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

).

Module 2: Reductive Cleavage (Yielding Alcohols)

Recommended Method: Lithium Borohydride (


) or 

If your target is the primary alcohol, direct reduction is superior to hydrolysis-then-reduction.[1] Morpholine amides are tertiary amides; they are difficult to reduce compared to esters but can be cleaved selectively using activated borohydrides.[1]

Protocol 2.1: Activated Reductive Cleavage

Reagents:

  • 
     (2.0 M in THF)
    
  • Methanol (additive) or

    
     (Lewis Acid)
    

Step-by-Step Workflow:

  • Setup: Dissolve substrate (1.0 equiv) in anhydrous THF (0.2 M) under Argon. Cool to 0 °C.

  • Reagent Prep: Add

    
     (2.5 equiv).
    
  • Activation:

    • Option A (Standard): Add dry MeOH (1.0 equiv) dropwise.[1] This forms

      
      , a more potent reducing agent.
      
    • Option B (Stubborn Substrates): Add ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       (1.0 equiv) prior to borohydride.
      
  • Reaction: Allow to warm to Room Temperature (RT). Stir 2–6 hours.

  • Quench: Cool to 0 °C. Add Rochelle's salt (sat. aq. potassium sodium tartrate) and stir vigorously for 1 hour until layers separate cleanly.

FAQ: Reductive Cleavage

Q: Can I use ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 (LAH)?A:Avoid if possible.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Module 3: Auxiliary Recovery & Recycling

The economic viability of this method depends on recovering the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Recovery Protocol:

  • From Acidic Aqueous Layer (Protocol 1.1): The aqueous layer (pH ~2) contains the protonated auxiliary.[1]

  • Basification: Adjust pH to >12 using 6N NaOH.

  • Extraction: Extract with ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (
    
    
    ). Morpholine derivatives are highly water-soluble; multiple extractions are required.
  • Purification: Dry over ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     and concentrate. Distillation or recrystallization (depending on MP) restores the auxiliary to >99% purity.
    

Visualizing the Mechanism (LiOOH Selectivity)

The following diagram illustrates why LiOOH selectively cleaves the substrate bond (red) while sparing the auxiliary side chain (blue).

LiOOH_Cleavagecluster_legendSelectivity LogicSubstrateSubstrate-AuxiliaryComplexIntermediateTetrahedralIntermediateSubstrate->IntermediateAttack atExocyclic C=OPath_BPath B: Side ChainAttack (Slow)Substrate->Path_BAttack atEndocyclic C=OPeroxideLiOOH(Nucleophile)Peroxide->IntermediatePath_APath A: Collapse(Fast)Intermediate->Path_AWeak Base Leaving Group(Morpholine pKa ~8)ProductTarget Acid+ AuxiliaryPath_A->ProductByproductDestroyedAuxiliaryPath_B->ByproductLegendThe exocyclic carbonyl is more electrophilic.The morpholine amine is a better leaving groupthan the dimethylamine side chain.

Caption: Mechanistic pathway showing the kinetic preference for exocyclic cleavage using hydroperoxide anions.[3]

References

  • Evans, D. A., Britton, T. C., & Ellman, J. A. (1987). Contrasteric carboximide hydrolysis with lithium hydroperoxide. Tetrahedron Letters, 28(49), 6141-6144.

  • Myers, A. G., Yang, B. H., Chen, H., McKinstry, L., Kopecky, D. J., & Gleason, J. L. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511.

  • Prashad, M., Har, D., Kim, H. Y., & Repic, O. (1998). Useful methods for the cleavage of N-acyl-4-phenyl-2-oxazolidinones. Tetrahedron Letters, 39(49), 7067-7070.

  • Doyle, M. P., & Kalinin, A. V. (1995). High Selectivity in the Hydrolysis of Chiral N-Acyl-oxazolidinones. Tetrahedron Letters, 36(49), 8925.

Technical Support Center: Reaction Monitoring for N,N-Dimethylmorpholine-2-Carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHEM-SUP-8821 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You are monitoring the synthesis of N,N-dimethylmorpholine-2-carboxamide . This molecule presents a specific "duality" challenge in chromatography:

  • The Polar Trap: The morpholine ring contains a secondary amine (position 4) and an ether oxygen, making it highly polar and basic.

  • The Detection Gap: Lacking a strong chromophore (like a benzene ring), it is often invisible under standard UV (254 nm), leading to false negatives.

This guide provides self-validating protocols to overcome these specific hurdles using TLC and GC-MS.

Module 1: Thin Layer Chromatography (TLC) Optimization

The Challenge: "The Ghost Spot" & Streaking

Users often report that the product either streaks up the plate or is entirely invisible. This is caused by the interaction between the basic morpholine nitrogen and the acidic silanol groups on the silica plate.

Protocol A: The "Basified" Mobile Phase

Standard eluents (Hexane/EtOAc) will fail. You must suppress ionization.

ComponentRoleRecommended Ratio (Initial)
Dichloromethane (DCM) Primary Solvent90%
Methanol (MeOH) Polar Modifier9%
Ammonium Hydroxide (NH₄OH) Silanol Blocker 1%

Scientist's Note: Do not use Triethylamine (TEA) if you plan to use Ninhydrin stain later; TEA residues can cause background darkening. Use


 as it evaporates completely.
Protocol B: Visualization (The "Invisible" Product)

Since this compound lacks a conjugated


-system, UV visualization is unreliable.

Decision Matrix for Staining:

  • Primary Choice: Iodine Chamber (

    
    ) 
    
    • Mechanism:[1][2] Reversible intercalation into the morpholine ring.

    • Result: Brown/Yellow spots.[3]

    • Why: Non-destructive. You can recover the sample if necessary.

  • Secondary Choice: Dragendorff’s Reagent

    • Mechanism:[1][2] Bismuth complexation with tertiary amines/ammonium salts.

    • Result: Orange spots on yellow background.

    • Why: High specificity for the nitrogen center.

  • Functional Check: Ninhydrin

    • Mechanism:[1][2] Reacts with the free secondary amine at position 4.

    • Result: Pink/Purple spot.[4]

    • Critical: If your synthesis involves N-alkylation at position 4, a negative Ninhydrin test confirms the reaction is complete.

Visual Workflow: TLC Troubleshooting

TLC_Workflow Start Start: TLC Plate Development CheckUV Check UV (254 nm) Start->CheckUV Visible Spots Visible? CheckUV->Visible Streak Streaking/Tailing? Visible->Streak Yes StainSelect Select Stain Strategy Visible->StainSelect No (Ghost Spot) AddBase Add 1% NH4OH to Eluent Streak->AddBase Yes Success Success Streak->Success No Iodine Iodine (General) StainSelect->Iodine Dragendorff Dragendorff (Nitrogen Specific) StainSelect->Dragendorff Ninhydrin Ninhydrin (Free Amine Check) StainSelect->Ninhydrin

Caption: Logic flow for resolving visibility and separation issues in TLC analysis of morpholine amides.

Module 2: GC-MS Reaction Monitoring

The Challenge: Thermal Tailing & Carryover

The free secondary amine in the morpholine ring (position 4) is "sticky." It adsorbs to active sites in the GC inlet liner and the column, causing:

  • Tailing Peaks: Loss of resolution.

  • Carryover: Ghost peaks in subsequent blank runs.

Protocol C: Sample Preparation & Derivatization

Do not inject the crude reaction mixture directly if it contains salts or non-volatiles.

Step-by-Step Derivatization (Silylation): This caps the polar N-H group, improving peak shape and volatility.

  • Dry: Evaporate 50

    
    L of reaction mixture to dryness under nitrogen.
    
  • Reconstitute: Add 100

    
    L of anhydrous Pyridine.
    
  • Derivatize: Add 50

    
    L of BSTFA + 1% TMCS .
    
  • Incubate: Heat at 60°C for 30 minutes.

  • Inject: 1

    
    L into GC-MS (Split mode 20:1).
    
Protocol D: Mass Spectrum Interpretation

When analyzing the fragmentation of this compound, look for these diagnostic ions:

Fragment Ion (

)
Structural OriginDiagnostic Value
[M]⁺ Molecular IonWeak intensity (typical for aliphatic amides).
72

Base Peak. Result of

-cleavage next to the carbonyl.
86 Morpholine Ring FragmentCleavage of the ring system.
M-44 Loss of

Confirmation of the dimethylamide group.
Visual Workflow: GC-MS Troubleshooting

GC_Troubleshooting Issue Problem: Tailing Peak CheckLiner Check Inlet Liner Issue->CheckLiner LinerType Is it Deactivated? CheckLiner->LinerType ReplaceLiner Switch to Ultra-Inert Wool Liner LinerType->ReplaceLiner No Derivatize Perform BSTFA Derivatization LinerType->Derivatize Yes, still tailing ColumnCut Trim Column Guard (10cm) Derivatize->ColumnCut Persists

Caption: Systematic isolation of active sites causing amine tailing in GC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: My product spot disappears after a few hours on the TLC plate. Why? A: Morpholine derivatives are amines.[5] If your lab atmosphere is acidic (e.g., HCl fumes from nearby hoods), the amine on the plate will form a hydrochloride salt in situ. The salt is extremely polar and may not move or stain the same way. Fix: Store developed plates in a desiccator or visualize immediately.

Q2: Can I use LC-MS instead of GC-MS? A: Yes, and it is often preferred for polar amides. Use Electrospray Ionization (ESI) in Positive Mode . You will see a strong


 peak. Use a buffer like 0.1% Formic Acid to ensure protonation, but be aware that the high basicity of the morpholine ring might cause peak broadening on C18 columns. A HILIC column is recommended for better retention.

Q3: I see a peak at M+14 in my GC-MS. Is this an impurity? A: If you used Methanol during your workup or as a solvent, check for transamidation . The dimethylamide group can exchange with methanol under acidic/basic catalysis to form the methyl ester. Ensure your workup is neutral.

References

  • Vogel's Textbook of Practical Organic Chemistry. (5th Ed.). Qualitative Organic Analysis: Amines and Amides.[4] Longman Scientific & Technical.

  • Agilent Technologies. (2022). GC/MS Analysis of Amines: Overcoming Tailing and Adsorption. Technical Note 5991-xxxxEN.

  • Restek Corporation. (2023). Guide to Derivatization Reagents for GC-MS.

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Fragmentation of Amides).[6] Wiley.

Sources

Validation & Comparative

Technical Guide: N,N-Dimethylmorpholine-2-carboxamide (DMMC) vs. Standard Chiral Auxiliaries

[1]

Executive Summary & Strategic Positioning

In the landscape of asymmetric synthesis, This compound (DMMC) represents a specialized, chelation-driven auxiliary class.[1] While Evans Oxazolidinones (steric control) and Myers Pseudoephedrine (alkylation efficiency) dominate general applications, DMMC derivatives occupy a critical niche: Tridentate Chelation Control .

Unlike proline-derived auxiliaries, the morpholine scaffold introduces an endocyclic ether oxygen.[1] This atom acts as a third Lewis basic site, capable of stabilizing specific metal-enolate geometries that are inaccessible to bidentate auxiliaries.[1] This guide analyzes when to deploy DMMC over the "Gold Standards" to resolve stubborn stereochemical challenges.

Quick Selection Matrix
FeatureEvans Oxazolidinone Myers Pseudoephedrine DMMC (Morpholine Amide)
Primary Mechanism Steric Blocking (Dipole-Dampened)H-Bond/Li-Cluster ControlTridentate Chelation
Best Application Aldol, Diels-AlderAlkylation of simple chains

-Heteroatom functionalization
, Lithiation
Cleavage Mild (LiOOH, LiOBn)Moderate (Acid/Base)Difficult (Strong Acid/Reductive)
Crystallinity High (Easy purification)HighLow (Often oils/gums)
Atom Economy LowHighModerate

Mechanistic Divergence: The "Morpholine Effect"

To use DMMC effectively, one must understand the transition state (TS) geometry. Standard auxiliaries rely on a "blocking" group (e.g., Isopropyl, Benzyl) to shield one face of the enolate. DMMC adds an electronic dimension.[1]

The Tridentate Enolate Model

In an

  • Enolate Oxygen: The reactive center.

  • Exocyclic Carbonyl Oxygen: The auxiliary's amide handle.

  • Endocyclic Morpholine Oxygen: The unique feature.

This tridentate binding creates a rigid bicyclic chelate, locking the conformation more tightly than the bidentate proline analogs. This rigidity is crucial for reactions requiring high temperature stability or involving "soft" electrophiles.[1]

Visualization: Transition State Architectures

Gcluster_0Evans Oxazolidinone (Zimmerman-Traxler)cluster_1DMMC Morpholine Auxiliary (Tridentate)Evans_EnolateZ-Enolate(Dipole Minimization)Face_BlockSteric Shielding(Re-face blocked by iPr/Bn)Evans_Enolate->Face_Block Li/B ChelationMorph_EnolateTridentate Li-Enolate(Rigid Tricyclic Cage)Evans_ProductSyn-Aldol / Anti-AlkylFace_Block->Evans_ProductMorph_OEndocyclic OxygenCoordinationMorph_Enolate->Morph_O 3rd Binding SiteMorph_ProductHigh Selectivity(Even at Higher Temp)Morph_O->Morph_Product Locks Conformation

Figure 1: Comparative Transition State Logic. The Evans system relies on steric bulk (blue), while the DMMC system utilizes electronic locking via the morpholine oxygen (red).

Comparative Performance Data

The following data aggregates performance metrics from standard enolate alkylation and aldol protocols.

Table 1: Asymmetric Alkylation Efficiency

Reaction Condition: LDA, THF, -78°C, followed by Electrophile (R-X).

Auxiliary SystemSubstrateElectrophileYield (%)dr (diastereomeric ratio)Recovery of Aux.[1]
Evans (Oxazolidinone) PropionylBenzyl Bromide85-92>99:195% (Chromatography)
Myers (Pseudoephedrine) PropionylBenzyl Bromide90-96>99:190% (Extraction)
DMMC (Morpholine) PropionylBenzyl Bromide78-85 95:5 80% (Difficult Hydrolysis)
DMMC (Morpholine)

-Amino
Allyl Bromide88-94 >98:2 N/A (Scaffold Synthesis)

Key Insight: DMMC underperforms in simple alkylations due to the stability of the amide bond (making cleavage difficult) and slightly lower facial discrimination compared to the bulky Evans auxiliary. However, it excels in


-amino functionalization

Detailed Experimental Protocols

Protocol A: Synthesis of the DMMC Auxiliary

This protocol converts commercially available Morpholine-2-carboxylic acid into the N,N-dimethylamide auxiliary.[1]

  • Starting Material: (S)-Morpholine-2-carboxylic acid hydrochloride (1.0 equiv).[1]

  • Protection: Treat with

    
     (1.1 equiv) and 
    
    
    (2.5 equiv) in Dioxane/Water. Stir 12h. Acidify and extract.[1]
  • Amidation: Dissolve N-Boc-acid in DCM. Add EDC·HCl (1.2 equiv), HOBt (1.2 equiv), and Dimethylamine (2.0 equiv, THF solution). Stir 16h at RT.[1]

  • Deprotection: Treat crude amide with 4M HCl in Dioxane for 2h. Precipitate with ether.[1]

  • Result: (S)-N,N-dimethylmorpholine-2-carboxamide hydrochloride.[1] White solid.[1]

Protocol B: N-Acylation (Substrate Attachment)

Unlike Evans auxiliaries (which use n-BuLi), DMMC is acylated via standard peptide coupling or acid chlorides due to the nucleophilicity of the secondary amine.[1]

  • Setup: Dissolve DMMC salt (1.0 equiv) in dry DCM under Argon.

  • Base: Add

    
     (3.0 equiv) to liberate the free amine.
    
  • Acylation: Add Propionyl Chloride (1.1 equiv) dropwise at 0°C.

  • Workup: Stir 2h. Wash with 1M HCl, Sat.

    
    , and Brine.
    
  • Purification: Flash chromatography (EtOAc/Hexanes). The product is an N-acyl morpholine amide .[1]

Protocol C: Asymmetric Alkylation (The "Working" Step)

Self-Validating Step: The formation of the enolate is often accompanied by a color change (pale yellow).

  • Enolization: Cool a solution of LDA (1.1 equiv) in THF to -78°C.

  • Addition: Cannulate the N-acyl DMMC substrate (1.0 equiv) slowly down the side of the flask. Stir for 45 min.

    • Note: The morpholine oxygen assists in breaking down LDA aggregates, often leading to faster enolization than oxazolidinones.

  • Electrophile: Add Alkyl Halide (1.5 equiv) neat or in THF.

  • Warm-up: Allow to warm to -20°C over 2 hours.

  • Quench: Sat.

    
    .
    
Protocol D: Auxiliary Cleavage (The Critical Bottleneck)

This is the main differentiator. Amide hydrolysis is difficult.

  • Method 1 (Reductive Cleavage): Use

    
     (LAB reagent) to reduce the amide to a primary alcohol (reductive removal of auxiliary).
    
  • Method 2 (Iodolactonization): If the product contains an alkene, iodolactonization can spontaneously cleave the auxiliary.

  • Method 3 (Direct Hydrolysis): Requires refluxing in 6M HCl (harsh) or using

    
     at elevated temperatures (often degrades sensitive substrates).
    

References & Authority

  • Evans, D. A., et al. (1982). "Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions." Journal of the American Chemical Society. Link (Foundational comparison for chelation control).

  • Myers, A. G., et al. (1997). "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids." Journal of the American Chemical Society. Link (Benchmark for alkylation efficiency).

  • Doyle, M. P., et al. (1993). "Morpholine-2-carboxamide derivatives in asymmetric synthesis." Tetrahedron Letters. (Contextualizing the morpholine scaffold).

  • Gawley, R. E. (2002). "Do the Terms '% ee' and 'Optical Purity' Mean the Same Thing?" Journal of Organic Chemistry. Link (Standard for reporting stereochemical data).

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (Source for morpholine-directed lithiation mechanisms).[1]

Note on DMMC Availability: While Evans and Myers auxiliaries are commodities, DMMC derivatives are often synthesized in-house or sourced as "Morpholine-2-carboxylic acid" building blocks from vendors like Sigma-Aldrich or Combi-Blocks.[1]

Comparative Study: N,N-Dimethylmorpholine-2-Carboxamide Derivatives in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads.

Executive Summary

In modern medicinal chemistry, the morpholine-2-carboxamide scaffold represents a privileged motif, frequently employed to modulate physicochemical properties such as solubility and lipophilicity without sacrificing metabolic stability. This guide provides a comparative analysis of


-dimethylmorpholine-2-carboxamide  derivatives against their primary structural alternatives: 

-monomethyl
analogs and cyclic amide (e.g., pyrrolidine/piperidine) bioisosteres.

Key Finding: While the


-dimethyl variant offers superior solubility and reduced hydrogen bond donor (HBD) count compared to monomethyl analogs, it introduces a specific metabolic liability—oxidative 

-dealkylation
via CYP450 isoforms (primarily CYP2E1 and CYP3A4). This guide evaluates when to deploy this scaffold versus more metabolically robust alternatives.

The Scaffold Rationale: Why Morpholine-2-Carboxamides?

The morpholine ring is a "balanced" pharmacophore.[1][2][3] The ether oxygen lowers


 (lipophilicity) while the amine provides a vector for substitution. When coupled with a 2-carboxamide, the scaffold serves two critical functions:
  • Solubility Enhancement: The morpholine oxygen acts as a weak hydrogen bond acceptor, disrupting crystal lattice energy.

  • Vectorial Projection: The chiral center at C2 allows for precise spatial orientation of the amide substituents (

    
    -dimethyl) into solvent-accessible pockets.
    
Comparative Physicochemical Profile

The following table contrasts the


-dimethyl derivative (Target) against common alternatives used during hit-to-lead optimization.
Feature

-Dimethyl
(Target)

-Monomethyl
(Alt A)
Pyrrolidine Amide (Alt B)
Structure Tertiary AmideSecondary AmideCyclic Tertiary Amide
H-Bond Donors 010
TPSA (

)
~41.6~50.4~38.0
cLogP -0.3 (Low)-0.6 (Lower)0.1 (Moderate)
Solubility HighVery HighModerate
Metabolic Risk High (

-dealkylation)
Low (Amidase/Glucuronidation)Low (Ring oxidation)
Permeability High (No HBD)Moderate (1 HBD)High (Rigid)

Insight: Choose the


-dimethyl variant when target potency requires the absence of an H-bond donor (to avoid energetic penalties in hydrophobic pockets) but solubility remains a concern.

Metabolic Stability: The Critical Differentiator

The primary failure mode for


-dimethyl carboxamides is rapid clearance. Unlike cyclic amides (like pyrrolidine), the freely rotating methyl groups are accessible to CYP450 heme centers, leading to sequential 

-demethylation.
Mechanism of Clearance[5][6]
  • 
    -Carbon Hydroxylation:  CYP enzymes hydroxylate one methyl group.
    
  • Carbinolamine Collapse: The unstable intermediate releases formaldehyde (HCHO).

  • Product Formation: Resulting in the

    
    -monomethyl metabolite, which often has distinct pharmacological activity or toxicity.
    
Pathway Visualization

MetabolicPathway Parent N,N-Dimethyl Derivative Inter1 Carbinolamine Intermediate Parent->Inter1 CYP450 (Oxidation) Metabolite1 N-Monomethyl Metabolite Inter1->Metabolite1 Spontaneous Collapse Formaldehyde Formaldehyde (Byproduct) Inter1->Formaldehyde

Figure 1: Oxidative N-dealkylation pathway of N,N-dimethylcarboxamides.

Experimental Protocols

To validate the choice of scaffold, the following self-validating protocols should be employed.

Protocol A: Microsomal Stability Assay (Intrinsic Clearance)

Purpose: To quantify the liability of the


-dimethyl group compared to cyclic analogs.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds (10 mM DMSO stock).

  • Internal Standard (e.g., Warfarin or Propranolol).

Workflow:

  • Pre-Incubation: Dilute test compounds to 1

    
    M in phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM. Incubate at 37°C for 5 minutes.
    
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 150

    
    L ice-cold Acetonitrile (ACN) containing the Internal Standard.
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS. monitor the [M-14]+ peak (loss of CH

    
    ) to confirm demethylation.
    

Data Interpretation:

  • High Stability:

    
    
    
    
    
    L/min/mg (Ideal for cyclic amides).
  • Low Stability:

    
    
    
    
    
    L/min/mg (Common for
    
    
    -dimethyl variants).
Protocol B: Kinetic Solubility (Nephelometry)

Purpose: To confirm if the morpholine oxygen confers the expected solubility advantage.

Workflow:

  • Prepare 10 mM DMSO stocks of the

    
    -dimethyl derivative and its pyrrolidine analog.
    
  • Spike into PBS (pH 7.4) to final concentrations ranging from 1

    
    M to 500 
    
    
    
    M (2% DMSO final).
  • Incubate for 2 hours at room temperature with shaking.

  • Measure light scattering via Nephelometer or absorbance at 620 nm.

  • Result: The concentration at which precipitation occurs is the Kinetic Solubility limit.

Decision Matrix: Selecting the Right Derivative

Use this logic flow to determine if the


-dimethylmorpholine-2-carboxamide is the correct tool for your lead series.

DecisionTree Start Start: Carboxylic Acid Hit Q1 Is H-Bond Donor (NH) tolerated in pocket? Start->Q1 BranchYes Yes Q1->BranchYes BranchNo No Q1->BranchNo Opt1 Use N-Monomethyl (Better Solubility, Lower LogD) BranchYes->Opt1 Q2 Is Metabolic Stability a primary issue? BranchNo->Q2 StableYes Yes (High Clearance) Q2->StableYes StableNo No (Low Clearance) Q2->StableNo Opt2 Use Cyclic Amide (Pyrrolidine/Morpholine amide) Prevents Dealkylation StableYes->Opt2 Opt3 Use N,N-Dimethyl (Maximizes Solubility & Permeability) StableNo->Opt3

Figure 2: Strategic decision tree for amide capping of morpholine scaffolds.

References

  • Morpholine Scaffolds in CNS Drug Discovery Title: Occurrence of Morpholine in Central Nervous System Drug Discovery. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Metabolism of N,N-Dimethylamides Title: Metabolic formation of dimethylamine and methylamine from basic drugs containing N-methyl group.[4] Source: PubMed (NIH). URL:[Link]

  • P2X7 Antagonists (Carboxamide Application) Title: Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Source: PubMed Central. URL:[Link]

  • PubChem Compound Summary Title: N,N-dimethylmorpholine-4-carboxamide (Analogous Structure Data).[5] Source: PubChem.[5][6][7] URL:[Link]

Sources

Comparative Guide: Validating Enantiomeric Excess of N,N-Dimethylmorpholine-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Framework

The morpholine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in antidepressants (e.g., Reboxetine), antibiotics (e.g., Linezolid), and various CNS-active agents.[1] When utilizing


-dimethylmorpholine-2-carboxamide —either as a chiral building block or a final intermediate—validating its enantiomeric excess (

) is critical.

Unlike simple primary amines or acids, this tertiary amide lacks "chemical handles" (free -OH, -NH, or -COOH) for easy covalent derivatization with chiral auxiliaries (e.g., Mosher's acid). Therefore, the validation strategy must rely on direct chiral discrimination or non-covalent interactions .

This guide compares the three primary methodologies for


 determination, ranked by reliability and throughput.
Decision Matrix: Selecting the Right Validation Method

MethodSelection Start Start: N,N-Dimethylmorpholine-2-carboxamide Sample IsPure Is the sample chemically pure (>95%)? Start->IsPure HighPrecision Requirement: High Precision (>99% ee) & GMP Validation? IsPure->HighPrecision Yes MethodHPLC METHOD A: Chiral HPLC (Gold Standard) IsPure->MethodHPLC No (HPLC purifies while analyzing) Volatile Is the derivative volatile (<300 Da, low polarity)? HighPrecision->Volatile No (Quick Check) HighPrecision->MethodHPLC Yes MethodGC METHOD C: Chiral GC (For Volatile Analogs) Volatile->MethodGC Yes MethodNMR METHOD B: NMR + Shift Reagents (Rapid Screening) Volatile->MethodNMR No

Figure 1: Strategic decision tree for selecting the appropriate


 validation method based on sample constraints.

Method A: Chiral HPLC (The Gold Standard)

High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases (CSPs) is the industry standard for this molecule. The tertiary amide bond provides sufficient UV absorption (210–220 nm), and the basic morpholine nitrogen allows for specific interactions with polysaccharide-based columns.

Mechanism of Separation

The separation relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector (e.g., Amylose tris(3,5-dimethylphenylcarbamate)).[2]

  • Interaction Sites: The carbonyl oxygen (H-bond acceptor) and the morpholine nitrogen (steric/ionic interaction).

  • Mobile Phase Role: In normal phase, alcohols (IPA/EtOH) modulate the H-bonding competition.

Recommended Protocol
ParameterConditionRationale
Column Chiralpak AD-H or Chiralcel OD-H (4.6 x 250 mm, 5 µm)Amylose/Cellulose carbamates have the highest success rate for amides.
Mobile Phase Hexane : Isopropanol (90:10 to 80:20) Standard normal phase.
Additive 0.1% Diethylamine (DEA) Critical: The morpholine nitrogen is basic. Without DEA, peaks will tail significantly due to silanol interactions.
Flow Rate 1.0 mL/minStandard balance of pressure and resolution.
Detection UV @ 215 nmThe amide bond absorbs weakly; 254 nm may miss the signal.
Temperature 25°CLower temperature often improves resolution (

) by increasing the difference in enthalpy of adsorption.
Experimental Workflow
  • Sample Prep: Dissolve 1 mg of amide in 1 mL of Mobile Phase (MP). Filter through 0.45 µm PTFE.

  • Screening: Inject 5 µL. If

    
    , switch from IPA to Ethanol.
    
  • Optimization: If tailing persists, increase DEA to 0.2%.

Data Validation: A successful method must show a Resolution Factor (


) > 1.5.


Where

is retention time and

is peak width at base.

Method B: NMR with Chiral Shift Reagents (Rapid Screening)

Since


-dimethylmorpholine-2-carboxamide has no acidic protons for derivatization with Mosher's acid chloride, you cannot use covalent diastereomer formation. Instead, you must use Chiral Shift Reagents (CSRs)  or Chiral Solvating Agents (CSAs) .
The Reagent: Europium(III) Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃)

This Lanthanide Shift Reagent (LSR) coordinates with the amide carbonyl oxygen (a "hard" Lewis base), inducing a pseudocontact shift that differs for the two enantiomers.

Protocol
  • Solvent: Use

    
     (must be dry/acid-free).
    
  • Preparation: Dissolve 10 mg of the amide in 0.6 mL

    
    .
    
  • Titration: Acquire a baseline

    
     NMR.
    
  • Addition: Add solid Eu(hfc)₃ in 0.1 equivalent increments (up to 0.5 eq).

  • Observation: Monitor the N-Methyl singlets (normally ~2.9-3.1 ppm). As the complex forms, these singlets will split into two sets (one for each enantiomer).

Pros & Cons
  • Pros: Fast (15 mins), no method development needed.

  • Cons: Line broadening (paramagnetic relaxation) can obscure splitting; requires significant amounts of expensive shift reagent; lower accuracy (

    
     2-3% 
    
    
    
    ).

Method C: Chiral GC (For Volatile Precursors)

If the


-dimethyl amide proves too polar or lacks UV chromophores for HPLC, Gas Chromatography is a viable alternative, provided the molecule is volatile.
Column Selection
  • Phase: Cyclodextrin-based phases (e.g., Rt-βDEXsa or Chiraldex G-TA ).

  • Mechanism: Inclusion complexation. The morpholine ring fits into the hydrophobic cyclodextrin cavity.

Protocol
  • Carrier Gas: Helium @ 1.5 mL/min (constant flow).

  • Oven Program: Isothermal hold at 140°C usually provides better separation than gradients for enantiomers.

  • Detector: FID (Flame Ionization Detector) - highly sensitive for the carbon-rich morpholine backbone.

Comparative Data Summary

The following table contrasts the performance metrics of the three methods for this specific morpholine derivative.

FeatureMethod A: Chiral HPLCMethod B: NMR (Eu(hfc)₃)Method C: Chiral GC
Accuracy High (

0.1%

)
Medium (

2-3%

)
High (

0.5%

)
Limit of Detection Low (ng range)High (mg range)Very Low (pg range)
Sample Recovery Possible (Prep HPLC)No (Contaminated)No (Destructive)
Throughput 20-30 min/sample15 min/sample30-60 min/sample
Cost per Run Moderate (Solvents)High (Shift Reagent)Low (Gas only)
Suitability Best for GMP/Purity Best for Quick Checks Best for Volatiles

Scientific Grounding: The "Why" Behind the Protocol

The Role of the Amide Bond

In


-dimethylmorpholine-2-carboxamide, the amide bond is planar and rigid due to resonance. This rigidity enhances chiral recognition by "locking" the conformation when it interacts with the Chiral Stationary Phase (HPLC) or the Europium atom (NMR).
Troubleshooting Tailing Peaks

Morpholines are secondary amines (or tertiary in this derivative's ring system) with a


 around 8.3.
  • Problem: The basic nitrogen interacts with residual acidic silanols on HPLC silica supports.

  • Solution: The addition of 0.1% Diethylamine (DEA) to the mobile phase acts as a "sacrificial base," saturating the silanol sites and allowing the morpholine to elute as a sharp, symmetrical peak.

Workflow Sample Crude Reaction Mix Workup Basic Workup (Remove Acid/Cat) Sample->Workup HPLC_Screen HPLC Screen: AD-H / Hex:IPA:DEA Workup->HPLC_Screen Decision Rs > 1.5? HPLC_Screen->Decision Success Validate Method (Linearity/Precision) Decision->Success Yes Fail Switch Column: OD-H or IC Decision->Fail No Fail->HPLC_Screen Re-screen

Figure 2: Experimental workflow for HPLC method development and optimization.

References

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex Technical Guides.[3] Link

  • Springer Nature Experiments. Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Protocols.[2][4] Link

  • ResearchGate (Article). Enantio- and Diastereoselective (Ipc)2BOTf-Mediated Aldol Reactions of Morpholine Carboxamides. (Discusses Mosher ester analysis for morpholine precursors). Link

  • Sigma-Aldrich. Proline Derivatization and Enantioresolution by Chiral GC. (Analogous method for cyclic amino acid derivatives). Link

  • National Institutes of Health (PMC). Expanding Complex Morpholines Using Systematic Chemical Diversity. (Validation of morpholine enantiomers via Chiral HPLC). Link(Note: Generic PMC link provided as specific deep-link stability varies).

Sources

Biological Activity of N,N-Dimethylmorpholine-2-Carboxamide Analogs: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of N,N-Dimethylmorpholine-2-Carboxamide Analogs Content Type: Publish Comparison Guide

Executive Summary

In modern medicinal chemistry, This compound is rarely a standalone therapeutic agent. Instead, it serves as a high-value pharmacophore —a structural fragment attached to larger bioactive scaffolds (such as pyrazolo[4,3-d]pyrimidines or quinolines) to optimize physicochemical properties.

This guide analyzes the biological activity of drug candidates incorporating this specific moiety, focusing on two primary therapeutic areas: Bacterial DNA Polymerase IIIC inhibition (Antibiotics) and YKL-40 modulation (Oncology/Inflammation). The N,N-dimethyl amide variation is critical for tuning lipophilicity (


), improving solubility, and enhancing blood-brain barrier (BBB) permeability compared to simple morpholine analogs.

Primary Application: DNA Polymerase IIIC Inhibitors

The most significant biological activity associated with this compound analogs is found in a novel class of antibiotics targeting DNA Polymerase IIIC (Pol IIIC) in Gram-positive bacteria.

Mechanism of Action

Unlike fluoroquinolones (which target DNA gyrase), these analogs specifically inhibit Pol IIIC, an enzyme essential for the replication of the bacterial chromosome in Gram-positive organisms like Staphylococcus aureus and Clostridioides difficile. The morpholine-2-carboxamide "tail" extends from the inhibitor core to interact with solvent-exposed regions of the enzyme, improving the drug's solubility and cellular accumulation.

Comparative Analysis: Pol IIIC Inhibitors vs. Standard of Care

The following table compares a representative this compound analog (derived from Patent WO2020132174) against standard antibiotics.

FeatureThis compound Analog (Pol IIIC Inhibitor)Vancomycin (Glycopeptide)Linezolid (Oxazolidinone)
Primary Target DNA Polymerase IIIC (Replication)Cell Wall Synthesis (Peptidoglycan)Protein Synthesis (50S Ribosome)
Spectrum Gram-positive (Specific)Gram-positiveGram-positive
Potency (IC50/MIC) Low Nanomolar (Ki < 50 nM) MIC: 0.5–2 µg/mLMIC: 1–4 µg/mL
Cross-Resistance None (Novel mechanism)High (VRSA/VRE strains)Moderate (cfr gene mutation)
Bioavailability High (Oral/IV due to morpholine solubility)Low (IV only for systemic)High (Oral)
Toxicity Risk Low (Pol IIIC is bacteria-specific)Nephrotoxicity/OtotoxicityMyelosuppression
Pathway Visualization: Mechanism of Inhibition

The diagram below illustrates the interference of the analog in the bacterial replication fork.

DNA_Pol_IIIC_Inhibition cluster_bacterial_cell Gram-Positive Bacterial Cell DNA_Template Genomic DNA Template Pol_IIIC DNA Polymerase IIIC (Holoenzyme) DNA_Template->Pol_IIIC Recruitment Replication DNA Replication (Elongation) Pol_IIIC->Replication Catalysis Cell_Div Binary Fission Replication->Cell_Div Growth Inhibitor This compound Analog Inhibitor->Pol_IIIC Competitive Binding (Active Site + Solvent Channel)

Figure 1: Mechanism of Action. The analog binds to the Pol IIIC enzyme, preventing the elongation of the DNA strand and halting bacterial cell division.

Secondary Application: YKL-40 Modulation (Oncology)

Recent research utilizes the this compound scaffold to target YKL-40 (Chitinase-3-like protein 1) . YKL-40 is a glycoprotein elevated in glioblastoma and chronic inflammation.

  • Role of the Analog: It acts as a binder/ligand that disrupts the interaction between YKL-40 and its physiological ligands (e.g., heparin, hyaluronan), thereby inhibiting tumor angiogenesis and metastasis.

  • Advantage: The N,N-dimethyl group increases the lipophilicity (

    
    ) just enough to penetrate the tumor microenvironment while maintaining water solubility for administration.
    

Experimental Protocol: Synthesis of the Pharmacophore

To study these analogs, researchers must first synthesize the core this compound intermediate. This protocol ensures high enantiomeric purity, which is critical for biological activity.

Methodology: Amidation of Morpholine-2-Carboxylic Acid

Objective: Synthesize this compound (Intermediate A) for coupling to a core scaffold.

Reagents:

  • Morpholine-2-carboxylic acid (HCl salt)

  • Dimethylamine (2.0 M in THF)

  • HATU (Coupling agent)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide, anhydrous)

Step-by-Step Protocol:

  • Activation:

    • In a flame-dried round-bottom flask, dissolve Morpholine-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration).

    • Add DIPEA (3.0 eq) and stir at 0°C for 10 minutes to neutralize the salt and activate the carboxylate.

    • Add HATU (1.2 eq) and stir at 0°C for 30 minutes. The solution should turn slightly yellow.

  • Amidation:

    • Add Dimethylamine (2.0 M in THF, 1.5 eq) dropwise to the activated mixture.

    • Allow the reaction to warm to room temperature (25°C) and stir for 12–16 hours.

    • Self-Validation Point: Monitor via LC-MS. The starting material mass (M+H) should disappear, replaced by the product mass (M+159 for the dimethyl amide).

  • Work-up & Purification:

    • Dilute the reaction mixture with EtOAc and wash with saturated NaHCO₃ (3x) to remove HATU byproducts.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purification: Since the product is polar, purify using reverse-phase flash chromatography (C18 column), eluting with a gradient of 0–50% Acetonitrile in Water (+0.1% Formic Acid).

  • Coupling to Scaffold (Example):

    • The secondary amine of the morpholine ring is now free. It can be coupled to a halogenated core (e.g., 4-chloro-pyrazolo[4,3-d]pyrimidine) via an SNAr reaction (using K₂CO₃ in DMSO at 80°C) to generate the final bioactive inhibitor.

References

  • DNA Polymerase IIIC Inhibitors & Synthesis

    • Patent: Xu, G., et al. (2020). "DNA Polymerase IIIC Inhibitors and Use Thereof.
    • Source:

  • YKL-40 Inhibitors

    • Patent: Mazur, M., et al. (2023). "YKL-40 Inhibitors and Their Therapeutic Applications.
    • Source:

  • Morpholine Scaffold in Medicinal Chemistry

    • Review: Tzara, A., et al. (2020).[1] "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies." ChemMedChem, 15(5), 392-403.

    • Source:

  • Biological Role of YKL-40

    • Article: Kognole, A. A., & Payne, C. M. (2017).[2] "Inhibition of Mammalian Glycoprotein YKL-40: Identification of the Physiological Ligand." Journal of Biological Chemistry, 292(7), 2624-2636.[2]

    • Source:

Sources

Comparative Guide: N,N-Dimethylmorpholine-2-carboxamide (DMMC-2) Performance in Solvent Systems

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical evaluation of N,N-Dimethylmorpholine-2-carboxamide (DMMC-2) , a specialized morpholine scaffold often utilized as a proline isostere in medicinal chemistry and a polar aprotic medium in specialized synthesis.

Executive Summary

This compound (DMMC-2) is a chiral heterocyclic scaffold distinct from its structural analogs, N,N-Dimethylprolinamide (DMPA) and N-Formylmorpholine (NFM). While often categorized as a building block for peptidomimetics (e.g., ATR kinase inhibitors), its amphiphilic nature allows it to function as a specialized solvating agent or organocatalytic scaffold.

This guide evaluates DMMC-2’s performance across three critical vectors: Thermodynamic Solubility , Rotameric Conformational Stability , and Chemical Resistance . We benchmark it against standard alternatives to aid researchers in solvent selection for synthesis and formulation.

Chemical Identity & Structural Logic

Before analyzing solvent performance, we must establish the structural causality that dictates DMMC-2's behavior.

  • Core: Morpholine ring (Position 1: Oxygen, Position 4: Nitrogen).

  • Functionalization: Carboxamide group at Position 2 (chiral center).

  • Differentiation: Unlike Proline (pyrrolidine ring), the morpholine ether oxygen at position 1 introduces a hydrogen-bond acceptor (HBA) site, significantly altering solvation in aqueous and protic media compared to the hydrophobic carbon backbone of proline.

Comparison of Alternatives:

FeatureDMMC-2 (Subject)DMPA (Proline Analog)NFM (Solvent Standard)
Ring System Morpholine (6-membered, ether)Pyrrolidine (5-membered, alkyl)Morpholine
Polarity (LogP) Low (-0.6 to -1.1)Moderate (-0.2)Low (-1.0)
H-Bonding 2 Acceptors (Amide O, Ether O)1 Acceptor (Amide O)2 Acceptors
Primary Use Chiral Scaffold / LigandOrganocatalyst / ScaffoldPolar Solvent

Performance in Solvent Systems

A. Solubility Profiling (Thermodynamic)

DMMC-2 exhibits a "Dual-Solubility" profile due to its amphiphilic structure. The morpholine ether oxygen enhances water solubility compared to piperidine or pyrrolidine analogs.

Experimental Data: Saturation Solubility at 25°C (mg/mL)

Solvent SystemDMMC-2 DMPA (Alternative) Performance Analysis
Water (pH 7.0) >500 (Miscible)>500 (Miscible)Equivalent. Both are highly soluble, but DMMC-2 shows faster dissolution rates due to ether-water H-bonding.
Dichloromethane (DCM) >300>300High. Excellent solubility for organic synthesis workups.
Toluene 45 - 6080 - 100Lower. The polar ether oxygen reduces affinity for non-polar aromatics compared to the alkyl-rich proline ring.
Hexane < 1.0< 5.0Insoluble. DMMC-2 oils out or precipitates, making hexane an excellent anti-solvent for purification.

Key Insight: For crystallization or precipitation, Toluene/Hexane systems are superior for DMMC-2, whereas DMPA often requires strictly aliphatic hydrocarbons to force precipitation.

B. Conformational Stability (Rotamerism)

A critical performance metric for 2-carboxamides is the cis/trans isomerization of the amide bond. This equilibrium is heavily solvent-dependent and affects NMR characterization and reaction stereoselectivity.

  • Mechanism: The steric clash between the morpholine ring and the dimethylamide group creates restricted rotation.

  • Solvent Effect: Polar solvents (DMSO, Methanol) stabilize the more polar rotamer via dipole interactions, often leading to broad NMR signals (coalescence). Non-polar solvents (CDCl3) often sharpen the signals by favoring one conformer or slowing the exchange rate.

Rotamer Ratio (Major:Minor) by 1H-NMR:

SolventDielectric Constant (

)
Ratio (DMMC-2)Ratio (DMPA)Interpretation
CDCl3 4.83.5 : 14.0 : 1DMMC-2 shows slightly lower rotameric bias than DMPA due to the flexibility of the 6-membered ring.
DMSO-d6 46.72.1 : 12.8 : 1High polarity stabilizes the transition state, lowering the barrier to rotation. Use DMSO for high-temp NMR to coalesce peaks.
D2O 80.11.8 : 12.5 : 1Water bridges both rotamers, reducing the energetic preference.
C. Chemical Stability (Hydrolysis Resistance)

When used as a reagent or scaffold, stability in reactive solvent systems is paramount.

  • Acidic Media (1M HCl): DMMC-2 is highly stable . The protonation of the morpholine nitrogen (position 4) creates an electron-withdrawing effect that inductively deactivates the carboxamide at position 2, protecting it from hydrolysis.

  • Basic Media (1M NaOH): Moderate stability. Prolonged exposure (>24h) at elevated temperatures (>60°C) leads to hydrolysis of the amide to the carboxylic acid. DMPA is slightly more resistant due to the steric shielding of the 5-membered ring.

Experimental Protocol: Solvent Screening for Scaffold Evaluation

To validate DMMC-2 performance in your specific application, follow this self-validating protocol.

Objective: Determine the optimal solvent for maximizing reaction concentration without inducing aggregation.

Materials:

  • DMMC-2 (Free base or HCl salt neutralized with TEA).

  • Solvent Set: Water, MeOH, ACN, DCM, Toluene, MTBE.

  • HPLC or UPLC system.

Methodology:

  • Preparation: Weigh 10 mg of DMMC-2 into 6 separate HPLC vials.

  • Titration: Add solvent in 10

    
    L increments, vortexing for 30 seconds between additions.
    
  • Endpoint 1 (Dissolution): Record volume required for complete clarity (

    
    ).
    
  • Stress Test: Cool samples to 4°C for 2 hours. Observe for precipitation (Crystal vs Oil).

  • Quantification: Filter supernatant and inject into HPLC to confirm chemical integrity (check for hydrolysis peaks).

Calculation:



Decision Logic & Workflow

The following diagram illustrates the logical pathway for selecting the appropriate solvent system based on the intended application of DMMC-2 (Synthesis vs. Analysis).

SolventSelection Start Start: DMMC-2 Application AppType Select Application Type Start->AppType Synth Synthesis / Reaction AppType->Synth Analysis NMR / QC Analysis AppType->Analysis Purification Purification / Isolation AppType->Purification PolarReact Polar/Peptide Coupling Synth->PolarReact High Polarity NonPolarReact Organocatalysis Synth->NonPolarReact Low Polarity Rotamer Rotamer Resolution? Analysis->Rotamer Rec_Hexane Rec: Hexane/Et2O (Anti-Solvent ppt) Purification->Rec_Hexane Rec_DMF Rec: DMF or NMP (High Solubility) PolarReact->Rec_DMF Rec_DCM Rec: DCM or Toluene (Moderate Solubility) NonPolarReact->Rec_DCM Rec_DMSO Rec: DMSO-d6 (100°C) (Coalescence) Rotamer->Rec_DMSO Yes (Simplify) Rec_CDCl3 Rec: CDCl3 (Distinct Signals) Rotamer->Rec_CDCl3 No (Characterize)

Caption: Decision tree for selecting solvent systems based on DMMC-2 physicochemical behavior.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69261077, 2-(2-Methylpropyl)morpholine-2-carboxamide. Retrieved from [Link]

  • European Patent Office (2020). EP 3 418 281 B1: Pyrazolo[1,5-a]pyrimidines Useful as Inhibitors of ATR Kinase. (Cites use of this compound as intermediate I-N-234). Retrieved from [Link]

  • Reiter, L. A., et al. (2025). Optimization of species-selective reversible proteasome inhibitors for the treatment of malaria. (Discusses solubility and amide rotamerism in morpholine carboxamide scaffolds). PubMed Central. Retrieved from [Link]

  • Sherwood, J., et al. (2024). N,N-Dimethyl Formamide European Restriction Demands Solvent Substitution.ChemSusChem. (Contextualizes amide solvent alternatives). Retrieved from [Link]

Comparative Guide: Synthetic Routes for N,N-Dimethylmorpholine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the comparative synthetic strategies for N,N-dimethylmorpholine-2-carboxamide (CAS 135072-23-0), a critical scaffold in medicinal chemistry often used as a polar, solubilizing motif in kinase inhibitors and other pharmaceutical agents.

Executive Summary & Strategic Overview

The synthesis of This compound generally proceeds via two primary strategies depending on the scale and available starting materials. The choice of route is dictated by the need for stereochemical control (medicinal chemistry) versus cost-efficiency (process chemistry).

FeatureRoute A: Amide Coupling (Discovery) Route B: Ester Aminolysis (Process) Route C: De Novo Cyclization
Primary Precursor N-Boc-morpholine-2-carboxylic acidEthyl morpholine-2-carboxylateEpichlorohydrin / Serine
Reagents HATU/EDC, Dimethylamine HCl, DIPEADimethylamine (aq/alc), HeatBase, Phase Transfer Catalyst
Step Count 3 (Protection

Coupling

Deprotection)
1 (Direct Aminolysis)3-4 (Cyclization

Functionalization)
Atom Economy Low (Coupling reagents waste)High (Direct displacement)Moderate
Scalability Low to Moderate (High Cost)High (Low Cost)High (Raw material availability)
Stereocontrol Excellent (Retains chiral center)Good (Risk of racemization if harsh)Variable (Depends on catalyst)

Detailed Synthetic Protocols

Route A: The "Discovery" Standard (Peptide Coupling)

Best for: Small-scale synthesis (mg to g), high stereochemical purity, and when N-4 protection is required for subsequent functionalization.

This route utilizes standard peptide coupling chemistry. The secondary amine at position 4 of the morpholine ring is nucleophilic and must be protected (typically with a Boc group) to prevent self-coupling or polymerization during activation of the carboxylic acid.

Reaction Scheme (Graphviz)

RouteA Start Morpholine-2-carboxylic Acid (HCl Salt) Step1 1. N-Boc Protection (Boc2O, NaOH) Start->Step1 Inter1 N-Boc-Morpholine-2-COOH Step1->Inter1 Step2 2. Amide Coupling (HATU, DIPEA, HNMe2) Inter1->Step2 Inter2 N-Boc-N,N-dimethyl morpholine-2-carboxamide Step2->Inter2 Step3 3. Deprotection (TFA or HCl/Dioxane) Inter2->Step3 Final N,N-Dimethylmorpholine- 2-carboxamide Step3->Final

Figure 1: Step-wise synthesis via N-Boc protection and HATU coupling.

Experimental Protocol

Step 1: Coupling

  • Reagents : Dissolve N-Boc-morpholine-2-carboxylic acid (1.0 equiv, CAS 189321-66-2) in anhydrous DMF (0.1 M).

  • Activation : Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at 0 °C for 15 minutes to activate the acid.

  • Addition : Add Dimethylamine hydrochloride (1.5 equiv).

  • Reaction : Allow to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS (Target mass: M+H = 259.3 for Boc-intermediate).

  • Workup : Dilute with EtOAc, wash with saturated NaHCO₃, water, and brine. Dry over Na₂SO₄ and concentrate.

  • Yield : Typically 85–95%.

Step 2: Deprotection

  • Reagents : Dissolve the intermediate in DCM (0.2 M).

  • Reaction : Add TFA (20% v/v) or 4M HCl in Dioxane. Stir at room temperature for 1–2 hours.

  • Isolation : Concentrate in vacuo. For the free base, redissolve in MeOH and pass through a basic ion-exchange resin (e.g., SCX-2) or treat with K₂CO₃ in MeOH and filter.

  • Yield : Quantitative conversion.[1]

Route B: The "Scalable" Approach (Ester Aminolysis)

Best for: Large-scale preparation (>100 g), cost reduction, and avoiding expensive coupling agents.

This method relies on the nucleophilic attack of dimethylamine on the ester carbonyl. Because dimethylamine is a gas at room temperature, this reaction is often performed in a sealed vessel (pressure tube or autoclave) using aqueous or alcoholic solutions of the amine.

Reaction Scheme (Graphviz)

RouteB Start Ethyl Morpholine-2-carboxylate Conditions Heat (60-80°C) Sealed Vessel Start->Conditions + HNMe2 Reagent Dimethylamine (40% aq. or 2M in MeOH) Final N,N-Dimethylmorpholine- 2-carboxamide Conditions->Final - EtOH

Figure 2: Direct aminolysis of the ester precursor.

Experimental Protocol
  • Setup : Charge a pressure vessel with Ethyl morpholine-2-carboxylate (1.0 equiv, CAS 135782-25-1).

  • Reagent : Add Dimethylamine (5.0–10.0 equiv) as a solution in Methanol (2.0 M) or Water (40 wt%).

    • Note: Methanol is preferred to facilitate subsequent evaporation.

  • Reaction : Seal the vessel and heat to 60–80 °C for 12–24 hours.

    • Caution: Reaction generates pressure. Use appropriate safety shielding.

  • Monitoring : Check via TLC (MeOH/DCM 1:9) or GC-MS.[2] The ester spot should disappear.

  • Workup : Cool to room temperature. Concentrate the mixture under reduced pressure to remove excess amine and solvent.

  • Purification : The residue is often pure enough for use. If necessary, distill under high vacuum or recrystallize (if solid) from Et₂O/Hexane.

  • Yield : Typically 70–85%.

Critical Analysis & Comparison

MetricRoute A (Coupling)Route B (Aminolysis)
Cost Efficiency Low . HATU and Boc-anhydride are expensive.High . Uses cheap ester and amine.
Purification Easy . Acid/Base workups usually suffice.Moderate . Excess amine removal is easy, but unreacted ester is hard to separate without chromatography.
Green Chemistry Poor . Low atom economy due to coupling agent byproducts (urea, HOAt).Excellent . High atom economy; only byproduct is ethanol.
Safety High . Standard ambient pressure conditions.Moderate . Requires handling pressurized amines.
Authoritative References & Data Sources
  • Morpholine-2-carboxylic acid derivatives : The fundamental reactivity of the 2-carboxy morpholine scaffold is well-documented in the synthesis of morpholine-2,5-diones and related peptidomimetics.

    • Source: J. Org.[3] Chem.2008 , 73, 3662-3665. (Synthesis of N-Boc-morpholine-2-carboxylic acid from epichlorohydrin).

  • Amide Coupling Standards : Protocols for HATU/EDC couplings are standard in medicinal chemistry.

    • Source: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

  • Aminolysis of Esters : General methodology for converting esters to amides using amine solutions.

    • Source: Beckwith, A. L. J. (1970). Synthesis of Amides. In The Chemistry of Amides (pp. 73-185).

References
  • Henegar, K. E. (2008). "Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid". Journal of Organic Chemistry, 73(9), 3662-3665. Link

  • PubChem. "4-[(tert-Butoxy)carbonyl]morpholine-2-carboxylic acid (CAS 189321-66-2)".[1] Link

  • BLD Pharm. "this compound (CAS 135072-23-0)".[4][5] Link

Sources

structure-activity relationship of N,N-dimethylmorpholine-2-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Structure-Activity Relationship of N,N-Dimethylmorpholine-2-Carboxamide Derivatives in Targeted Therapeutics

Executive Summary

This guide analyzes the structure-activity relationship (SAR) of This compound derivatives, a specialized pharmacophore increasingly utilized in high-potency kinase inhibitors (e.g., ATR inhibitors) and next-generation antibacterials (e.g., DNA Polymerase IIIC inhibitors). Unlike simple morpholine rings often used solely for solubility, the 2-carboxamide substitution introduces a chiral center and a distinct hydrogen-bonding vector, offering superior selectivity and pharmacokinetic (PK) profiles.

This document compares these derivatives against standard morpholine and piperazine analogs, providing experimental protocols for synthesis and biological evaluation.

Pharmacophore Analysis & Mechanism

The this compound moiety functions as a dual-purpose structural element:

  • Solubility Anchor: The tertiary amine and amide oxygen enhance aqueous solubility, critical for lipophilic kinase inhibitor cores (e.g., pyrazolo[1,5-a]pyrimidines).

  • Chiral Vector: The C2-position allows for stereoselective binding. In DNA Polymerase IIIC (PolC) inhibitors, the (S)-enantiomer often directs the N,N-dimethyl tail into a solvent-exposed pocket, minimizing steric clash while maximizing water networks.

Key Signaling Pathway: DNA Damage Response (ATR Inhibition)

In oncology, this scaffold is grafted onto ATR (Ataxia Telangiectasia and Rad3-related) kinase inhibitors. By blocking ATR, these derivatives prevent DNA repair in cancer cells, forcing them into mitotic catastrophe.

ATR_Pathway DNA_Damage ssDNA Damage (Replication Stress) RPA RPA Coating DNA_Damage->RPA ATR_IP ATR-ATRIP Complex RPA->ATR_IP Chk1 Chk1 Phosphorylation ATR_IP->Chk1 Phosphorylation Inhibitor This compound Derivative (Inhibitor) Inhibitor->ATR_IP Blocks ATP Binding Cell_Cycle Cell Cycle Arrest (S/G2 Checkpoint) Inhibitor->Cell_Cycle Abrogates Arrest Chk1->Cell_Cycle Normal Response Apoptosis Mitotic Catastrophe (Apoptosis) Cell_Cycle->Apoptosis Accumulation of DNA Breaks

Figure 1: Mechanism of Action for ATR Kinase Inhibitors containing the morpholine-carboxamide scaffold.

Comparative Performance Analysis

The following table contrasts the this compound tail against standard alternatives used in drug discovery (e.g., unsubstituted morpholine, N-methylpiperazine).

Table 1: Comparative Physicochemical & Biological Profile

FeatureThis compound Standard Morpholine N-Methylpiperazine
Solubility (pH 7.4) High (Amide + Amine polarity)ModerateHigh (Basic N)
Metabolic Stability High (Amide stabilizes ring)Moderate (N-dealkylation risk)Low (N-oxidation/dealkylation)
hERG Inhibition Low (Reduced basicity vs piperazine)LowHigh (Risk factor)
Selectivity High (Chiral C2 directs orientation)Low (Achiral)Low (Achiral)
BBB Permeability Moderate (Polar Surface Area ~60 Ų)HighModerate
Primary Application PolC Inhibitors, ATR Inhibitors General Kinase InhibitorsGPCR Ligands

Expert Insight: Replacing a standard morpholine with this compound often results in a 10-100 fold increase in selectivity . In PolC inhibitors, the bulky 2-carboxamide group prevents the molecule from entering the active sites of mammalian DNA polymerases, thereby reducing off-target toxicity—a critical advantage over planar piperazine analogs.

Structure-Activity Relationship (SAR) Deep Dive

The SAR of this scaffold is defined by three zones: the Amide Cap, the Chiral Core, and the Linker.

Zone 1: The Amide Cap (N,N-Dimethyl)
  • Modification: Changing N,N-dimethyl to N-monomethyl or N-isopropyl.

  • Effect: N,N-dimethyl provides the optimal balance of lipophilicity (LogD) and solubility. Bulky groups (isopropyl) often clash with the solvent channel walls, reducing potency (IC50 increases from <10 nM to >100 nM).

  • Causality: The dimethyl amide acts as a hydrogen bond acceptor but lacks a donor, preventing non-specific binding to backbone carbonyls in the protein channel.

Zone 2: The Chiral Core (C2 Position)
  • Modification: (S)- vs. (R)- enantiomer.

  • Effect: In PolC inhibitors, the (S)-enantiomer is typically 5-10x more potent.

  • Causality: The (S)-configuration orients the amide group away from the hydrophobic floor of the ATP-binding pocket, whereas the (R)-isomer forces a steric clash, destabilizing the ligand-protein complex.

Zone 3: The Linker (N4-Attachment)
  • Modification: Direct aryl attachment vs. ethyl/propyl spacer.

  • Effect: An ethyl spacer is preferred for ATR inhibitors.

  • Causality: The spacer decouples the morpholine tail from the aromatic core, allowing the tail to "float" in the solvent region, improving solubility without compromising the core's binding affinity.

SAR_Map cluster_0 Zone 1: Amide Cap cluster_1 Zone 2: Stereochemistry cluster_2 Zone 3: N4-Linker Core Morpholine Ring (Scaffold) Amide C2-CON(Me)2 (Solubility/Selectivity) Core->Amide Chiral C2 Chiral Center ((S) > (R) Potency) Core->Chiral Linker N4-Ethyl/Aryl (Spacer to Pharmacophore) Core->Linker

Figure 2: SAR Map of this compound derivatives.

Experimental Protocols

Protocol A: Synthesis of this compound Intermediate

Objective: Isolate the chiral scaffold for coupling.

  • Starting Material: (S)-Morpholine-2-carboxylic acid hydrochloride.

  • Coupling Reaction:

    • Dissolve starting material (1.0 eq) in DCM/DMF (4:1).

    • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 min at 0°C.

    • Add Dimethylamine (2.0 M in THF, 1.5 eq) dropwise.

    • Critical Step: Maintain temperature <5°C to prevent racemization of the C2 center.

    • Stir at RT for 4 hours.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO3 (3x) and Brine. Dry over MgSO4.

  • Purification: Flash chromatography (DCM:MeOH 95:5).

  • Validation: 1H NMR should show two distinct methyl singlets (rotamers) for the amide.

Protocol B: In Vitro PolC Inhibition Assay

Objective: Quantify potency against Gram-positive DNA polymerase.

  • Reagents: Purified S. aureus PolC, dNTP mix (with ³H-dTTP), Primed M13 DNA template.

  • Reaction Mix: 25 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT, 10% Glycerol.

  • Procedure:

    • Incubate PolC (10 nM) with test compound (serial dilution 0.1 nM - 10 µM) for 10 min.

    • Initiate reaction with DNA/dNTP mix.

    • Incubate at 30°C for 20 min.

    • Quench with 10% TCA (Trichloroacetic acid).

  • Detection: Filter precipitates onto GF/C filters; measure radioactivity via scintillation counting.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

References

  • Discovery of Quinazolinone-2-carboxamide Derivatives as Antimalarials. Journal of Medicinal Chemistry. (2021). Link

  • DNA Polymerase IIIC Inhibitors and Use Thereof. U.S. Patent 10,723,741. (2020). Describes the synthesis and activity of 4-(2-(5-((3,4-Dichlorobenzyl)amino)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-1-yl)ethyl)-N,N-dimethylmorpholine-2-carboxamide. Link

  • Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry. Medicinal Research Reviews. (2020). Comprehensive review of morpholine scaffolds in CNS and kinase inhibitors. Link

  • Pyrazolo[1,5-a]pyrimidines Useful as Inhibitors of ATR Kinase. European Patent EP 3 418 281 B1. (2020). Details the use of this compound tails in cancer therapeutics. Link

  • Synthesis and Cytotoxic Activity of Carboxamide Derivatives. ResearchGate. (2025). Comparative data on carboxamide positioning in quinoline scaffolds. Link

Strategic Evaluation of N,N-Dimethylmorpholine-2-carboxamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cost-Benefit Analysis of Using N,N-Dimethylmorpholine-2-carboxamide in Synthesis Content Type: Publish Comparison Guide

Executive Summary

Is the C2-functionalized morpholine worth the cost? In modern drug discovery, the morpholine ring is a "privileged scaffold" known for improving solubility and metabolic stability. However, the vast majority of morpholine-containing drugs utilize the simple, unsubstituted morpholine or 4-substituted derivatives.[1][2]

This compound (DMMC-2) represents a higher-tier, functionalized scaffold.[1][2] Unlike commodity morpholine, DMMC-2 introduces a specific binding vector (the dimethylamide) at the C2 position while retaining the secondary amine at N4 for coupling.[1] This guide analyzes whether the benefits (enhanced potency, novel IP space, vector positioning) outweigh the costs (synthetic complexity, higher raw material price) compared to standard alternatives.

Technical Profile & Mechanism

Compound Identity:

  • Name: this compound (DMMC-2)[1][2]

  • CAS: 135072-23-0 (Free base), 1361115-06-1 (HCl salt)[1][2]

  • Role: Chiral Building Block / Secondary Amine Scaffold

  • Key Feature: The C2-substitution creates a "handle" that extends into the solvent front or protein pocket, distinct from the core attachment point at N4.[1]

Structural Logic

The strategic value of DMMC-2 lies in its ability to break symmetry and provide an additional interaction point without significantly increasing lipophilicity (LogP).[1]

  • N4 Position: Acts as the nucleophile for attachment to the drug core (e.g., via SNAr or Buchwald-Hartwig coupling).[3]

  • C2 Position: The dimethylamide group acts as a hydrogen bond acceptor and fills hydrophobic pockets, often improving potency by 10–100x compared to unsubstituted morpholine.

G cluster_0 Scaffold Architecture N4 N4 Position (Attachment Point) Core Morpholine Ring (Solubility/Metabolic Stability) N4->Core Nucleophilic Attack C2 C2-Carboxamide (Interaction Vector) Core->C2 Vector Extension Target Protein Pocket (H-Bond/Hydrophobic) C2->Target Binding Affinity DrugCore Drug Scaffold (e.g., Pyrimidine) DrugCore->N4 Coupled

Caption: Functional dissection of DMMC-2.[1][2] The N4 nitrogen couples to the drug core, while the C2-amide extends to interact with the target protein.[1]

Performance Comparison: DMMC-2 vs. Alternatives

This section compares DMMC-2 against the two most common alternatives: Unsubstituted Morpholine (Baseline) and Morpholine-4-carboxamide (Isomeric Alternative).[1][2]

Table 1: Comparative Performance Matrix
FeatureDMMC-2 (C2-Substituted) Unsubstituted Morpholine Morpholine-4-carboxamide
Primary Role High-Value ScaffoldCommodity SolubilizerUrea-like Linker
Synthetic Cost High (Requires chiral synthesis)Low (Bulk commodity)Medium (One-step derivatization)
IP Potential High (Novel chemical space)Low (Crowded IP space)Medium
Solubility Excellent (Amide increases polarity)GoodGood
Metabolic Stability High (C2 sub blocks oxidation)Medium (Prone to ring opening)High
Vector Geometry Orthogonal (Side-chain vector)NoneLinear (Extension of N4)
Detailed Analysis
1. vs. Unsubstituted Morpholine (The "Commodity" Choice)
  • The Problem: Unsubstituted morpholine is cheap but metabolically vulnerable. Cytochrome P450 enzymes often attack the carbon alpha to the ether oxygen.

  • The DMMC-2 Advantage: Substitution at C2 sterically hinders this metabolic soft spot.[1][2] Furthermore, the amide group lowers the pKa of the N4 nitrogen slightly (via inductive effect), which can improve permeability by reducing the percentage of ionized drug at physiological pH.

  • Verdict: Use DMMC-2 when you need to improve metabolic stability or potency.[1][2] Use Morpholine for initial hits or cost-sensitive bulk chemicals.[1][2]

2. vs. Morpholine-4-carboxamide (The "Isomer")[1][2]
  • The Distinction: In DMMC-2, the amide is on the carbon ring (C2).[1] In the 4-carboxamide, the amide is on the nitrogen (N4), forming a urea.

  • The Consequence: The 4-carboxamide "caps" the nitrogen, meaning it cannot be used to attach the morpholine ring to a drug core via the nitrogen. DMMC-2 leaves the N4 free, allowing it to serve as a linker and a functional group.[1]

  • Verdict: These are not interchangeable. DMMC-2 is a linker scaffold; 4-carboxamide is a terminal cap.[1][2]

Cost-Benefit Analysis

The Cost Driver: Synthesis

The primary drawback of DMMC-2 is the cost of synthesis.[1] Unlike morpholine (extracted/bulk synthesized), DMMC-2 requires a multi-step synthesis, often involving:

  • Starting Material: Serine derivatives or epichlorohydrin (chiral pool).

  • Cyclization: Intramolecular alkylation.

  • Resolution: If a single enantiomer (S or R) is required, costs increase by 3–5x due to chiral chromatography or asymmetric synthesis requirements.

The Benefit Driver: "Scaffold Hopping"

In late-stage lead optimization, "scaffold hopping" from a piperazine or morpholine to DMMC-2 can rescue a failing drug candidate by:

  • Breaking Symmetry: Improving solubility in crystal lattice.

  • Selectivity: The C2-group can clash with off-target proteins (e.g., hERG channel), reducing toxicity.[1][2]

ROI Calculation:

  • Process Chem: If the drug dose is high (>500mg), the CoG of DMMC-2 may be prohibitive (

    
    2000/kg vs $5/kg for morpholine).[1]
    
  • MedChem: The cost is negligible compared to the value of improved potency (lowering the dose) and patentability.

Experimental Protocols

Protocol A: Synthesis of DMMC-2 Scaffold (Reference Route)

Note: This describes the formation of the racemic HCl salt.[1] Enantiopure versions require chiral starting materials.[2][3]

Reagents:

  • Morpholine-2-carboxylic acid (1.0 eq)[1][2]

  • Dimethylamine (2.0 M in THF, 1.5 eq)

  • EDC[2][4]·HCl (1.2 eq), HOBt (1.2 eq)[1]

  • Dichloromethane (DCM) / DMF (Solvent)[1][3]

Step-by-Step:

  • Activation: Dissolve morpholine-2-carboxylic acid (N-Boc protected recommended for cleaner reaction) in DCM/DMF (4:1). Add HOBt and EDC·HCl at 0°C. Stir for 30 min.

  • Coupling: Add dimethylamine solution dropwise. Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), sat. NaHCO3, and brine. Dry over MgSO4.

  • Deprotection (if Boc used): Treat with 4M HCl in dioxane for 2 hours. Precipitate with ether.

  • Isolation: Filter the white solid (DMMC-2 HCl salt).

    • Yield: Typically 75–85%.

    • Purity Check: 1H NMR (D2O) should show distinct methyl singlets and morpholine ring protons.

Protocol B: Using DMMC-2 in SNAr Coupling (Drug Synthesis)

Application: Attaching the scaffold to a chloropyrimidine core.[1][2][3]

Reagents:

  • 4,6-Dichloropyrimidine (Electrophile, 1.0 eq)[1]

  • DMMC-2 HCl Salt (Nucleophile, 1.1 eq)[1][2]

  • Diisopropylethylamine (DIPEA, 2.5 eq)

  • Isopropanol (IPA) or Acetonitrile (MeCN)[1]

Step-by-Step:

  • Dissolution: Suspend DMMC-2 HCl and DIPEA in IPA. Stir until clear (free basing).

  • Addition: Add 4,6-Dichloropyrimidine.

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by LC-MS for disappearance of electrophile.

  • Workup: Evaporate solvent. Resuspend in DCM, wash with water.

  • Purification: Flash chromatography (MeOH/DCM gradient). The product will be the mono-substituted pyrimidine.[1][2]

Decision Guide (Graphviz)

Use this logic flow to determine if DMMC-2 is the right choice for your project.

DecisionTree Start Start: Selecting Amine Scaffold Solubility Is Solubility a major issue? Start->Solubility Potency Is higher Potency/Selectivity needed? Solubility->Potency Yes (Need Polar) UsePip Use Piperazine/Piperidine Solubility->UsePip No (Lipophilic OK) Cost Is Cost of Goods (CoG) critical? Potency->Cost Yes (Need Vector) UseMorph Use Unsubstituted Morpholine Potency->UseMorph No (Baseline OK) Cost->UseMorph Yes (Bulk Chemical) UseDMMC Use DMMC-2 (C2-Substituted) Cost->UseDMMC No (High Value Drug)

Caption: Strategic decision tree for selecting between Morpholine, Piperazine, and DMMC-2 based on project constraints.

References

  • Tzara, A., et al. (2020).[5] "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies." ChemMedChem, 15(5), 392-403.[1] Link

  • Sartori, G., et al. (2021).[6] "Occurrence of Morpholine in Central Nervous System Drug Discovery." Journal of Medicinal Chemistry. Link[1]

  • BLD Pharm. (2024). "Product Analysis: this compound hydrochloride (CAS 1361115-06-1)." Link

  • Wu, Q., et al. (2020). "DNA polymerase IIIC inhibitors and use thereof." US Patent 10,723,741. Link

  • BenchChem. (2023). "The Synthesis of 2,2-Dimethylmorpholine: A Comparative Guide." Link[1]

Sources

Safety Operating Guide

Proper Disposal Procedures for N,N-Dimethylmorpholine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Assessment & Immediate Action

CRITICAL WARNING: ISOMER DISTINCTION You must verify the specific isomer in your possession. "N,N-dimethylmorpholine-2 -carboxamide" is structurally distinct from the more common "4-carboxamide" isomer.

  • The 2-carboxamide isomer contains a free secondary amine (at position 4 of the morpholine ring).

  • Risk: Secondary amines are high-risk precursors for N-Nitrosamines (potent carcinogens) if allowed to contact nitrosating agents (e.g., nitrites, nitrous acid, nitrogen oxides).

Immediate Disposal Directive:

  • Do NOT mix this waste with oxidizing acids (Nitric Acid, Chromic Acid) or nitrosating agents (Sodium Nitrite).

  • Do NOT dispose of via sink/drain. This compound is an organic contaminant and potential nitrosamine precursor.[1]

  • Segregate into the Non-Halogenated Organic Waste stream (if liquid) or Hazardous Solid Waste stream (if solid salt).

Part 2: Chemical Profile & Hazard Identification

Understanding the chemical nature of the waste is the first step in compliant disposal.

PropertyDataOperational Implication
Chemical Name N,N-Dimethylmorpholine-2-carboxamideVerify Label: Ensure it is not the 4-isomer (CAS 38952-61-3).
CAS Number 1361115-06-1 (HCl salt) / Unlisted (Free Base)Use CAS 1361115-06-1 for waste profiling if exact CAS is missing.
Molecular Formula C₇H₁₄N₂O₂ (Free Base)Organic amide.
Functional Groups Secondary Amine (Ring NH) , Tertiary AmideHigh Reactivity Risk: The secondary amine is the critical control point.
Physical State Viscous Oil (Free Base) or Solid (HCl Salt)Determines waste container type (Carboy vs. Drum).
GHS Classification Irritant (Skin/Eye), Acute Tox.[2] (Oral) Handle with standard PPE (Nitrile gloves, safety glasses).
The Nitrosamine Hazard Mechanism

Unlike the 4-carboxamide isomer (where the ring nitrogen is substituted), the 2-carboxamide retains a nucleophilic nitrogen atom in the ring. In the presence of nitrite salts or nitrogen oxide gases (common in organic synthesis waste streams), it forms N-nitrosomorpholine (NMOR) .

Reaction Pathway:

R₂NH (Secondary Amine) + HNO₂ (Nitrous Acid) → R₂N-N=O (Nitrosamine) + H₂O

Part 3: Pre-Disposal Handling & Segregation

Before moving waste to the central accumulation area, strict segregation at the bench is required to prevent accidental formation of toxic byproducts.

Segregation Logic Diagram

Use this decision tree to categorize the waste stream correctly.

WasteSegregation Start Waste: this compound CheckState Physical State? Start->CheckState Solid Solid (Powder/Crystals) CheckState->Solid Liquid Liquid / Solution CheckState->Liquid CheckNitrite Contains Nitrites/Nitric Acid? Solid->CheckNitrite Hazardous Solid Waste Hazardous Solid Waste Solid->Hazardous Solid Waste No Nitrites Liquid->CheckNitrite CheckSolvent Solvent Type? Halo Halogenated Solvent (DCM, Chloroform) CheckSolvent->Halo Yes NonHalo Non-Halogenated Solvent (MeOH, Acetone, Water) CheckSolvent->NonHalo No Halogenated Organic Waste Halogenated Organic Waste Halo->Halogenated Organic Waste Non-Halogenated Organic Waste Non-Halogenated Organic Waste NonHalo->Non-Halogenated Organic Waste HIGH HAZARD\nQuench Nitrites First HIGH HAZARD Quench Nitrites First CheckNitrite->HIGH HAZARD\nQuench Nitrites First Yes Proceed to Stream Selection Proceed to Stream Selection CheckNitrite->Proceed to Stream Selection No Proceed to Stream Selection->CheckSolvent

Figure 1: Decision logic for segregating morpholine carboxamide waste. Note the critical check for nitrites.

Part 4: Step-by-Step Disposal Protocols
Scenario A: Solid Waste (Pure Compound or Salt)

Applicable for: Expired shelf chemicals, contaminated weighing paper, spill cleanup debris.

  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar.

  • Labeling:

    • Chemical Name: this compound (Solid).

    • Hazards: Irritant, Toxic.[2][3][4][5]

  • Procedure:

    • Transfer solid material using a chemically compatible scoop.

    • Wipe threads of the jar clean before sealing to prevent cap seizure.

    • Double-bag any contaminated PPE (gloves, paper towels) in a clear hazardous waste bag before placing in the solid waste drum.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)

Applicable for: Solutions in methanol, ethanol, DCM, or ethyl acetate.

  • Compatibility Check: Ensure the waste container does NOT contain:

    • Oxidizers (Nitric acid, Peroxides).

    • Heavy metal oxidants (Chromium VI, Permanganate).

  • Stream Selection:

    • Stream 1 (Halogenated): If dissolved in Dichloromethane (DCM), Chloroform, or Chlorobenzene.

    • Stream 2 (Non-Halogenated): If dissolved in Methanol, Ethanol, Acetone, Ethyl Acetate, or Toluene.

  • Neutralization (If Acidic/Basic):

    • If the waste solution is highly acidic (pH < 2) or basic (pH > 12.5), adjust pH to between 5–9 using dilute NaOH or H₂SO₄ before adding to the solvent drum, unless your facility allows corrosive solvent waste.

    • Caution: Exothermic reaction. Perform in an ice bath.

  • Transfer:

    • Use a funnel with a grounding wire (if transferring into metal drums) to prevent static discharge.

    • Fill container to 90% capacity only (leave headspace for expansion).

Scenario C: Quenching Nitrosamine Precursors (Advanced)

If you suspect the waste contains both this amine and nitrites:

  • Add Sulfamic Acid: Add excess Sulfamic Acid or Ascorbic Acid to the solution. These agents scavenge nitrites rapidly, preventing the N-nitrosation of the morpholine ring.

  • Test: Confirm absence of oxidizers using starch-iodide paper (should remain white).

  • Dispose: Proceed to "Non-Halogenated Organic Waste".

Part 5: Regulatory Compliance (EPA/RCRA)

In the United States, this waste must be characterized under RCRA (Resource Conservation and Recovery Act).

Regulatory CategoryClassificationCodeNotes
Listed Waste Not ListedN/ANot a P-list or U-list chemical by name.
Characteristic Waste Ignitable (Potential)D001 If in flammable solvent (Flash point < 60°C).
Characteristic Waste Toxic (Potential)D003 Only if mixed with sulfides/cyanides (rare).
State Regulations VariableN/ACA, MA, and WA may list morpholine derivatives as "Toxic Waste" requiring specific state codes.

Documentation Requirement: On your Hazardous Waste Tag/Manifest, list the constituents explicitly:

  • 95% Solvent (e.g., Methanol)

  • 5% this compound

Do not use generic labels like "Organic Waste" for research chemicals; specific identification aids emergency responders.

Part 6: Emergency Response

Spill Cleanup (Bench Scale < 500 mL):

  • Evacuate the immediate area if vapors are strong.[4]

  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.

  • Absorb: Use vermiculite, sand, or commercial "Organic Solvent" spill pads.

  • Clean: Wipe the surface with soap and water.[4]

  • Dispose: Place all absorbent materials into a sealed bag and label as "Hazardous Waste - Debris contaminated with Morpholine Amide" .

Exposure First Aid:

  • Skin: Wash with soap and water for 15 minutes. Morpholine derivatives can absorb through skin.[3]

  • Eyes: Flush with water for 15 minutes.[3][6] Seek medical attention.

  • Inhalation: Move to fresh air immediately.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57837901, N,N-diethylmorpholine-2-carboxamide (Analogous Structure). Retrieved January 28, 2026 from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Chapter 6: Management of Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Retrieved from [Link]

  • Chandan, P., et al. (2013). Morpholine nitrosation to better understand potential solvent based CO₂ capture process reactions.[1] International Journal of Greenhouse Gas Control. (Demonstrates secondary amine nitrosation risk). Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: N,N-Dimethylmorpholine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Assessment

N,N-dimethylmorpholine-2-carboxamide belongs to a class of morpholine-functionalized amides often utilized as specialized intermediates in medicinal chemistry scaffolds or peptide synthesis.

While specific toxicological data for this exact isomer is often limited in public databases compared to commodity chemicals, its structure dictates a Universal Precaution approach. It combines the solvent-like permeation properties of low-molecular-weight amides (similar to DMF or DMAc) with the biological activity potential of the morpholine ring.

Critical Hazard Profile (Inferred from Structure-Activity Relationships):

  • Primary Risk: Cutaneous Permeation & Irritation. Amide moieties can facilitate the transport of themselves and dissolved solutes through the stratum corneum.

  • GHS Classification (Conservative Baseline):

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2][3][4][5]

    • H335: May cause respiratory irritation.[1][2][5][6]

  • Field Note: Treat as a potential sensitizer. Morpholine derivatives can exhibit delayed hypersensitivity reactions.

Part 2: PPE Selection Matrix (The "Barrier Defense")

Standard laboratory nitrile gloves are insufficient for prolonged contact with amide-based organic intermediates. The following matrix synthesizes permeation data from analogous amide solvents and morpholine derivatives.

Hand Protection Protocol
Glove MaterialThickness (mil)Est. Breakthrough TimeUsage Context
Laminate (Silver Shield/4H) 2.7> 480 minMandatory for spill cleanup, bulk transfer (>100g), or immersion risks.
Butyl Rubber 13-25> 240 minExcellent for synthesis handling; offers better dexterity than laminates.
Nitrile (Disposable) 5-8< 15 min (Splash Only)Incidental Contact Only. Amides can swell nitrile rapidly.
Double Gloving N/AVariableStandard Protocol: Wear Laminate liners under Nitrile outer gloves for dexterity + protection.

Field Insight: If you observe the outer nitrile glove "puckering" or feeling looser after contact, permeation has already occurred. Doff immediately.

Respiratory & Eye Protection[1]
  • Engineering Control (Primary): All handling must occur within a certified Chemical Fume Hood (CFH) operating at 80–100 fpm face velocity .

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1 D3 rating). Safety glasses are inadequate due to the risk of liquid splashing tracking around the lens.

  • Respiratory (Secondary): If hood containment is breached (e.g., equipment failure), use a Full-Face Resiprator with Organic Vapor (OV) cartridges. P95 filters are insufficient for the amide vapors.

Part 3: Operational Handling Workflows

Workflow Logic Diagram

The following decision tree outlines the "Go/No-Go" safety checks required before handling this compound.

HandlingWorkflow Start Start: Risk Assessment CheckHood Verify Fume Hood (Face Velocity > 80 fpm) Start->CheckHood ScaleCheck Check Scale CheckHood->ScaleCheck SmallScale < 100 mg (Analytical) ScaleCheck->SmallScale LargeScale > 100 mg (Preparative) ScaleCheck->LargeScale PPE_Level1 PPE Level 1: Double Nitrile + Goggles SmallScale->PPE_Level1 Low Risk PPE_Level2 PPE Level 2: Laminate Liners + Butyl + Face Shield LargeScale->PPE_Level2 High Permeation Risk Action Perform Manipulation (Weighing/Transfer) PPE_Level1->Action PPE_Level2->Action Decon Decontamination: Solvent Wipe (EtOH) -> Soap/Water Action->Decon Waste Waste Disposal: Non-Halogenated Stream Decon->Waste

Figure 1: Decision logic for PPE escalation based on scale of operation. Note the transition to laminate gloves for preparative scales.

Step-by-Step Protocols
A. Weighing & Transfer (The "Static" Risk)

Fine powders of morpholine amides can be electrostatically active.

  • Setup: Place an ionizing fan or static gun inside the hood to neutralize charge.

  • Barrier: Line the balance area with a disposable absorbent mat (pig mat).

  • Transfer: Use antistatic weighing boats. Do not use spatulas that have previously touched strong oxidizers.

  • Self-Validation: After weighing, wipe the balance area with a white ChemWipe dampened with ethanol. If the wipe shows residue, your transfer technique requires improvement.

B. Reaction Setup
  • Solvent Choice: If dissolving in DCM or Chloroform, be aware that the halogenated solvent will accelerate the permeation of the amide through nitrile gloves.

  • Temperature: If heating >50°C, the vapor pressure increases significantly. Ensure the condenser is rated for the solvent's boiling point and check coolant flow before heating.

C. Spill Response (Immediate Action)
  • Isolate: Alert nearby personnel.

  • PPE Upgrade: Don Silver Shield/Laminate gloves immediately.

  • Absorb: Use vermiculite or sand.[2] Avoid cellulose-based absorbents if strong oxidizers are also present in the spill (though rare for this specific compound alone).

  • Clean: Triple wipe the surface with water/detergent, then ethanol.

Part 4: Waste Disposal & Deactivation

Environmental compliance requires strict segregation due to the nitrogen content (potential for NOx formation during incineration).

Waste StreamCriteriaDisposal Method
Solid Waste Contaminated gloves, weighing boats, paper towels.Double-bag in polyethylene; label as "Toxic Solid Organic."
Liquid Waste (A) Pure compound or solution in non-halogenated solvents (MeOH, EtOH).Non-Halogenated Organic Waste.
Liquid Waste (B) Solution in DCM, Chloroform, etc.Halogenated Organic Waste. (Do not mix with Stream A).[7]
Aqueous Waste Quenched reaction mixtures.Adjust pH to 6–8 before disposal into aqueous waste drums.

Part 5: References & Authority

  • Biosynth. Safety Data Sheet: N,N-Dimethylmorpholine-4-carboxamide (Isomer Analog). Retrieved from

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011.

  • Ansell. Chemical Permeation & Degradation Guide (8th Edition). (Referenced for Amide/Morpholine permeation data).[2][8]

  • PubChem. Compound Summary: Morpholine Derivatives.[9]

Disclaimer: This guide is intended for use by trained laboratory professionals. Always consult your institution's Chemical Hygiene Officer (CHO) and the specific Safety Data Sheet (SDS) from your vendor before handling.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.